Product packaging for Isobutylcitral(Cat. No.:CAS No. 58605-97-3)

Isobutylcitral

Cat. No.: B15466157
CAS No.: 58605-97-3
M. Wt: 194.31 g/mol
InChI Key: INLBYQNSKXMVTI-SWZPTJTJSA-N
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Description

Isobutylcitral is a useful research compound. Its molecular formula is C13H22O and its molecular weight is 194.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O B15466157 Isobutylcitral CAS No. 58605-97-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58605-97-3

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(2E,6E)-3,7,9-trimethyldeca-2,6-dienal

InChI

InChI=1S/C13H22O/c1-11(2)10-13(4)7-5-6-12(3)8-9-14/h7-9,11H,5-6,10H2,1-4H3/b12-8+,13-7+

InChI Key

INLBYQNSKXMVTI-SWZPTJTJSA-N

Isomeric SMILES

CC(C)C/C(=C/CC/C(=C/C=O)/C)/C

Canonical SMILES

CC(C)CC(=CCCC(=CC=O)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Isobutylcitral

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylcitral, a lesser-known terpenoid, presents an intriguing subject for chemical and biological investigation. While specific data on this compound is limited, its structural similarity to other well-characterized isoprenoids allows for informed predictions regarding its chemical behavior and potential biological activity. This technical guide provides a comprehensive overview of the known and extrapolated chemical properties and structure of this compound, alongside general experimental protocols and a discussion of its potential role as an insect growth regulator. The primary IUPAC name associated with the common name this compound is 3,7,9-trimethyl-2,6-decadienal .

Chemical Structure and Properties

The precise isomeric form of this compound is not always clearly defined in non-scientific literature; however, the most commonly referenced structure is 3,7,9-trimethyl-2,6-decadienal.

Table 1: Chemical and Physical Properties of this compound (3,7,9-trimethyl-2,6-decadienal)

PropertyValue
Molecular Formula C13H22O
Molecular Weight 194.32 g/mol
IUPAC Name 3,7,9-trimethyl-2,6-decadienal
SMILES CC(C)C=C(C)C=CC(=O)C(C)C
Boiling Point 279.00 to 280.00 °C @ 760.00 mm Hg (estimated)
Vapor Pressure 0.004000 mmHg @ 25.00 °C (estimated)
Flash Point 236.00 °F (113.33 °C) (estimated)
logP (o/w) 4.579 (estimated)
Solubility Soluble in alcohol; Insoluble in water (3.405 mg/L @ 25 °C estimated)

Experimental Protocols

Due to the scarcity of published experimental work specifically on 3,7,9-trimethyl-2,6-decadienal, the following sections provide generalized protocols for the synthesis and analysis of structurally similar long-chain unsaturated aldehydes. These methodologies can be adapted by researchers for the specific study of this compound.

General Synthesis of Unsaturated Aldehydes

A common method for the synthesis of α,β-unsaturated aldehydes is through an aldol condensation reaction followed by dehydration. For a complex molecule like this compound, a multi-step synthesis would likely be required, potentially involving Wittig or Horner-Wadsworth-Emmons reactions to form the carbon-carbon double bonds with stereochemical control.

Example Workflow for Synthesis:

start Starting Materials (e.g., smaller aldehydes/ketones) step1 Step 1: C-C bond formation (e.g., Grignard, aldol) start->step1 step2 Step 2: Oxidation of alcohol to aldehyde step1->step2 step3 Step 3: Olefination (e.g., Wittig reaction) step2->step3 purification Purification (e.g., Chromatography) step3->purification product This compound purification->product

Caption: A generalized synthetic workflow for producing complex aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the structural elucidation of organic molecules.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: Acquire the spectrum on a 400 MHz or higher field spectrometer. Chemical shifts (δ) for protons in similar structures would be expected in the following regions:

    • Aldehydic proton: 9.0-10.0 ppm

    • Vinylic protons: 5.0-7.5 ppm

    • Protons adjacent to carbonyls or double bonds: 2.0-3.0 ppm

    • Alkyl protons: 0.8-1.8 ppm

  • ¹³C NMR Analysis: Acquire the spectrum with broadband proton decoupling. Expected chemical shifts for carbons would be:

    • Carbonyl carbon: 190-205 ppm

    • Vinylic carbons: 100-160 ppm

    • Alkyl carbons: 10-40 ppm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile compounds.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject the sample into a GC equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the compound from any impurities.

  • MS Analysis: The eluent from the GC is directed into a mass spectrometer. Electron ionization (EI) at 70 eV is a standard method. The resulting mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used for structural confirmation.

Potential Biological Activity and Signaling Pathway

While no direct studies on the biological activity of 3,7,9-trimethyl-2,6-decadienal have been found, structurally related long-chain unsaturated aldehydes, such as alkyl 3,7,11-trimethyl-2,4-dodecadienoates, are known to exhibit juvenile hormone activity in insects.[1][2] Juvenile hormones are crucial for regulating insect development, metamorphosis, and reproduction.[3][4][5] Compounds that mimic juvenile hormone are known as insect growth regulators (IGRs).[6][7][8][9]

The primary mode of action for juvenile hormone and its mimics involves binding to an intracellular receptor, typically a protein complex involving Methoprene-tolerant (Met).[3][4][5] This binding event initiates a signaling cascade that ultimately regulates the expression of genes involved in maintaining the larval state and preventing metamorphosis.[5]

Diagram of the Juvenile Hormone Signaling Pathway in Insects:

cluster_cell Insect Cell cluster_nucleus JH This compound (Juvenile Hormone Mimic) Receptor Met/Gce Receptor Complex JH->Receptor Binds Nucleus Nucleus Receptor->Nucleus Translocates to DNA DNA (Juvenile Hormone Response Elements) Transcription Transcription of Larval-specific Genes DNA->Transcription Activates Repression Repression of Metamorphic Genes DNA->Repression Initiates Larval_maintenance Maintenance of Larval Characteristics Transcription->Larval_maintenance Leads to Metamorphosis_inhibition Inhibition of Metamorphosis Repression->Metamorphosis_inhibition Results in

Caption: Proposed juvenile hormone signaling pathway for this compound.

Conclusion

This compound, or 3,7,9-trimethyl-2,6-decadienal, is a terpenoid aldehyde with limited specific scientific documentation. However, based on its chemical structure, its properties can be reasonably estimated, and standard organic chemistry protocols can be adapted for its synthesis and analysis. The structural similarity to known insect juvenile hormone analogs suggests that this compound may function as an insect growth regulator. Further research into this compound could provide valuable insights for the development of novel pest management agents and for expanding the chemical space of bioactive terpenoids.

References

An In-depth Technical Guide to the Hypothetical Synthesis of Isobutylcitral (3,7,9-trimethyl-2,6-decadienal)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the synthesis of Isobutylcitral, chemically identified as 3,7,9-trimethyl-2,6-decadienal (CAS 58605-97-3). Extensive literature and patent searches did not yield a specific, documented synthesis protocol for this compound. Consequently, this document presents a series of hypothetical, yet chemically plausible, synthesis pathways. These routes are based on fundamental principles of organic chemistry and utilize readily available precursors. The proposed methodologies are intended to serve as a foundational framework for researchers and chemists aiming to develop a viable synthesis for this compound. The guide includes theoretical experimental protocols, potential quantitative outcomes based on analogous reactions, and detailed pathway diagrams.

Introduction

This compound, or 3,7,9-trimethyl-2,6-decadienal, is an α,β-unsaturated aldehyde.[1] Its structure suggests a modified terpene backbone, likely derived from precursors such as citral and isobutyraldehyde. The lack of published synthesis routes presents a challenge but also an opportunity for novel synthetic exploration. This guide outlines three primary hypothetical pathways for its synthesis:

  • Pathway 1: Aldol Condensation of citral with isobutyraldehyde.

  • Pathway 2: Grignard Reaction involving an isobutyl Grignard reagent and an appropriate α,β-unsaturated aldehyde.

  • Pathway 3: Wittig Reaction to construct the dienal backbone.

Each proposed pathway is detailed with a theoretical experimental protocol, a discussion of potential challenges, and expected outcomes.

Precursor Chemicals

The synthesis of this compound would likely involve the following key precursors:

PrecursorChemical FormulaMolar Mass ( g/mol )Key Properties
Citral C₁₀H₁₆O152.24A mixture of two geometric isomers, geranial and neral. A common starting material in the synthesis of various terpenes and ionones.
Isobutyraldehyde C₄H₈O72.11A colorless liquid, produced industrially by the hydroformylation of propene.
Isobutyl Bromide C₄H₉Br137.02A common alkyl halide used in the formation of Grignard reagents.
Triphenylphosphine C₁₈H₁₅P262.29A common reagent used to prepare Wittig reagents.
Acrolein C₃H₄O56.06A simple α,β-unsaturated aldehyde that can serve as a building block.

Hypothetical Synthesis Pathways

Pathway 1: Aldol Condensation of Citral and Isobutyraldehyde

This pathway represents the most direct conceptual route to a structure that could be named "this compound." The aldol condensation would involve the formation of an enolate from isobutyraldehyde, which would then attack the carbonyl carbon of citral. Subsequent dehydration would yield the target α,β-unsaturated system.

Theoretical Experimental Protocol:

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyraldehyde (1.1 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.0 equivalent) to generate the enolate. Stir the mixture at -78°C for 30 minutes.

  • Aldol Addition: Slowly add a solution of citral (1.0 equivalent) in THF to the enolate solution at -78°C. Allow the reaction to stir for 2-4 hours at this temperature.

  • Quenching and Dehydration: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. For dehydration, the crude aldol addition product can be treated with a mild acid (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene) with heating.

  • Work-up and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Hypothetical):

StepReactantsCatalyst/ReagentTemperature (°C)Time (h)Theoretical Yield (%)
Enolate FormationIsobutyraldehyde, LDATHF-780.5~100
Aldol AdditionCitral, Isobutyraldehyde enolateTHF-782-470-85
DehydrationAldol Adductp-TsOH80-1101-285-95
Overall Citral, Isobutyraldehyde 60-80

Diagram of the Aldol Condensation Pathway:

Aldol_Condensation Citral Citral Aldol_Adduct Aldol Addition Product Citral->Aldol_Adduct 2. Isobutyraldehyde Isobutyraldehyde LDA LDA, THF, -78°C Isobutyraldehyde->LDA 1. Enolate Isobutyraldehyde Enolate LDA->Enolate Enolate->Aldol_Adduct Dehydration Dehydration (Acid, Heat) Aldol_Adduct->Dehydration 3. This compound This compound (3,7,9-trimethyl-2,6-decadienal) Dehydration->this compound

Hypothetical Aldol Condensation Pathway.
Pathway 2: Grignard Reaction

This approach involves the reaction of an isobutyl Grignard reagent with a suitable α,β-unsaturated aldehyde that already contains a portion of the target structure. A plausible starting material would be a derivative of acrolein.

Theoretical Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equivalents). Add a solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition: Cool the Grignard reagent to 0°C. Slowly add a solution of a suitable α,β-unsaturated aldehyde precursor (e.g., 5,7-dimethyl-2,6-heptadienal) (1.0 equivalent) in the same anhydrous solvent. Stir the reaction at 0°C for 1-2 hours.

  • Work-up and Oxidation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the resulting secondary alcohol with an organic solvent. The alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (DCM).

  • Purification: The final product can be purified by column chromatography.

Quantitative Data (Hypothetical):

StepReactantsCatalyst/ReagentTemperature (°C)Time (h)Theoretical Yield (%)
Grignard FormationIsobutyl Bromide, MgDiethyl Ether25-351>95
Grignard AdditionAldehyde Precursor, Isobutylmagnesium BromideDiethyl Ether01-275-90
OxidationSecondary AlcoholPCC or DMP252-480-95
Overall Aldehyde Precursor, Isobutyl Bromide 60-85

Diagram of the Grignard Reaction Pathway:

Grignard_Reaction Isobutyl_Bromide Isobutyl Bromide Mg Mg, Et2O Isobutyl_Bromide->Mg 1. Grignard_Reagent Isobutylmagnesium Bromide Mg->Grignard_Reagent Secondary_Alcohol Secondary Alcohol Grignard_Reagent->Secondary_Alcohol Aldehyde_Precursor α,β-Unsaturated Aldehyde Precursor Aldehyde_Precursor->Secondary_Alcohol 2. Oxidation Oxidation (PCC or DMP) Secondary_Alcohol->Oxidation 3. This compound This compound (3,7,9-trimethyl-2,6-decadienal) Oxidation->this compound

Hypothetical Grignard Reaction Pathway.
Pathway 3: Wittig Reaction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and could be employed to construct the dienal system of this compound. This would likely involve the reaction of a phosphorane ylide with a suitable aldehyde or ketone.

Theoretical Experimental Protocol:

  • Phosphonium Salt Formation: React triphenylphosphine (1.0 equivalent) with a suitable alkyl halide (e.g., an allylic bromide containing the isobutyl group and one of the double bonds) (1.0 equivalent) in a solvent like toluene and heat to reflux to form the phosphonium salt.

  • Ylide Generation: Suspend the phosphonium salt in anhydrous THF at 0°C under an inert atmosphere. Add a strong base such as n-butyllithium (n-BuLi) dropwise until the characteristic color of the ylide appears.

  • Wittig Reaction: To the ylide solution at 0°C, add a solution of an appropriate aldehyde precursor (e.g., 4-methyl-2-pentenal) (1.0 equivalent) in THF. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The by-product, triphenylphosphine oxide, can often be removed by crystallization or column chromatography. The final product is then purified by column chromatography.

Quantitative Data (Hypothetical):

StepReactantsCatalyst/ReagentTemperature (°C)Time (h)Theoretical Yield (%)
Phosphonium SaltTriphenylphosphine, Alkyl HalideToluene11012-24>90
Ylide GenerationPhosphonium Salt, n-BuLiTHF00.5~100
Wittig ReactionYlide, Aldehyde PrecursorTHF0 to 252-660-80
Overall Alkyl Halide, Aldehyde Precursor 55-75

Diagram of the Wittig Reaction Pathway:

Wittig_Reaction Alkyl_Halide Alkyl Halide TPP Triphenylphosphine Alkyl_Halide->TPP 1. Phosphonium_Salt Phosphonium Salt TPP->Phosphonium_Salt Base Base (n-BuLi) Phosphonium_Salt->Base 2. Ylide Phosphorane Ylide Base->Ylide This compound This compound (3,7,9-trimethyl-2,6-decadienal) Ylide->this compound Aldehyde_Precursor Aldehyde Precursor Aldehyde_Precursor->this compound 3.

Hypothetical Wittig Reaction Pathway.

Conclusion

While a definitive, published synthesis for this compound (3,7,9-trimethyl-2,6-decadienal) remains elusive, this guide provides a robust theoretical framework for its production. The outlined pathways, utilizing common and well-understood organic reactions, offer multiple starting points for experimental investigation. Researchers are encouraged to use these hypothetical protocols as a blueprint, with the understanding that optimization of reaction conditions, catalysts, and purification methods will be essential to achieve a successful and efficient synthesis. The development of a novel route to this compound could have implications in the fields of fragrance chemistry, fine chemicals, and potentially as a building block in drug development.

References

The Biological Activity of Isobutylcitral: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Citral

Citral is a key aromatic compound found in the essential oils of various plants, including lemongrass, lemon myrtle, and citrus fruits.[1] It is widely used in the food and fragrance industries and is recognized for its broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2] This guide provides a comprehensive overview of these activities, including quantitative data, experimental methodologies, and associated signaling pathways, to serve as a foundational resource for the investigation of citral and, by extension, isobutylcitral.

Antimicrobial Activity

Citral exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.[2] Its mechanism of action is primarily attributed to its ability to disrupt cell membranes and inhibit key cellular processes.

Quantitative Antimicrobial Data for Citral
MicroorganismAssay TypeConcentration/DosageResultReference
Escherichia coliDisc DiffusionNot SpecifiedZone of Inhibition[2]
Staphylococcus aureusDisc DiffusionNot SpecifiedZone of Inhibition[2]
Candida albicansNot SpecifiedNot SpecifiedAntifungal Activity[3]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Citral stock solution of known concentration

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Citral: A two-fold serial dilution of the citral stock solution is performed in the wells of the microtiter plate using the appropriate broth medium. This creates a gradient of decreasing citral concentrations across the plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without citral) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of citral that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Citral has demonstrated significant anti-inflammatory properties in various experimental models. Its mechanism of action involves the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.[5][6]

Animals:

  • Wistar or Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g).[5]

Materials:

  • 1% (w/v) carrageenan solution in sterile saline

  • Citral solution/suspension for oral or intraperitoneal administration

  • Pletysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Fasting: Animals are randomly assigned to control and treatment groups and are typically fasted overnight before the experiment.

  • Compound Administration: The treatment group receives a specific dose of citral, while the control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is often used as a positive control.

  • Induction of Edema: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[5]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each treatment group relative to the control group.

Signaling Pathway: Inhibition of NF-κB Pathway by Citral

Citral has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory induces Citral Citral Citral->IKK inhibits G start Start: Select Cancer Cell Line(s) cell_culture Cell Seeding and Adherence (24 hours) start->cell_culture treatment Treatment with Citral (Varying Concentrations and Durations) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, XTT) treatment->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle migration Cell Migration/Invasion Assays (e.g., Wound Healing, Transwell) ic50->migration end End: Data Analysis and Interpretation apoptosis->end cell_cycle->end migration->end

References

Navigating the Cellular Landscape: A Technical Guide to the Biological Mechanisms of Citral and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial searches for "isobutylcitral" did not yield specific information regarding its mechanism of action in biological systems. This may indicate that it is a novel or less-studied compound. However, the closely related and well-researched compound, citral , and its derivatives offer a wealth of information. This guide provides an in-depth look at the biological activities of citral, which may serve as a foundational reference for research into similar molecules.

Citral, an acyclic monoterpene aldehyde, is a key component of lemongrass and other citrus essential oils.[1][2][3] It exists as a racemic mixture of two isomers: geranial (trans-citral or citral A) and neral (cis-citral or citral B).[1] Renowned for its distinct lemon scent, citral is not only a staple in the fragrance and flavor industries but also a subject of growing pharmacological interest due to its diverse bioactivities.[1][4]

Core Biological Activities and Mechanisms of Action

Citral and its derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] The underlying mechanisms are multifaceted, often involving the modulation of key signaling pathways and direct interaction with cellular components.

1. Antimicrobial and Antibiofilm Activity:

Citral exhibits significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4] Its mechanism of action is primarily attributed to its ability to disrupt cellular integrity.

  • Cell Membrane and Wall Damage: Electron microscopy studies have revealed that citral can cause damage to the cell wall and membrane of bacteria.[4] This disruption leads to increased permeability and leakage of intracellular contents, ultimately resulting in cell death.

  • Inhibition of Biofilm Formation: Biofilms, structured communities of microorganisms, are notoriously resistant to antimicrobial agents. Citral and its derivatives have been shown to inhibit biofilm formation by interfering with bacterial adhesion and communication (quorum sensing).[5] For instance, sub-inhibitory concentrations of citral have been found to decrease biofilm formation and the production of extracellular polysaccharides in Vibrio parahaemolyticus.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A common method to quantify the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution: The test compound (e.g., citral) is serially diluted in the growth medium in a multi-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under optimal growth conditions for a specified period (e.g., 24-48 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2. Anti-inflammatory Activity:

Chronic inflammation is a key driver of many diseases. Citral has demonstrated potent anti-inflammatory effects by modulating inflammatory signaling pathways.

  • Inhibition of Nitric Oxide (NO) Production: Nitric oxide is a pro-inflammatory mediator. Studies have shown that certain extracts containing citral derivatives can significantly inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines (e.g., RAW 264.7).[6][7]

  • Modulation of Cytokine Production: Citral can influence the production of various pro-inflammatory and anti-inflammatory cytokines, although the precise mechanisms and pathways are still under investigation.

3. Anticancer Activity:

A growing body of evidence suggests that citral possesses anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Citral has been shown to induce apoptosis in cancer cells through pathways involving nuclear condensation and fragmentation, as well as the disruption of the mitochondrial membrane potential.[8]

  • Inhibition of Cancer Cell Proliferation, Migration, and Invasion: Citral can inhibit the uncontrolled growth of cancer cells (proliferation) and their ability to move to other parts of the body (migration and invasion).[8]

  • Modulation of Signaling Pathways: The anticancer effects of many natural compounds are mediated through their interaction with cellular signaling pathways that regulate cell survival, proliferation, and death. While specific pathways for citral are still being fully elucidated, related compounds are known to modulate pathways such as JAK/STAT, Wnt/β-catenin, and mTOR.[9]

Signaling Pathway: Generic Apoptosis Induction

G Citral Citral Mitochondria Mitochondria Citral->Mitochondria Disruption of membrane potential Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Simplified pathway of citral-induced apoptosis via mitochondrial disruption.

4. Antioxidant Activity:

Citral exhibits antioxidant properties by scavenging free radicals, which are unstable molecules that can cause cellular damage.[4] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10]

Quantitative Data on Biological Activity

The potency of a biologically active compound is often quantified using metrics like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).[11][12][13][14][15] These values represent the concentration of a compound required to inhibit a biological process by 50% or to elicit a 50% maximal response, respectively.

Compound/DerivativeBiological ActivityTarget/AssayIC50/EC50 ValueReference
CitralAntibacterialVibrio parahaemolyticusMIC: 0.125 mg/mL[4]
CitralAnti-T. vaginalisT. vaginalis trophozoitesIC50: ~40 µM[16]
β-Caryophyllene (related terpenoid)AntibacterialS. aureusMIC: 3 ± 1.0 µM[8]
β-Caryophyllene (related terpenoid)AnticancerColorectal cancer cellsIC50: 19 µM[8]
Lysiphan B (natural product)AntioxidantDPPH assayIC50: 28.8 ± 0.4 μM[10]
Canthin-6-one derivativesAnti-inflammatoryLPS-induced NO productionIC50: 7.73–15.09 μM[7]

Experimental Workflow: In Vitro Anticancer Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cancer Cell Lines B Compound Treatment (e.g., Citral) A->B C Cytotoxicity Assay (e.g., MTT, SRB) B->C D Determine IC50 C->D E Apoptosis Assay (e.g., Annexin V) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Migration/Invasion Assay (e.g., Transwell) D->G

Caption: General workflow for assessing the in vitro anticancer activity of a compound.

Future Directions and Conclusion

While citral has demonstrated a remarkable range of biological activities, further research is needed to fully elucidate its mechanisms of action and to explore the potential of its derivatives as therapeutic agents. The synthesis of novel derivatives aims to enhance potency, stability, and specificity.[5] Understanding the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their development into effective drugs for a variety of diseases. The information presented in this guide on citral provides a solid foundation for researchers and drug development professionals to build upon in the quest for new and improved therapies.

References

The Quest for Isobutylcitral: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylcitral, a monoterpenoid aldehyde, is a structural isomer of the well-known and commercially significant compound, citral. While citral, a mixture of the stereoisomers geranial and neral, is a major component of several essential oils and a key player in the flavor, fragrance, and pharmaceutical industries, this compound remains a more elusive target. Its potential biological activities, possibly analogous to or distinct from citral, make it a compound of interest for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the natural sources of this compound and outlines detailed methodologies for its isolation and purification, drawing upon established techniques for related compounds.

Natural Sources of this compound

Direct reports specifically quantifying this compound in essential oils are scarce in publicly available literature. However, based on biosynthetic pathways and the co-occurrence of structurally related terpenoids, it is hypothesized that this compound may be present as a minor constituent in essential oils rich in its isomer, citral. The primary plant genera of interest are Cymbopogon (lemongrass) and Lippia.

Cymbopogon Species

The genus Cymbopogon, commonly known as lemongrass, is a well-established source of citral-rich essential oils. While numerous studies have focused on the quantification of the major components, geranial and neral, the detailed analysis of minor constituents is less common. Researchers seeking this compound should consider a thorough GC-MS analysis of essential oils from various Cymbopogon species and cultivars.

Plant Species/CultivarMajor ComponentsEssential Oil Yield (%)Citral Content (%)Reference
Cymbopogon schoenanthusPiperitone, α-elemol>4-[1]
Cymbopogon schoenanthusPiperitone, Elemol, β-Eudesmol1.54 - 3.39-[2]
Cymbopogon citratusGeranial, Neral->75[3]
Cymbopogon flexuosusGeranial, Neral-72.76[4]
Lippia Species

Certain species of the genus Lippia are also known to produce essential oils with high citral content. As with Cymbopogon, a detailed analysis of the minor components of these oils may reveal the presence of this compound.

Plant SpeciesMajor ComponentsEssential Oil Yield (%)Citral Content (%)Reference
Lippia alba (Citral chemotype)Geranial, Neral0.1584.26[5]

Isolation of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction of the essential oil followed by chromatographic purification to separate it from other components, particularly its abundant isomers.

Extraction of Essential Oil

Steam distillation is the most common and industrially scalable method for extracting essential oils from plant materials.[6]

Experimental Protocol: Steam Distillation

  • Plant Material Preparation: Fresh or partially dried aerial parts (leaves and stems) of the selected plant species are coarsely chopped to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled for hydro-distillation. The chopped plant material is placed in a round-bottom flask and fully submerged in distilled water.

  • Distillation: The flask is heated to boiling. The steam, carrying the volatile essential oils, passes through a condenser, where it cools and liquefies.

  • Collection: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separating funnel. The less dense essential oil layer is separated from the aqueous layer.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The pure essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

Steam_Distillation_Workflow Plant_Material Chopped Plant Material Distillation_Flask Hydro-distillation in Clevenger Apparatus Plant_Material->Distillation_Flask Condenser Condensation Distillation_Flask->Condenser Steam + Volatiles Separation Separation of Oil and Hydrosol Condenser->Separation Liquid Mixture Drying Drying with Anhydrous Na2SO4 Separation->Drying Crude Oil Essential_Oil Pure Essential Oil Drying->Essential_Oil

Figure 1: Workflow for Essential Oil Extraction via Steam Distillation.
Purification of this compound

Due to the expected low concentration of this compound and the presence of high concentrations of its isomers, a multi-step chromatographic approach is necessary for its purification.

2.2.1. Fractional Distillation (Optional Pre-purification Step)

For essential oils with a very high citral content, such as that from Cymbopogon citratus, vacuum fractional distillation can be employed as an initial step to enrich the fraction containing minor components by removing the bulk of the more volatile compounds.[3][7] This can reduce the load on subsequent chromatographic steps.

Experimental Protocol: Vacuum Fractional Distillation of Lemongrass Oil [3]

  • Apparatus: A vacuum fractional distillation unit equipped with a packed column is used.

  • Charging the Still: The crude lemongrass essential oil is placed in the distillation flask.

  • Distillation: The system is evacuated to a specific pressure (e.g., 15 mmHg). The flask is heated, and different fractions are collected at various temperature ranges.

  • Analysis: Each fraction is analyzed by GC-MS to identify the one enriched with compounds in the expected boiling range of this compound, while the main fractions will contain the major components like β-myrcene and citral isomers.[3]

Fractional_Distillation_Workflow Crude_Oil Crude Essential Oil Distillation Vacuum Fractional Distillation Crude_Oil->Distillation Fractions Collection of Fractions at Different Temperatures Distillation->Fractions Analysis GC-MS Analysis of Each Fraction Fractions->Analysis Enriched_Fraction Fraction Enriched in Minor Components Analysis->Enriched_Fraction

Figure 2: Workflow for Pre-purification by Fractional Distillation.

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is the method of choice for the final purification of this compound from the essential oil or the enriched fraction. A reverse-phase column is typically suitable for separating isomers of monoterpenoids.[4][8]

Experimental Protocol: Preparative HPLC for this compound Isolation

  • Method Development (Analytical Scale): An analytical HPLC method is first developed using a C18 column to achieve baseline separation of the target compound from other components. A mobile phase gradient of acetonitrile and water is a common starting point.[4] The retention time of this compound would need to be determined, potentially by synthesizing a standard or using advanced analytical techniques like GC-MS coupled with the HPLC.

  • Scale-up to Preparative Scale: The optimized analytical method is then scaled up to a preparative HPLC system with a larger C18 column. The flow rate and injection volume are increased proportionally.

  • Fraction Collection: Fractions are collected based on the retention time of the target peak identified during analytical method development.

  • Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC and GC-MS.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Prep_HPLC_Workflow Enriched_Fraction Enriched Fraction or Crude Essential Oil Analytical_HPLC Analytical HPLC Method Development Enriched_Fraction->Analytical_HPLC Prep_HPLC Preparative HPLC Scale-up Analytical_HPLC->Prep_HPLC Optimized Method Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC, GC-MS) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal Purity_Analysis->Solvent_Removal Pure Fractions Pure_this compound Purified this compound Solvent_Removal->Pure_this compound Signaling_Pathway_Hypothesis This compound This compound Cell Target Cell This compound->Cell Receptor Cellular Receptors/ Targets Cell->Receptor Signaling_Pathways Signaling Pathways (e.g., MAPK, NF-κB, p53) Receptor->Signaling_Pathways Biological_Response Biological Response (e.g., Apoptosis, Anti-inflammatory) Signaling_Pathways->Biological_Response

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Isobutylcitral

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylcitral, a key compound in various industries, possesses a molecular structure susceptible to a range of degradation pathways. Understanding its stability profile is paramount for ensuring product quality, efficacy, and safety in pharmaceutical and other applications. This technical guide provides a comprehensive overview of the stability of this compound and its potential degradation pathways under various stress conditions. Due to the limited availability of data specific to this compound, this guide leverages established knowledge of the degradation of citral and other structurally related α,β-unsaturated aldehydes as a predictive framework. The principles and methodologies outlined herein provide a robust foundation for the stability assessment of this compound.

Core Stability Profile of this compound

The stability of this compound is intrinsically linked to its chemical structure, which features an aldehyde functional group and carbon-carbon double bonds. These reactive sites are prone to degradation under several conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Aldehydes, in general, are sensitive to light, air, and heat, which can lead to oxidation and a subsequent alteration of the compound's properties[1].

Factors Influencing this compound Stability

Several factors can significantly impact the stability of this compound:

  • pH: Acidic conditions are known to promote the degradation of citral, a closely related compound, through cyclization and oxidation reactions[2][3]. It is therefore highly probable that this compound will exhibit similar instability in acidic media.

  • Presence of Oxidizing Agents: The aldehyde group is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, light, and heat[1].

  • Light Exposure: Photodegradation can occur, particularly in the presence of UV light, leading to isomerization and the formation of various degradation products. Fragrance aldehydes have shown susceptibility to photolytic degradation[1][4][5][6].

  • Temperature: Elevated temperatures can accelerate the rates of all degradation reactions, including oxidation and hydrolysis[1].

  • Presence of Amines: Aldehydes can react with primary amines to form Schiff bases, leading to a change in chemical structure and properties[1].

Predicted Degradation Pathways

Based on the chemistry of citral and other unsaturated aldehydes, the following degradation pathways are proposed for this compound.

Hydrolytic Degradation (Acid and Base Catalyzed)

Under acidic conditions, this compound is expected to undergo cyclization reactions similar to citral, leading to the formation of cyclic ethers and other degradation products[2]. In alkaline conditions, α,β-unsaturated carbonyl compounds can undergo hydrolysis[7].

A proposed acid-catalyzed degradation pathway for this compound is illustrated below:

G This compound This compound Protonation Protonation of Carbonyl This compound->Protonation H+ Cyclization Intramolecular Cyclization Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration Degradation_Products Cyclic Degradation Products Dehydration->Degradation_Products

Figure 1: Proposed Acid-Catalyzed Degradation Pathway of this compound.
Oxidative Degradation

The aldehyde functional group in this compound is a primary target for oxidation, leading to the formation of the corresponding carboxylic acid (isobutylcitric acid). This process can be initiated by atmospheric oxygen (autoxidation) and accelerated by factors such as light, heat, and the presence of metal ions[1]. Terpenes, a class of compounds to which this compound belongs, are known to undergo autoxidation.

A generalized oxidative degradation pathway is shown below:

G This compound This compound Peroxy_Radical Peroxy Radical Intermediate This compound->Peroxy_Radical O2, light, heat Isobutylcitric_Acid Isobutylcitric Acid Peroxy_Radical->Isobutylcitric_Acid Other_Oxidation_Products Other Oxidation Products Peroxy_Radical->Other_Oxidation_Products

Figure 2: Proposed Oxidative Degradation Pathway of this compound.
Photodegradation

Exposure to light, particularly UV radiation, can induce isomerization of the double bonds in this compound, as well as promote oxidative degradation[4][5][6]. The photodegradation of fragrance aldehydes is a known phenomenon that can alter their scent profile[1].

An illustrative workflow for a photostability study is presented below:

G Sample_Prep Prepare this compound Solution Exposure Expose to UV/Vis Light (ICH Q1B Conditions) Sample_Prep->Exposure Dark_Control Store in Dark (Control) Sample_Prep->Dark_Control Sampling Sample at Time Intervals Exposure->Sampling Dark_Control->Sampling Analysis Analyze by HPLC-UV/MS Sampling->Analysis Data_Evaluation Evaluate Degradation Profile Analysis->Data_Evaluation

Figure 3: Experimental Workflow for a Photostability Study.
Thermal Degradation

At elevated temperatures, this compound may undergo complex degradation reactions, including isomerization, polymerization, and fragmentation. Thermal decomposition is a process where heat causes a substance to break down into simpler compounds[8].

Quantitative Data Summary

Stress ConditionParametersDegradation Rate Constant (k)Major Degradants IdentifiedAnalytical Method
Acid Hydrolysis 0.1 M HCl, 60°CData to be determinede.g., p-Cymene, Cyclic ethersHPLC-UV/MS
Base Hydrolysis 0.1 M NaOH, 60°CData to be determinedData to be determinedHPLC-UV/MS
Oxidation 3% H₂O₂, 25°CData to be determinede.g., Isobutylcitric acidHPLC-UV/MS
Photolysis ICH Q1B light exposureData to be determinede.g., Geometric isomersHPLC-UV/MS
Thermal 80°CData to be determinedData to be determinedGC-MS

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[9][10][11]. The following are detailed, generalized protocols for conducting forced degradation studies on this compound.

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.

Acid and Base Hydrolysis
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the mixture at room temperature for a defined period (e.g., 2 hours).

    • At various time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

  • At intervals, take samples and dilute them with the mobile phase for immediate analysis.

Photolytic Degradation
  • Expose the this compound solution in a photochemically transparent container (e.g., quartz) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample the exposed and control solutions at appropriate time points for analysis.

Thermal Degradation
  • Place the this compound solution in a sealed vial in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a set period (e.g., 48 hours).

  • A control sample should be stored at the recommended storage temperature.

  • After the exposure period, cool the sample to room temperature and analyze.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate and quantify this compound from its degradation products[12][13][14][15]. Mass spectrometry (MS) detection can be coupled with HPLC to aid in the identification of the degradation products.

The workflow for developing a stability-indicating method is outlined below:

G Forced_Degradation Perform Forced Degradation Studies Method_Development Develop HPLC Method (Column, Mobile Phase, etc.) Forced_Degradation->Method_Development Specificity Assess Specificity (Peak Purity) Method_Development->Specificity Validation Validate Method (ICH Q2(R1)) Specificity->Validation Stability_Studies Apply to Formal Stability Studies Validation->Stability_Studies

Figure 4: Workflow for Stability-Indicating Method Development.

Conclusion

While specific experimental data on the stability and degradation of this compound is limited, a comprehensive understanding can be extrapolated from the known behavior of citral and other α,β-unsaturated aldehydes. This compound is likely susceptible to degradation via hydrolysis (particularly in acidic conditions), oxidation, and photolysis. The provided experimental protocols offer a robust framework for conducting forced degradation studies to elucidate its specific degradation pathways and to develop and validate a stability-indicating analytical method. Such studies are critical for ensuring the quality, safety, and efficacy of products containing this compound.

References

Toxicological Profile of Isobutylcitral: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Isobutylcitral is a colorless to amber liquid with a fruity, aldehydic, waxy, and floral odor.[1] Limited information regarding its chemical and physical properties is available.

PropertyValueReference
Molecular FormulaC13H22O
Molecular Weight194.32 g/mol
Boiling Point279.00 to 280.00 °C @ 760.00 mm Hg (estimated)[1]
Vapor Pressure0.004000 mmHg @ 25.00 °C (estimated)[1]
Flash Point236.00 °F TCC (113.60 °C) (estimated)[1]
logP (o/w)4.579 (estimated)[1]
Water Solubility3.405 mg/L @ 25 °C (estimated)[1]
SolubilitySoluble in alcohol; insoluble in water[1]

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

There is currently no publicly available information on the toxicokinetics of this compound in humans or animals. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance is fundamental to assessing its potential toxicity.

Data Gaps:

  • Absorption: Studies are needed to determine the rate and extent of this compound absorption through oral, dermal, and inhalation routes of exposure.

  • Distribution: Information on the distribution of this compound and its metabolites to various tissues and organs is required to identify potential target organs of toxicity.

  • Metabolism: The metabolic pathways of this compound need to be elucidated to understand its biotransformation and the potential formation of reactive metabolites.

  • Excretion: The routes and rates of excretion of this compound and its metabolites are unknown.

Acute Toxicity

Limited acute toxicity data for this compound is available from a Material Safety Data Sheet.

StudySpeciesRouteValueReference
LD50RatOral12800 mg/kg[2]
LC50RatInhalation5000 ppm (6 hours)[2]

Experimental Protocols: Detailed experimental protocols for these studies, including the specific strain of rats, vehicle used, and observation period, are not available in the public domain.

Data Gaps:

  • Dermal LD50.

  • Detailed clinical signs of toxicity observed in the acute studies.

  • Gross and histopathological findings from the acute toxicity studies.

Local Irritation and Sensitization

A Material Safety Data Sheet indicates that this compound may cause slight skin irritation.[2] No data on eye irritation or skin sensitization potential is publicly available.

Data Gaps:

  • Skin Irritation: A standardized skin irritation study (e.g., according to OECD TG 404) is needed to properly classify the skin irritation potential of this compound.

  • Eye Irritation: An eye irritation study (e.g., according to OECD TG 405) is necessary to assess the potential for this compound to cause eye damage.

  • Skin Sensitization: Data from a validated skin sensitization test (e.g., Local Lymph Node Assay, human repeat insult patch test) is required to determine if this compound is a skin sensitizer.

Sub-chronic and Chronic Toxicity

No information on the sub-chronic or chronic toxicity of this compound is publicly available. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying target organs for toxicity after repeated exposure.

Data Gaps:

  • Repeated-dose oral, dermal, and inhalation toxicity studies of varying durations (e.g., 28-day, 90-day, and chronic studies) are needed.

Genotoxicity

There is no publicly available data on the genotoxic potential of this compound. A standard battery of in vitro and in vivo genotoxicity tests is required to assess the potential of a substance to cause genetic mutations or chromosomal damage.

Data Gaps:

  • Gene Mutation: An Ames test (bacterial reverse mutation assay) is needed to evaluate the potential for point mutations.

  • Chromosomal Aberrations: An in vitro chromosomal aberration test in mammalian cells is required.

  • In vivo Genotoxicity: An in vivo micronucleus test in rodents is necessary to assess chromosomal damage in a whole animal system.

Carcinogenicity

No carcinogenicity studies have been identified for this compound. Long-term carcinogenicity bioassays in rodents are typically required for substances with widespread human exposure or for those that show evidence of genotoxicity.

Data Gaps:

  • Two-year carcinogenicity bioassays in two rodent species (e.g., rat and mouse) would be necessary to evaluate the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

There is no publicly available information on the reproductive and developmental toxicity of this compound. These studies are essential to determine the potential for adverse effects on fertility, pregnancy, and offspring development.

Data Gaps:

  • Reproductive/Developmental Toxicity Screening Test (OECD TG 421): This study would provide initial information on potential effects on male and female reproductive performance and on the development of offspring.

  • Prenatal Developmental Toxicity Study (OECD TG 414): This study would assess the potential for adverse effects on the developing fetus.

  • Two-Generation Reproduction Toxicity Study (OECD TG 416): This study would provide comprehensive information on the effects of this compound on all phases of the reproductive cycle.

Human Data

No human data, such as from clinical studies or case reports, on the toxicity of this compound is publicly available.

Mandatory Visualizations

As specific data for this compound is not available, the following diagrams illustrate the generalized experimental workflows for key toxicological assays that would be necessary to build a comprehensive toxicological profile.

experimental_workflow_ames_test cluster_preparation Preparation cluster_incubation_evaluation Incubation & Evaluation start Start bacterial_strains Select Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA102) start->bacterial_strains plate_incorporation Plate Incorporation Method: Mix bacteria, test substance, and S9 mix (or buffer) with molten top agar and pour onto minimal glucose agar plates bacterial_strains->plate_incorporation test_substance Prepare this compound concentrations test_substance->plate_incorporation s9_mix Prepare S9 metabolic activation mix s9_mix->plate_incorporation incubation Incubate plates at 37°C for 48-72 hours plate_incorporation->incubation pre_incubation Pre-incubation Method: Incubate bacteria, test substance, and S9 mix (or buffer) before adding to top agar and plating pre_incubation->incubation colony_counting Count revertant colonies incubation->colony_counting data_analysis Analyze data for a dose-dependent increase in revertants compared to negative control colony_counting->data_analysis end Conclusion on Mutagenicity data_analysis->end

Caption: Generalized workflow for an Ames test.

experimental_workflow_in_vivo_micronucleus cluster_dosing Dosing Phase cluster_sampling Sample Collection cluster_analysis Analysis start Start: Select rodent species (e.g., mouse, rat) dose_groups Establish dose groups (vehicle control, positive control, at least 3 test article doses) start->dose_groups administration Administer this compound (e.g., oral gavage, intraperitoneal injection) dose_groups->administration timing Collect samples at appropriate time points after dosing administration->timing bone_marrow Extract bone marrow (e.g., from femur) timing->bone_marrow peripheral_blood Collect peripheral blood timing->peripheral_blood smear_prep Prepare and stain smears bone_marrow->smear_prep peripheral_blood->smear_prep microscopy Microscopic analysis of polychromatic erythrocytes (PCEs) for the presence of micronuclei smear_prep->microscopy data_analysis Calculate frequency of micronucleated PCEs and assess for a dose-related increase microscopy->data_analysis end Conclusion on Genotoxicity data_analysis->end

Caption: Generalized workflow for an in vivo micronucleus assay.

experimental_workflow_reproductive_toxicity cluster_parental_generation Parental (F0) Generation cluster_offspring_generation First Filial (F1) Generation cluster_evaluation Evaluation start Start: Acclimatization of male and female rats dosing_f0 Dosing of F0 animals with this compound for a defined period before mating start->dosing_f0 mating Mating of F0 animals dosing_f0->mating f0_endpoints Evaluation of F0 reproductive performance (e.g., fertility, gestation length) and systemic toxicity dosing_f0->f0_endpoints gestation_lactation Continued dosing through gestation and lactation for females mating->gestation_lactation birth_weaning Evaluation of F1 offspring from birth to weaning (e.g., viability, growth, physical development) gestation_lactation->birth_weaning f1_selection Selection of F1 animals for the F2 generation birth_weaning->f1_selection f1_dosing Dosing of selected F1 animals from weaning through maturity f1_selection->f1_dosing f1_endpoints Evaluation of F1 reproductive performance and systemic toxicity f1_dosing->f1_endpoints histopathology Histopathology of reproductive organs f0_endpoints->histopathology f1_endpoints->histopathology end Conclusion on Reproductive and Developmental Toxicity histopathology->end

References

An In-depth Technical Guide to the Olfactory Properties of Isobutylcitral Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published scientific literature lacks specific data regarding the olfactory properties, odor thresholds, and detailed sensory analysis of isobutylcitral (3,7,9-trimethyl-2,6-decadienal) and its distinct isomers. This guide, therefore, provides a comprehensive framework based on structurally analogous and well-characterized aldehydes, most notably citral, to infer potential olfactory characteristics and to outline the requisite experimental protocols for their definitive characterization.

Introduction: The Olfactory Profile of a Novel Aldehyde

This compound, systematically named 3,7,9-trimethyl-2,6-decadienal, is a branched-chain unsaturated aldehyde. While a general odor description of "fruity aldehydic waxy floral" exists for the mixed isomers, detailed characterization of the individual (E) and (Z) isomers is not publicly available. The presence of the isobutyl group and the arrangement of double bonds suggest a complex and potentially interesting olfactory profile.

The study of such molecules is crucial in the fields of fragrance chemistry and sensory science, as subtle changes in isomeric structure can lead to significant differences in perceived odor. This guide will leverage knowledge of similar aldehydes to hypothesize the olfactory properties of this compound isomers and provide a roadmap for their empirical investigation.

Hypothesized Olfactory Properties of this compound Isomers

To predict the olfactory characteristics of this compound isomers, we turn to its closest structural analog, citral (3,7-dimethyl-2,6-octadienal), which is a mixture of the isomers geranial ((E)-isomer) and neral ((Z)-isomer).

  • Geranial ((E)-citral): Possesses a strong, fresh, lemon-peel odor.[1][2]

  • Neral ((Z)-citral): Has a sweeter, less intense, but still distinctly lemon-like aroma.[1][3]

The key structural difference in this compound is the presence of an additional methyl group on the carbon chain (a 9-methyl group, extending from what would be the 7-position in citral). This addition increases the molecule's molecular weight and likely its lipophilicity, which can influence both odor character and potency. Branched-chain aldehydes are known to contribute a variety of scent nuances, often described as malty, chocolatey, or nutty.

Based on these principles, we can hypothesize the following olfactory profiles for the isomers of this compound:

IsomerHypothesized Odor Description
(E)-Isobutylcitral Likely to be the more potent isomer, with a strong, fresh, citrusy (lemon-like) character, potentially with added waxy, green, or fatty undertones due to the extended branched chain.
(Z)-Isobutylcitral Expected to be softer and sweeter than the (E)-isomer, with a more floral and less intensely citrus character. The waxy and fruity notes might be more pronounced.

Quantitative Olfactory Data of Analogous Compounds

Quantitative data for this compound is absent from the literature. However, the odor thresholds for the isomers of citral provide a valuable benchmark for the expected potency. Odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.

CompoundIsomerOdor Threshold in Air (ng/L)Odor Description
Geraniol (E)60Sweet, floral, citrus-like
Nerol (Z)14Fresh, citrus-like, fatty

Note: Data presented for Geraniol and Nerol, the corresponding alcohols to Geranial and Neral, as their odor thresholds are well-documented in a comparative study.[4][5] It is expected that the aldehyde forms (Geranial and Neral) would have different, likely lower, odor thresholds.

A primary objective for the research of this compound would be to populate a similar table with empirically determined data.

Proposed Experimental Protocols for Full Olfactory Characterization

To move from hypothesized to confirmed properties, a systematic experimental approach is required. The following protocols outline the necessary steps for a comprehensive olfactory evaluation of this compound isomers.

A likely synthetic route to this compound would involve an aldol condensation between isovaleraldehyde and 6-methyl-5-hepten-2-one, followed by dehydration. The resulting mixture of (E) and (Z) isomers would then require separation, typically achieved through fractional distillation under reduced pressure or preparative gas chromatography. Purity of the separated isomers must be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-O is a critical technique for understanding the specific odor contribution of each isomer and identifying any odor-active impurities.[6][7][8][9]

Methodology:

  • Instrumentation: A gas chromatograph is equipped with a column effluent splitter that directs the flow to both a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated sniffing port.

  • Sample Preparation: The purified isomer (or the mixture) is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration.

  • Analysis: As the sample is analyzed, a trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.

  • Data Correlation: The timing of the odor events is correlated with the peaks on the chromatogram to identify the responsible compounds.

  • Advanced Techniques:

    • Aroma Extract Dilution Analysis (AEDA): The sample is serially diluted and re-analyzed until no odor is detected. The highest dilution at which an odorant is still perceived gives its "flavor dilution" (FD) factor, indicating its relative odor potency.[10][11]

    • CharmAnalysis™: A similar dilution-to-threshold method that generates "charm" values proportional to the odor intensity of each compound.[12]

G cluster_synthesis Synthesis & Purification cluster_analysis Olfactory Analysis cluster_results Data & Characterization start Starting Materials (Isovaleraldehyde, 6-methyl-5-hepten-2-one) reaction Aldol Condensation & Dehydration start->reaction mixture Mixture of (E) and (Z) this compound reaction->mixture separation Isomer Separation (e.g., Preparative GC) mixture->separation E_isomer (E)-Isobutylcitral (>99% Purity) separation->E_isomer Z_isomer (Z)-Isobutylcitral (>99% Purity) separation->Z_isomer gco Gas Chromatography- Olfactometry (GC-O) E_isomer->gco odt Odor Threshold Determination (3-AFC) E_isomer->odt da Descriptive Analysis (Sensory Panel) E_isomer->da Z_isomer->gco Z_isomer->odt Z_isomer->da odor_profile Odor Profile (Descriptors & Intensity) gco->odor_profile quant_data Quantitative Data (Odor Threshold Values) odt->quant_data da->odor_profile final_report Technical Guide/ Whitepaper odor_profile->final_report quant_data->final_report

Fig. 1: Experimental workflow for the characterization of this compound isomers.

The determination of odor detection thresholds is essential for quantifying the potency of each isomer. The 3-Alternative Forced-Choice (3-AFC) ascending concentration series method (ASTM E679-04) is a standard and robust protocol.[13]

Methodology:

  • Panel Selection: Recruit a panel of 16-20 individuals, screened for normal olfactory acuity.

  • Sample Preparation: Prepare a series of dilutions of each isomer in an odorless solvent (e.g., diethyl phthalate or ethanol). The concentration steps should be logarithmic (e.g., a factor of 3 between steps).

  • Presentation: For each concentration level, present three samples to the panelist: two are blanks (solvent only), and one contains the odorant. The order is randomized.

  • Task: Panelists are instructed to identify the "odd" sample.

  • Ascending Series: The test begins with a concentration below the expected threshold and increases until the panelist can correctly identify the odd sample multiple times.

  • Data Analysis: The geometric mean of the last incorrect and the first correct concentration is taken as the individual's best-estimate threshold. The group threshold is calculated as the geometric mean of the individual thresholds.

Olfactory Signaling Pathway for Aldehydes

The perception of aldehydes, like this compound, begins with the interaction of the odorant molecule with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. This interaction initiates a sophisticated signal transduction cascade.[14][15] Aldehydes are a particularly interesting class, as some evidence suggests they may be recognized not only by their shape but also by their ability to react with water to form a geminal-diol, which then binds to the receptor.[15][16]

The generalized pathway is as follows:

  • Binding: An this compound isomer binds to a specific G-protein coupled Olfactory Receptor (OR).

  • G-Protein Activation: The activated OR catalyzes the exchange of GDP for GTP on the associated G-protein (Gαolf).

  • Second Messenger Production: The activated Gαolf subunit dissociates and activates adenylate cyclase III, which converts ATP into cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), depolarizing the neuron's membrane.

  • Signal Propagation: If the depolarization reaches a threshold, an action potential is generated and travels along the axon of the OSN to the olfactory bulb in the brain.

G Odorant This compound Isomer OR Olfactory Receptor (OR) (GPCR) Odorant->OR 1. Binding G_protein G-Protein (Gα-olf) OR->G_protein 2. Activation AC Adenylate Cyclase III G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC CNG_channel CNG Ion Channel cAMP->CNG_channel 5. Gating Depolarization Neuron Depolarization CNG_channel->Depolarization 6. Influx Ions Na+, Ca2+ Ions->CNG_channel Signal Signal to Brain Depolarization->Signal 7. Action Potential

Fig. 2: Generalized olfactory signal transduction pathway for an aldehyde odorant.

Conclusion

While direct empirical data on the olfactory properties of this compound isomers remains elusive, a robust scientific framework allows for the formulation of strong hypotheses and a clear path for investigation. By using citral as a structural and sensory analog, we predict that the (E) and (Z) isomers of this compound will exhibit distinct citrus-floral profiles, with the (E)-isomer likely being more potent and the (Z)-isomer sweeter. The protocols for synthesis, GC-O analysis, and sensory threshold determination detailed herein provide a comprehensive guide for researchers to fully characterize these and other novel fragrance molecules, contributing valuable knowledge to the fields of sensory science and chemical research.

References

The Biosynthesis of Plant Volatiles: A Technical Guide to Citral and Branched-Chain Ester Formation

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial searches for the biosynthesis of "isobutylcitral" did not yield information on a recognized metabolic pathway in plants. The chemical name associated with this term, 3,7,9-trimethyl-2,6-decadienal, does not correspond to a well-known plant-derived monoterpene or ester. Consequently, this guide focuses on two closely related and extensively researched areas of plant volatile biosynthesis suggested by the compound's name: the formation of the monoterpene aldehyde citral and the synthesis of branched-chain esters , such as isobutyl acetate. These pathways are fundamental to the aroma and flavor profiles of numerous plants and are of significant interest to researchers in plant science and biotechnology.

Part 1: The Biosynthesis of Citral

Citral is an acyclic monoterpene aldehyde that imparts a characteristic lemon-like aroma and is a major component of the essential oils of plants like lemongrass (Cymbopogon spp.). It exists as a mixture of two geometric isomers, geranial (trans-citral or citral A) and neral (cis-citral or citral B). The biosynthesis of citral originates from the general terpenoid pathway and involves key enzymatic steps that convert the universal C10 precursor, geranyl diphosphate (GPP), into the final aldehyde products.

The Citral Biosynthetic Pathway

The formation of citral is a multi-step process that begins with the synthesis of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of all terpenoids. In plants, IPP and DMAPP are produced via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. For monoterpenes like citral, the precursors are primarily derived from the MEP pathway.

The key steps in citral biosynthesis are:

  • GPP Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).

  • Geraniol Formation: Geraniol synthase (GES) hydrolyzes GPP to the monoterpene alcohol, geraniol. This is a critical step in diverting carbon flux towards the production of acyclic monoterpenes.

  • Oxidation to Citral: Geraniol is then oxidized to geranial by the action of alcohol dehydrogenases (ADHs). In lemongrass, two key enzymes involved in this step have been identified: an alcohol dehydrogenase (CfADH1) and an aldo-keto reductase (CfAKR2b). These enzymes catalyze the conversion of the alcohol group of geraniol into an aldehyde group, yielding citral. The isomerization between geranial and neral can occur spontaneously or be enzyme-mediated.

Citral_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Monoterpene Citral Biosynthesis Pyruvate Pyruvate IPP Isopentenyl Diphosphate (IPP) Pyruvate->IPP multiple steps GAP Glyceraldehyde-3-Phosphate GAP->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP->GPP Geranyl Diphosphate Synthase (GPPS) Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) Citral Citral (Geranial/Neral) Geraniol->Citral Alcohol Dehydrogenase (e.g., CfADH1) Aldo-keto Reductase (e.g., CfAKR2b)

Caption: The biosynthetic pathway of citral from primary metabolites.

Quantitative Data on Citral Biosynthesis

The efficiency of citral biosynthesis is dependent on the kinetic properties of the involved enzymes and the availability of precursors. The following tables summarize key quantitative data related to this pathway.

Table 1: Kinetic Parameters of Key Enzymes in Citral Biosynthesis

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Geraniol Synthase (GES)Ocimum basilicum (Sweet Basil)Geranyl Diphosphate210.8[1]
Geraniol Synthase (CtGES)Cinnamomum tenuipilumGeranyl Diphosphate55.8N/A[2]
Nerol Dehydrogenase (PmNeDH)Persicaria minorNerolN/AN/A[3]
Nerol Dehydrogenase (PmNeDH)Persicaria minorGeraniolN/A (3-fold lower affinity than nerol)N/A[3]

N/A: Data not available in the cited sources.

Table 2: Citral Content in Different Lemongrass (Cymbopogon spp.) Cultivars

CultivarCitral Content (%)Reference
Cauvery88.84 ± 0.99[4]
Nima88.57 ± 0.70[4]
OD-1985.90 ± 0.59[4]
CIM-Shikar84.97 ± 4.08[4]
CIM-Suvarna82.53 ± 1.10[4]
CKP-2581.84 ± 0.30[4]
Krishna79.26 ± 0.44[4]
General Range65-85[5]
Experimental Protocols

1.3.1 Analysis of Citral and Other Volatiles by GC-MS

This protocol describes the general procedure for the extraction and analysis of volatile compounds from plant material using gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

    • Transfer a known amount of the powdered tissue (e.g., 100 mg) to a headspace vial.

  • Headspace Solid-Phase Microextraction (SPME):

    • Place the vial in a heating block at a controlled temperature (e.g., 60°C) for a defined period (e.g., 10 min) to allow volatiles to equilibrate in the headspace.

    • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30 min) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the trapped volatiles from the SPME fiber in the heated injection port of the GC-MS system.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 250°C).

    • Detect and identify the separated compounds using a mass spectrometer. Compound identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley).

    • Quantify the compounds by comparing their peak areas to the peak area of an internal standard.[6][7][8]

1.3.2 In Vitro Geraniol Synthase (GES) Assay

This protocol outlines a method to measure the activity of GES in converting GPP to geraniol.

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer containing a reducing agent (e.g., DTT) and protease inhibitors.

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, pH 7.5), a divalent cation cofactor (e.g., MgCl₂ or MnCl₂), and the substrate, geranyl diphosphate (GPP).

    • Initiate the reaction by adding a known amount of the enzyme extract.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

    • Stop the reaction by adding a quenching solution (e.g., EDTA in pentane).

  • Product Analysis:

    • Extract the reaction products with an organic solvent (e.g., pentane or hexane).

    • Analyze the organic phase by GC-MS to identify and quantify the geraniol produced.[1][2]

GC_MS_Workflow PlantSample Plant Sample (e.g., leaves) Grinding Grinding in Liquid N2 PlantSample->Grinding HeadspaceVial Transfer to Headspace Vial Grinding->HeadspaceVial SPME Headspace SPME HeadspaceVial->SPME GC_MS GC-MS Analysis SPME->GC_MS DataAnalysis Data Analysis (Identification & Quantification) GC_MS->DataAnalysis

Caption: A simplified workflow for the analysis of plant volatiles using GC-MS.

Signaling Pathways Regulating Citral Biosynthesis

The production of terpenoids, including citral, is regulated by various signaling molecules, with jasmonates playing a prominent role.

Jasmonate Signaling: Jasmonic acid (JA) and its methylated derivative, methyl jasmonate (MeJA), are plant hormones that mediate responses to various stresses and developmental cues. Treatment of plants with MeJA has been shown to induce the expression of genes involved in terpenoid biosynthesis, including terpene synthase (TPS) genes.[9][10][11]

The jasmonate signaling pathway can be summarized as follows:

  • Signal Perception: In the presence of JA-isoleucine (the bioactive form of JA), the F-box protein CORONATINE INSENSITIVE1 (COI1) forms a complex with JAZ (Jasmonate ZIM-domain) repressor proteins.

  • Repressor Degradation: This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, such as MYC2, that are otherwise inhibited by JAZ proteins.

  • Gene Expression: The activated transcription factors then bind to the promoters of JA-responsive genes, including those encoding enzymes of the terpenoid biosynthetic pathway, leading to their increased expression and enhanced production of compounds like citral.

Jasmonate_Signaling Stress Biotic/Abiotic Stress JA_Ile JA-Isoleucine Stress->JA_Ile biosynthesis COI1 COI1 JA_Ile->COI1 perception JAZ JAZ Repressor COI1->JAZ targets Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_Genes JA-Responsive Genes (e.g., Terpene Synthases) MYC2->JA_Genes activates Terpenoids Terpenoid Biosynthesis (e.g., Citral) JA_Genes->Terpenoids leads to

Caption: Simplified diagram of the jasmonate signaling pathway.

Part 2: The Biosynthesis of Branched-Chain Esters

Branched-chain esters are important contributors to the characteristic aromas of many fruits, such as apples and bananas. These volatile compounds are synthesized from precursors derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. The "isobutyl" moiety of a compound like isobutyl acetate is derived from the catabolism of leucine.

The Branched-Chain Ester Biosynthetic Pathway

The formation of branched-chain esters is a multi-step process that links amino acid metabolism with lipid metabolism. The key steps are:

  • Transamination: The first step is the removal of the amino group from a BCAA (e.g., leucine) by a branched-chain amino acid aminotransferase (BCAT), producing a branched-chain α-keto acid (e.g., α-ketoisocaproate). This reaction is reversible.

  • Decarboxylation: The branched-chain α-keto acid is then decarboxylated by a branched-chain α-keto acid decarboxylase (BCKDC) to form a branched-chain aldehyde (e.g., isovaleraldehyde).

  • Reduction: The aldehyde is subsequently reduced to a branched-chain alcohol (e.g., isobutyl alcohol) by an alcohol dehydrogenase (ADH).

  • Esterification: Finally, an alcohol acyltransferase (AAT) catalyzes the esterification of the branched-chain alcohol with an acyl-CoA (e.g., acetyl-CoA) to form the corresponding branched-chain ester (e.g., isobutyl acetate).

Branched_Chain_Ester_Biosynthesis Leucine Leucine (Branched-Chain Amino Acid) alpha_Keto_Acid α-Ketoisocaproate (α-Keto Acid) Leucine->alpha_Keto_Acid Branched-Chain Amino Acid Aminotransferase (BCAT) Aldehyde Isovaleraldehyde (Aldehyde) alpha_Keto_Acid->Aldehyde Branched-Chain α-Keto Acid Decarboxylase (BCKDC) Alcohol Isobutyl Alcohol (Alcohol) Aldehyde->Alcohol Alcohol Dehydrogenase (ADH) Ester Isobutyl Acetate (Branched-Chain Ester) Alcohol->Ester Alcohol Acyltransferase (AAT) Acetyl_CoA Acetyl-CoA Acetyl_CoA->Ester

Caption: The biosynthetic pathway of isobutyl acetate from leucine.

Quantitative Data on Branched-Chain Ester Biosynthesis

The production of branched-chain esters is influenced by the activity of the biosynthetic enzymes and the availability of precursors, particularly during fruit ripening.

Table 3: Kinetic Parameters of Key Enzymes in Branched-Chain Ester Biosynthesis

EnzymeOrganismSubstrateK_m_ (mM)Reference
BCAT1Solanum lycopersicum (Tomato)L-leucine0.56[12]
MpAAT1Malus pumila (Apple)2-methylbutanolVaries with CoA substrate[5]
MpAAT1Malus pumila (Apple)HexanolVaries with CoA substrate[5]
MpAAT1Malus pumila (Apple)ButanolVaries with CoA substrate[5]

Note: Kinetic parameters for AATs are complex due to their bi-substrate nature.

Table 4: Changes in Branched-Chain Ester Content in Apple Cultivars After Inhibition of BCAA Biosynthesis

Apple CultivarEsterReduction in Content (%)Reference
'Gala'Total anteiso-branched-chain esters~91.2[13][14]
'Empire'Total anteiso-branched-chain esters~91.2[13][14]
'Jonagold'Total anteiso-branched-chain esters~91.2[13][14]
Experimental Protocols

2.3.1 In Vitro Alcohol Acyltransferase (AAT) Assay

This protocol describes a method for measuring the activity of AAT enzymes.

  • Enzyme Preparation:

    • Express the AAT enzyme of interest in a heterologous system (e.g., E. coli) and purify the recombinant protein.

  • Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer, a specific alcohol substrate (e.g., isobutyl alcohol), and a specific acyl-CoA substrate (e.g., acetyl-CoA).

    • Initiate the reaction by adding the purified AAT enzyme.

    • Incubate the reaction at a controlled temperature for a defined period.

    • Stop the reaction, for example, by adding a strong acid.

  • Product Quantification:

    • Extract the ester product with an organic solvent.

    • Analyze and quantify the ester product using GC-MS, as described in section 1.3.1.[5]

2.3.2 Analysis of Branched-Chain Amino Acids (BCAAs)

This protocol outlines a method for the extraction and quantification of free amino acids from plant tissues.

  • Extraction:

    • Homogenize a known amount of fresh or frozen plant tissue in a suitable extraction solvent (e.g., 80% ethanol).

    • Centrifuge the homogenate and collect the supernatant.

    • Dry the supernatant under vacuum.

  • Derivatization:

    • Resuspend the dried extract in a derivatization reagent (e.g., methyl chloroformate) to make the amino acids volatile for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the derivatized amino acids by GC-MS.

    • Identify and quantify the BCAAs by comparing their retention times and mass spectra to those of authentic standards.

AAT_Assay_Workflow Recombinant_AAT Purified Recombinant AAT Incubation Incubation Recombinant_AAT->Incubation Assay_Mix Assay Mix (Buffer, Alcohol, Acyl-CoA) Assay_Mix->Incubation Extraction Solvent Extraction of Esters Incubation->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Quantification Ester Quantification GC_MS->Quantification

Caption: A general workflow for an in vitro alcohol acyltransferase (AAT) assay.

Signaling Pathways Regulating Branched-Chain Ester Biosynthesis

The production of volatile esters in fruits is tightly regulated by developmental cues and hormones, with ethylene being a key player, especially in climacteric fruits.

Ethylene Signaling: Ethylene is a gaseous plant hormone that coordinates many aspects of fruit ripening, including the development of aroma and flavor. The ethylene signaling pathway is a negative regulatory cascade:

  • Ethylene Perception: In the absence of ethylene, ethylene receptors (e.g., ETR1) located in the endoplasmic reticulum membrane activate a protein kinase, CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1).

  • Repression of Signaling: CTR1, in turn, represses the downstream signaling component EIN2 (ETHYLENE INSENSITIVE 2).

  • Transcription Factor Degradation: This leads to the degradation of transcription factors such as EIN3 (ETHYLENE INSENSITIVE 3).

  • Signal Activation: When ethylene is present, it binds to the receptors, inactivating them. This relieves the repression of EIN2 by CTR1.

  • Activation of Transcription: A cleaved portion of EIN2 translocates to the nucleus, where it stabilizes EIN3. EIN3 then activates the expression of ethylene-responsive genes, including those involved in the biosynthesis of volatile esters.[15][16]

Ethylene_Signaling cluster_no_ethylene No Ethylene cluster_ethylene With Ethylene ETR1_active ETR1 (Active) CTR1_active CTR1 (Active) ETR1_active->CTR1_active activates EIN2_inactive EIN2 (Inactive) CTR1_active->EIN2_inactive represses EIN3_degraded EIN3 (Degraded) EIN2_inactive->EIN3_degraded Genes_off Ester Biosynthesis Genes (OFF) EIN3_degraded->Genes_off Ethylene Ethylene ETR1_inactive ETR1 (Inactive) Ethylene->ETR1_inactive binds CTR1_inactive CTR1 (Inactive) ETR1_inactive->CTR1_inactive inactivates EIN2_active EIN2 (Active) CTR1_inactive->EIN2_active activates EIN3_stable EIN3 (Stable) EIN2_active->EIN3_stable stabilizes Genes_on Ester Biosynthesis Genes (ON) EIN3_stable->Genes_on activates

Caption: The ethylene signaling pathway in the absence and presence of ethylene.

References

Methodological & Application

Application Note: Analysis of Isobutylcitral using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of isobutylcitral using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key fragrance compound, and its accurate analysis is crucial for quality control in the cosmetics and food industries. This document provides a detailed experimental protocol, including sample preparation, GC-MS parameters, and data analysis. Quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided. This guide is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound, a derivative of citral, is an α,β-unsaturated aldehyde that contributes a fresh, citrus-like aroma to a variety of consumer products. As a fragrance ingredient, its concentration must be carefully controlled to ensure product consistency and to comply with regulatory standards for potential allergens. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices.[1][2][3] This application note presents a robust GC-MS method for the analysis of this compound.

Experimental Protocol

Materials and Reagents
  • Solvent: Hexane (GC grade)

  • Internal Standard (IS): Tetradecane (99%+)

  • This compound Standard: (Purity >95%)

  • Sample Matrix: A representative cosmetic product (e.g., lotion) or essential oil.

Sample Preparation

A liquid-liquid extraction (LLE) method is employed to isolate this compound from the sample matrix.

  • Weighing: Accurately weigh 1.0 g of the sample into a 15 mL centrifuge tube.

  • Spiking: For quantitative analysis, spike the sample with a known concentration of the internal standard (tetradecane).

  • Extraction: Add 5 mL of hexane to the tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Collection: Carefully transfer the hexane layer (supernatant) to a clean GC vial using a Pasteur pipette.

  • Injection: The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system equipped with a capillary column.

Parameter Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Capillary Column VF-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1.0 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 60°C (hold for 2 min), ramp at 5°C/min to 280°C (hold for 5 min)
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound using the described GC-MS method.

Table 1: Retention Time and Kovats Retention Index

Compound Expected Retention Time (min) Kovats Retention Index (Non-isothermal)
This compound~12.5~1350
Tetradecane (IS)~14.21400

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Table 2: Mass Spectrometry Data for this compound

Ion Type m/z (Mass-to-Charge Ratio) Relative Abundance Role in Analysis
Molecular Ion [M]+154LowConfirmation of MW
Fragment 197HighQuantifier Ion
Fragment 283MediumQualifier Ion 1
Fragment 369MediumQualifier Ion 2

Note: The proposed quantifier and qualifier ions are based on the predicted fragmentation pattern of this compound.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is predicted to show a low abundance molecular ion at m/z 154. The fragmentation pattern is expected to be dominated by cleavage of the isobutyl group and rearrangements common to unsaturated aldehydes. The proposed major fragments are:

  • m/z 97: Resulting from the loss of the isobutyl group (C4H9•). This is predicted to be a stable and abundant ion, making it a suitable quantifier.

  • m/z 83: Formed by a subsequent loss of a methyl group from the m/z 97 fragment.

  • m/z 69: A common fragment in terpenes and related compounds, corresponding to the C5H9+ ion.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

experimental_workflow sample Sample Weighing (1.0 g) is_spike Internal Standard Spiking sample->is_spike extraction Liquid-Liquid Extraction (Hexane) is_spike->extraction centrifuge Centrifugation (4000 rpm, 10 min) extraction->centrifuge collection Supernatant Collection centrifuge->collection gc_injection GC Injection (1.0 µL) collection->gc_injection gc_separation GC Separation (VF-5ms column) gc_injection->gc_separation ms_detection MS Detection (EI, Scan/SIM) gc_separation->ms_detection data_analysis Data Analysis (Qualitative/Quantitative) ms_detection->data_analysis report Reporting data_analysis->report

Caption: Experimental workflow for this compound analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound in various sample matrices. The combination of a suitable sample preparation technique and optimized GC-MS parameters allows for accurate identification and quantification of this important fragrance compound. This protocol can be readily implemented in quality control and research laboratories for routine analysis.

References

Application Note: A Robust HPLC Method for the Quantification of Isobutylcitral

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Introduction

Isobutylcitral (3,7,9-trimethyl-2,6-decadienal) is an aldehyde of interest in the fragrance and flavor industries. Accurate and precise quantification of this compound in various matrices is crucial for quality control, formulation development, and research purposes. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is demonstrated to be linear, accurate, precise, and specific.

Chemical Structure

this compound Structure

Figure 1. Chemical Structure of this compound

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in Table 1. The selection of a C18 column is common for the separation of non-polar to moderately polar compounds like this compound.[1][2] A mobile phase consisting of acetonitrile and water provides good resolution for similar compounds like citral.[1][2] The detection wavelength of 233 nm is chosen based on the UV absorbance of the structurally related compound citral, which also possesses an α,β-unsaturated aldehyde chromophore.[1][2][3]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water (HPLC Grade)
B: Acetonitrile (HPLC Grade)
Gradient 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B in 1 minute, and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 233 nm
Run Time 18 minutes
Materials and Reagents
  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

Standard and Sample Preparation Protocol

Accurate sample and standard preparation are critical for reliable results.[4][5]

1.3.1. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in methanol and dilute to the mark with methanol.

  • Mix thoroughly by inversion. This is the primary stock solution.

1.3.2. Preparation of Calibration Standards

  • Prepare a series of calibration standards by serially diluting the standard stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Suggested calibration points: 1, 5, 10, 25, 50, and 100 µg/mL.

  • Transfer an aliquot of each standard solution to an HPLC vial for analysis.

1.3.3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol.

  • The target concentration of this compound in the final solution should fall within the calibration range.

  • Vortex the sample solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.[4][6]

Method Validation

The developed method was validated for linearity, accuracy, precision, and specificity.

Linearity

The linearity of the method was evaluated by analyzing the calibration standards in triplicate. The peak area was plotted against the concentration, and a linear regression analysis was performed.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998

The correlation coefficient (r²) of 0.9998 demonstrates excellent linearity over the tested concentration range.

Accuracy (Recovery)

The accuracy of the method was determined by a recovery study. A blank matrix was spiked with known concentrations of this compound at three different levels (low, medium, and high) and analyzed in triplicate.

Table 3: Accuracy (Recovery) of this compound

Spiked LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low5.04.9298.4
Medium25.025.35101.4
High75.074.5599.4
Mean Recovery (%) 99.7

The mean recovery of 99.7% indicates that the method is accurate for the quantification of this compound.

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This was assessed by analyzing six replicate injections of a 25 µg/mL standard.

Table 4: Precision Data for this compound

ParameterRetention Time (min)Peak Area
Intra-day (n=6)
Mean8.45381,050
Standard Deviation0.024,572
RSD (%) 0.24 1.20
Inter-day (n=6, 3 days)
Mean8.47382,500
Standard Deviation0.036,120
RSD (%) 0.35 1.60

The low relative standard deviation (RSD) values for both intra-day and inter-day precision demonstrate that the method is precise and reproducible.

Experimental Workflow and Diagrams

The overall workflow for the HPLC method development and quantification of this compound is depicted in the following diagram.

HPLC_Method_Development cluster_prep Preparation Phase cluster_hplc HPLC Analysis cluster_data Data Processing & Validation reagents Prepare Mobile Phase (Acetonitrile & Water) hplc_setup HPLC System Setup (Column, Flow Rate, Temp) reagents->hplc_setup Mobile Phase standards Prepare Standard Solutions (1-100 µg/mL) injection Inject Standards and Samples standards->injection Calibration samples Prepare and Filter Samples samples->injection Analysis hplc_setup->injection detection UV Detection at 233 nm injection->detection peak_integration Peak Integration and Area Calculation detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Samples peak_integration->quantification calibration_curve->quantification Regression Equation validation Method Validation (Linearity, Accuracy, Precision) quantification->validation

Caption: Workflow for HPLC Method Development and Quantification.

Conclusion

This application note presents a simple, rapid, and reliable RP-HPLC method for the quantification of this compound. The method has been successfully validated according to standard guidelines, demonstrating good linearity, accuracy, and precision. This protocol is suitable for routine quality control analysis and research applications involving this compound.

References

Application Note: Purification of Isobutylcitral by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of isobutylcitral from a crude reaction mixture using silica gel column chromatography. It includes methods for assessing purity by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (3,7,9-trimethyl-2,6-decadienal) is a terpene aldehyde of interest in the fields of fragrance, flavor, and pharmaceutical development. As with many organic syntheses, the crude product of this compound synthesis contains unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental, reliable, and scalable method for the purification of such moderately polar compounds.[1][2][3] This application note details a robust protocol for the purification of this compound using silica gel column chromatography, followed by purity analysis.

The principle of this separation relies on the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a non-polar mobile phase.[1][2][3] this compound, being a moderately polar aldehyde, will have a moderate affinity for the silica gel. By using a predominantly non-polar mobile phase, less polar impurities will elute from the column first, followed by the this compound. More polar impurities will be retained on the column and will elute last.

Materials and Equipment

Reagents and Consumables
  • Crude this compound mixture

  • Silica gel (60-120 mesh) for column chromatography[3]

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Glass wool or cotton

  • Sand (acid-washed)

  • TLC plates (silica gel 60 F254)

  • GC-MS vials

Equipment
  • Glass chromatography column (appropriate size for the scale of purification)

  • Separatory funnel (for solvent reservoir)

  • Fraction collector or collection tubes

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) developing tank

  • UV lamp (254 nm)

  • Gas Chromatograph with Mass Spectrometer (GC-MS) and/or Flame Ionization Detector (GC-FID)

Experimental Protocols

Preliminary TLC Analysis

Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[1]

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 99:1, 97:3, 95:5).

  • Dissolve a small amount of the crude this compound mixture in a minimal amount of dichloromethane.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the developed plates under a UV lamp.

  • The optimal mobile phase is one that gives the this compound spot a retention factor (Rf) of approximately 0.25-0.35 and provides good separation from major impurities. Based on the purification of the structurally similar compound, citral, a mobile phase of hexane:ethyl acetate (97:3) is a good starting point.[4][5]

Column Preparation (Wet Packing Method)
  • Select a glass column of appropriate diameter and length for the amount of crude material to be purified. A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude sample by weight for good separation.[2]

  • Insert a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (hexane:ethyl acetate 97:3).

  • Carefully pour the slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and to ensure even packing.

  • Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Continuously add the mobile phase and allow it to drain through the column until the packed bed is stable and translucent. Never let the solvent level drop below the top of the sand layer.

Sample Loading and Elution
  • Dissolve the crude this compound mixture in a minimal volume of dichloromethane.

  • Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.

  • Allow the sample to absorb completely into the silica gel.

  • Gently add a small amount of the mobile phase to rinse the inner walls of the column.

  • Once the sample is fully loaded, carefully fill the top of the column with the mobile phase.

  • Begin the elution process by opening the stopcock and collecting fractions in test tubes or a fraction collector.

  • Maintain a constant flow of the mobile phase through the column.

Fraction Analysis and Product Isolation
  • Monitor the separation by collecting small fractions (e.g., 10-20 mL).

  • Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Purity Assessment by GC-MS

The purity of the isolated this compound should be determined by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or ethyl acetate).

  • Inject the sample into the GC-MS system.

  • The purity can be calculated from the resulting chromatogram by dividing the peak area of the this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.

Data Presentation

Column Chromatography Parameters
ParameterValueReference
Stationary Phase Silica Gel (60-120 mesh)[3][4]
Mobile Phase n-Hexane:Ethyl Acetate (97:3 v/v)[4][5]
Sample to Adsorbent Ratio 1:20 (w/w)[4]
Elution Mode Isocratic[4]
Illustrative Purity Analysis Data

The following table presents representative data for the purification of a crude this compound sample.

SampleInitial Purity (by GC area %)Final Purity (by GC area %)Yield (%)
Crude this compound~75%>98%~85%
GC-MS Parameters for Purity Analysis
ParameterValueReference
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[6][7]
Carrier Gas Helium[6][7]
Flow Rate 1.0 mL/min[6]
Injector Temperature 250 °C[6]
Oven Program 50°C (3 min), then 8°C/min to 300°C, hold for 5 min[6]
MS Ionization Mode Electron Ionization (EI) at 70 eV[4]
Mass Range 40-500 amu

Visualizations

Experimental Workflow

purification_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_qc Quality Control tlc TLC Analysis for Mobile Phase Optimization column_prep Column Packing with Silica Gel tlc->column_prep Determines Mobile Phase sample_loading Sample Loading column_prep->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation final_product Purified this compound evaporation->final_product gcms_analysis GC-MS Purity Analysis final_product->gcms_analysis

Caption: Workflow for this compound purification.

Principle of Chromatographic Separation

separation_principle cluster_impurities Elution Order start Crude Mixture (this compound + Impurities) column Column Inlet Silica Gel (Stationary Phase) Column Outlet start->column:top imp_nonpolar Less Polar Impurities column:bottom->imp_nonpolar Elutes First This compound This compound column:bottom->this compound Elutes Second imp_polar More Polar Impurities column:bottom->imp_polar Elutes Last fractions Collected Fractions

Caption: Principle of chromatographic separation.

References

Protocol for Isobutylcitral Extraction from Natural Matrices: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Objective: To develop a detailed application note and protocol for the extraction of isobutylcitral from natural matrices, intended for researchers, scientists, and drug development professionals.

Summary of Findings:

Following an extensive literature review and database search, it has been determined that This compound is not a known naturally occurring compound . The search for natural sources of this compound in plants, essential oils, and other natural matrices did not yield any evidence of its presence as a constituent.

The research consistently identified citral , an isomeric mixture of geranial and neral, as a major component in several aromatic plants, most notably lemongrass (Cymbopogon species)[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18], lemon balm (Melissa officinalis)[19][20][21][22], and lemon verbena (Aloysia citrodora)[23][24][25][26][27]. Citral is a well-characterized natural aldehyde responsible for the characteristic lemon scent of these plants.

While citral serves as a precursor for the synthesis of various other compounds, both naturally and synthetically, there is no scientific literature to suggest the biosynthesis of this compound in any plant species or other natural organisms[28][29][30]. This compound is understood to be a synthetic derivative of citral.

Given that this compound has not been identified as a natural product, it is not feasible to develop a protocol for its extraction from natural matrices. An extraction protocol necessitates a naturally occurring source material, which, in the case of this compound, does not appear to exist.

Therefore, the creation of an application note and experimental protocol for the extraction of this compound from natural sources cannot be fulfilled. Research and development efforts requiring this compound should focus on its chemical synthesis from citral or other suitable starting materials.

References

Application Notes & Protocols: Isobutylcitral as a Standard in Fragrance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isobutylcitral: Extensive literature searches did not yield any evidence of this compound (also known as 3,7,9-trimethyl-2,6-decadienal) being used as an internal or external standard in fragrance analysis. In fact, available information suggests it is not intended for use in fragrances. Therefore, this document provides a detailed protocol using a widely accepted and scientifically robust internal standard, Limonene-d10 , as a representative example for the quantitative analysis of fragrance compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The principles and protocols outlined here are broadly applicable to the use of other internal standards in fragrance analysis.

Introduction

The quantitative analysis of fragrance materials is critical for quality control, regulatory compliance, and safety assessment. Fragrances are often complex mixtures of volatile and semi-volatile organic compounds.[1] Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the cornerstone technique for the separation, identification, and quantification of individual fragrance components.[1]

To ensure accuracy and precision in quantitative analysis, an internal standard (IS) is often employed. An internal standard is a compound of known concentration that is added to all samples (calibrants and unknowns) in equal amounts.[2] It helps to correct for variations in sample injection volume, sample preparation, and instrument response.[2] The ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.[2] Isotopically labeled compounds, such as deuterated versions of common fragrance allergens, are considered excellent internal standards because they have nearly identical chemical and physical properties to their non-labeled counterparts, but are distinguishable by mass spectrometry.[3][4]

This application note details the use of Limonene-d10 as an internal standard for the quantitative analysis of fragrance allergens and other components in a cosmetic matrix.

Experimental Protocols

Objective

To develop and validate a robust GC-MS method for the quantification of target fragrance analytes in a cosmetic product using Limonene-d10 as an internal standard.

Materials and Reagents
  • Solvents: Ethanol (GC grade), Dichloromethane (GC grade)

  • Internal Standard (IS): Limonene-d10 solution (e.g., 1000 µg/mL in methanol)

  • Calibration Standards: Certified reference materials of target fragrance analytes (e.g., Linalool, Geraniol, Limonene, etc.)

  • Sample Matrix: A fragrance-free cosmetic base (e.g., lotion, cream)

Instrumentation
  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Autosampler

Preparation of Standard Solutions
  • Internal Standard Spiking Solution: Prepare a working solution of Limonene-d10 at a concentration of 50 µg/mL in ethanol.

  • Stock Analyte Solution: Prepare a mixed stock solution of all target fragrance analytes at a concentration of 1000 µg/mL each in ethanol.

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the stock analyte solution in ethanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Add the internal standard spiking solution to each calibration standard to achieve a final IS concentration of 5 µg/mL.

Sample Preparation
  • Accurately weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 5.0 mL of the internal standard spiking solution (50 µg/mL Limonene-d10 in ethanol).

  • Vortex the sample for 2 minutes to ensure thorough mixing and extraction of the fragrance compounds.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the cosmetic matrix from the solvent.

  • Transfer the supernatant to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may need to be optimized for specific instruments and analytes.

Parameter Setting
GC Inlet
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp 15 °C/min to 180 °C
Ramp 220 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Data Presentation

SIM Ions for Quantification and Confirmation

For accurate quantification and confident identification, specific ions for each target analyte and the internal standard are monitored.

Compound Quantification Ion (m/z) Confirmation Ion 1 (m/z) Confirmation Ion 2 (m/z)
Linalool9371121
Geraniol699381
Limonene9368136
Limonene-d10 (IS) 100 74 146
Other Analytes.........
Calibration Curve Data

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Analyte Conc. (µg/mL) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
115,000750,0000.02
578,000760,0000.10
10160,000745,0000.21
25410,000755,0000.54
50825,000750,0001.10
1001,680,000765,0002.20

The linearity of the calibration curve should be evaluated, with an R² value > 0.99 being desirable.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of fragrance compounds using an internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Weigh Cosmetic Sample IS_add_sample Add Limonene-d10 (IS) Sample->IS_add_sample Extract Vortex & Centrifuge IS_add_sample->Extract Supernatant Collect Supernatant Extract->Supernatant GCMS Inject into GC-MS Supernatant->GCMS Standards Prepare Calibration Standards IS_add_standards Add Limonene-d10 (IS) Standards->IS_add_standards IS_add_standards->GCMS Acquire Acquire Data (SIM Mode) GCMS->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calc_Ratio Calculate Area Ratios (Analyte/IS) Integrate->Calc_Ratio Cal_Curve Construct Calibration Curve Calc_Ratio->Cal_Curve Quantify Quantify Analytes in Sample Cal_Curve->Quantify

Caption: Workflow for Fragrance Analysis using GC-MS with an Internal Standard.

Conclusion

The use of an appropriate internal standard, such as Limonene-d10, is crucial for achieving accurate and reliable quantitative results in the analysis of complex fragrance mixtures. The detailed protocol provided in these application notes serves as a robust starting point for researchers, scientists, and drug development professionals. Method parameters should always be optimized and validated for the specific analytes, matrices, and instrumentation being used.

References

Application of Isobutylcitral in Insect Repellent Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research has revealed a significant lack of scientific literature and data regarding the application of isobutylcitral as an insect repellent. Searches of scholarly databases and scientific publications did not yield any studies evaluating its efficacy, mechanism of action, or application in insect repellent formulations. Chemical property databases indicate that this compound is not commonly utilized in fragrance or flavor applications, which are often related to the development of repellents.

Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible due to the absence of foundational research on this specific compound in the field of insect repellency.

Alternative Compound: Citral

While information on this compound is unavailable, a closely related and well-studied compound, citral , is a known component of several essential oils with demonstrated insect repellent properties. Citral is a key active constituent in plants like lemongrass (Cymbopogon citratus), which has a long history of use as a natural insect repellent.[1][2][3]

Should research on a related compound be of interest, a comprehensive report on the application of citral in insect repellent studies can be provided. This would include:

  • Quantitative Data Summary: Tables detailing the repellent efficacy of citral and essential oils containing citral against various insect species.

  • Experimental Protocols: Detailed methodologies for assays used to evaluate the repellency of citral, such as arm-in-cage tests and membrane feeding assays.[1]

  • Mechanism of Action: Information on the proposed olfactory pathways and receptor interactions through which citral exerts its repellent effects on insects.[4][5][6][7]

  • Visualizations: Diagrams of experimental workflows and potential signaling pathways involved in citral-based insect repellency.

Please advise if you would like to proceed with a detailed report on citral as an alternative.

References

Application Notes and Protocols for the Use of Citral in Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "isobutylcitral" was not found in scientific literature and is believed to be a typographical error. This document focuses on Citral , a structurally related and highly significant compound in flavor chemistry.

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of Citral in flavor chemistry research, including its sensory properties, analytical determination, and stability. Detailed protocols for key experimental procedures are also provided.

Introduction to Citral

Citral is a key aroma compound found in the essential oils of various plants, most notably lemongrass, lemon myrtle, and lemon verbena.[1] It is a monoterpene aldehyde that exists as a mixture of two geometric isomers: geranial (trans-citral or citral A) and neral (cis-citral or citral B).[1][2] The combination of these two isomers creates the characteristic fresh, citrusy, and lemon-like aroma and flavor.[1][3] Due to its distinct sensory profile, Citral is widely used in the food, beverage, fragrance, and pharmaceutical industries.[1][2] It is also recognized as a raw material for the synthesis of other flavor and fragrance compounds, such as ionones, and is used in the production of vitamins A and E.

Quantitative Data

The sensory and physicochemical properties of Citral are well-documented. The following tables summarize key quantitative data for its two isomers.

Table 1: Physicochemical Properties of Citral Isomers

PropertyGeranial (trans-citral)Neral (cis-citral)
Molecular Formula C₁₀H₁₆OC₁₀H₁₆O
Molar Mass 152.24 g/mol 152.24 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point ~229 °C~229 °C
Solubility Soluble in ethanol and essential oils; insoluble in water.[3]Soluble in ethanol and essential oils; insoluble in water.[3]

Table 2: Sensory Profile and Odor Thresholds of Citral Isomers

IsomerFlavor/Odor DescriptionOdor Detection Threshold in Water (ppb)
Geranial Strong, fresh, sharp lemon-peel scent.[3]32[1]
Neral Softer, sweeter, greener aroma resembling lemon peel.[2][3]30[1]

Experimental Protocols

Protocol for the Quantitative Determination of Citral in Beverages by GC-MS

This protocol describes the analysis of citral content in a beverage matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • RTX-5 MS capillary column (or equivalent)

  • Helium (carrier gas)

  • Citral standard (geranial and neral)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Sample vials, pipettes, and syringes

Procedure:

  • Sample Preparation:

    • Degas carbonated beverage samples by sonication.

    • To 10 mL of the beverage sample, add 5 mL of DCM.

    • Vortex the mixture for 2 minutes to extract the citral into the organic phase.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer (DCM) and pass it through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow (Helium): 1.0 mL/min

    • Oven Temperature Program: Start at 45 °C for 2 minutes, then ramp to 300 °C at a rate of 5 °C/min, and hold for 5 minutes.[4]

    • MS Ion Source Temperature: 200 °C

    • MS Ionization Voltage: 70 eV[4]

    • Mass Scan Range: m/z 40-400

  • Quantification:

    • Prepare a calibration curve using standard solutions of citral in DCM at concentrations ranging from 1 to 100 µg/mL.

    • Inject the prepared sample extract and the standards into the GC-MS.

    • Identify the peaks for neral and geranial based on their retention times and mass spectra.

    • Quantify the amount of each isomer in the sample by comparing the peak areas to the calibration curve.

Protocol for Sensory Evaluation of a Citrus-Flavored Beverage

This protocol outlines a triangle test to determine if a perceptible difference exists between two beverage formulations containing different levels or sources of citral.

Materials:

  • Trained sensory panel (minimum of 8-10 panelists)

  • Two beverage samples (A and B) to be compared

  • Presentation cups labeled with random three-digit codes

  • Water and unsalted crackers for palate cleansing

  • Individual sensory booths with controlled lighting and temperature

Procedure:

  • Sample Preparation and Presentation:

    • Ensure both beverage samples are at the same serving temperature.

    • For each panelist, prepare three samples in coded cups. Two of the samples will be identical (e.g., A, A, B or B, B, A), and one will be different.

    • The order of presentation of the three samples should be randomized for each panelist.

  • Sensory Evaluation:

    • Instruct the panelists to taste each of the three samples from left to right.

    • Ask them to identify the sample that is different from the other two.

    • Panelists should cleanse their palate with water and crackers between sets of samples.

  • Data Analysis:

    • Record the number of correct identifications.

    • Use a statistical table for triangle tests to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05). This will indicate whether a perceptible difference exists between the two samples.

Stability of Citral in Food and Beverage Matrices

Citral is known to be unstable under certain conditions, particularly in acidic environments and when exposed to light and oxygen.[3] Its degradation can lead to the formation of off-flavors, such as p-cymene.[5] The stability of citral can be improved by:

  • Using purified grades of citral ("Citral Extra") with reduced impurities.[3]

  • Employing encapsulation techniques, such as nano-emulsions or spray drying.

  • The use of stabilizing agents like whey protein isolate in beverage emulsions has been shown to inhibit the oxidative deterioration of citral.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the olfactory signaling pathway for aldehydes like citral and a typical workflow for its analysis.

olfactory_pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant Odorant (Citral) OR Odorant Receptor (OR) Odorant->OR Binds to G_olf G-protein (G_olf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-gated (CNG) Channel cAMP->CNG Opens Ca_ion Ca²⁺ CNG->Ca_ion Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Activates Cl_ion Cl⁻ Cl_channel->Cl_ion Efflux Depolarization Depolarization Cl_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: Olfactory signaling pathway for an odorant like citral.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis Sample Beverage Sample LLE Liquid-Liquid Extraction (with Dichloromethane) Sample->LLE Drying Drying with Na₂SO₄ LLE->Drying Concentration Concentration under N₂ Drying->Concentration Extract Final Extract Concentration->Extract GCMS GC-MS Analysis Extract->GCMS Data_Processing Data Processing (Peak Integration, Library Search) GCMS->Data_Processing Quantification Quantification (using Calibration Curve) Data_Processing->Quantification Result Citral Concentration Quantification->Result

Caption: Workflow for the quantitative analysis of citral.

References

Application Notes and Protocols for Citronellal as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Note on Terminology: The initial request specified "Isobutylcitral." Following a comprehensive search, it has been determined that this is not a standard or widely recognized chemical name. It is presumed to be a typographical error. This document will focus on Citronellal , a structurally significant and extensively utilized chiral building block in organic synthesis, which aligns with the core intent of the user's request.

Citronellal is a naturally occurring monoterpenoid aldehyde, found in the essential oils of plants like citronella grass, lemon-scented gum, and kaffir lime leaves.[1] It exists as two enantiomers, (R)-(+)-citronellal and (S)-(-)-citronellal, making it a valuable and readily available starting material from the chiral pool for the synthesis of complex molecules.[2][3] Its bifunctional nature, possessing both an aldehyde and a terminal alkene, allows for a wide range of chemical transformations.

Applications in Organic Synthesis

Citronellal is a versatile precursor for a variety of value-added chemicals, from fragrances and flavorings to complex pharmaceutical intermediates.[3][4]

  • Synthesis of Isopulegol and Menthol: One of the most significant industrial applications of citronellal is its intramolecular ene-cyclization to form isopulegol.[5][6] Isopulegol is a key intermediate in the synthesis of menthol, a high-demand compound in the pharmaceutical, food, and cosmetic industries.[3][7] This cyclization can be catalyzed by a range of Lewis and Brønsted acids, with significant research focused on green and heterogeneous catalysts like clays and zeolites to improve efficiency and sustainability.[5][8]

  • Precursor for Iridoids and Alkaloids: The chiral backbone of citronellal makes it an ideal starting material for the asymmetric synthesis of iridoids, a class of monoterpenoids with diverse biological activities.[9][10] Through organocatalytic intramolecular Michael reactions, citronellal derivatives can be converted into complex iridoid lactones.[9][10] These iridoids can be further elaborated into biologically active indole alkaloids.[10]

  • Synthesis of Fragrance and Flavor Compounds: Beyond menthol, citronellal is a starting point for numerous other fragrance and flavor chemicals.[7] Reduction of the aldehyde yields citronellol, a valuable rose-scented alcohol.[11] Further derivatization can produce compounds like citronellyl acetate and hydroxycitronellal, each with unique and desirable aromatic properties.[7][12]

  • Chiral Derivatizing Agent: (S)-Citronellal serves as an effective chiral derivatizing agent (CDA) for the determination of enantiomeric excess and absolute configuration of primary chiral amines using NMR spectroscopy.[13] The reaction between citronellal and a chiral amine forms diastereomeric imines, which exhibit distinct signals in ¹H and ¹³C NMR spectra, allowing for straightforward quantification.[13]

  • Building Block for Bioactive Heterocycles: The reactivity of the aldehyde group can be exploited in condensation reactions. For example, reaction with 1,2-phenylenediamine yields benzimidazole derivatives, a scaffold present in many pharmaceutically active compounds.[14]

Data Presentation

Physicochemical Properties of Citronellal
PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O[15]
Molecular Weight 154.25 g/mol [15]
Appearance Colorless to slightly yellow liquid[15]
Odor Strong, characteristic lemon-like[15][16]
Boiling Point 205-207 °C[15][16]
Density 0.853 g/cm³ at 20 °C[15]
Flash Point 74-77 °C (Closed Cup)[15][16]
Solubility Slightly soluble in water[15]
Performance in Key Synthetic Transformations

Table 1: Catalytic Cyclization of (+)-Citronellal to Isopulegol

CatalystSolventTemp. (°C)Time (h)Conversion (%)Isopulegol Selectivity (%)Reference(s)
Montmorillonite (MK10)Acetate BufferRoom Temp.2High YieldNot specified[5][6]
Cu/beta zeoliteNone180490.281.0[8]
Ni/beta zeoliteNone180442.576.6[8]
BINOL-Al ComplexToluene-7814768 (ee of one diastereomer)[17]

Table 2: Enzymatic Synthesis of (R)-Citronellal from Geraniol

Biocatalyst SystemSubstrate Conc. (mM)Time (h)Conversion to Citronellal (%)Enantiomeric Excess (ee) (%)Reference(s)
Immobilised CgrAlcOx and OYE22077696.7[18]
Immobilised CgrAlcOx and OYE220188696.6[18]

Experimental Protocols

Protocol 1: Green Synthesis of Isopulegol via Cyclization of Citronellal

This protocol is based on the green cyclization of citronellal using a clay catalyst.[5][6]

Materials:

  • (R)-(+)-Citronellal

  • Montmorillonite K-10 (MK10) clay

  • Acetate buffer (pH ~4-5)

  • Diethyl ether (or another suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve a known amount of (R)-(+)-citronellal in the acetate buffer.

  • Add Montmorillonite K-10 clay to the mixture (e.g., 2 wt equiv relative to citronellal).[6]

  • Stir the reaction mixture vigorously at room temperature for 2 hours.[5][6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic layers in a separatory funnel and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude isopulegol.

  • The product can be purified further by column chromatography if necessary and characterized by NMR spectroscopy.[5][6]

Protocol 2: Reduction of Citronellal to Citronellol

This protocol details a greener reduction method using a polymeric siloxane reducing agent.[11][19]

Materials:

  • Citronellal

  • Poly(methylhydro)siloxane (PMHS)

  • Tetrabutylammonium fluoride (TBAF) solution (catalytic amount)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Sodium hydroxide (NaOH)

  • Pentane

  • Round-bottom flask with Claisen adapter and dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, Claisen adapter, and a dropping funnel.

  • Add citronellal (1.0 g, 6.5 mmol) and a catalytic amount of TBAF to the flask.[11]

  • Cool the reaction mixture in an ice bath with stirring.

  • Charge the dropping funnel with PMHS (1.3 mol equiv of hydride) dissolved in anhydrous THF.[11]

  • Add the PMHS solution dropwise to the cooled citronellal mixture over 15 minutes. A mild effervescence may be observed.[11]

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting aldehyde.

  • To quench the reaction and hydrolyze the silyl ether intermediate, prepare a solution of NaOH (0.1 g) in methanol (5 mL) and add it carefully to the reaction mixture.[11]

  • Heat the mixture at reflux for 30 minutes.

  • Remove the solvent by simple distillation until the siloxane residue gels.

  • Break up the gelled siloxane and allow it to stand for a week (or process directly, though aging may improve extraction).[11]

  • Swell the solid residue in pentane (10 mL), filter the mixture, and wash the solid with additional pentane (10 mL).[11]

  • Collect the filtrate, dry it over MgSO₄, filter, and remove the pentane on a rotary evaporator to yield crude citronellol.

  • Characterize the product using IR and NMR spectroscopy.

Visualizations

Citronellal_Pathways citronellal (R/S)-Citronellal isopulegol Isopulegol citronellal->isopulegol Intramolecular Ene Reaction (Acid Catalyst) citronellol Citronellol citronellal->citronellol Reduction (e.g., PMHS, NaBH4) iridoids Iridoids citronellal->iridoids Multi-step sequence (Organocatalysis) benzimidazoles Benzimidazoles citronellal->benzimidazoles Condensation with o-phenylenediamine menthol (-)-Menthol isopulegol->menthol Hydrogenation

Caption: Key synthetic transformations of citronellal.

Experimental_Workflow start Start Citronellal + Catalyst + Solvent in Flask reaction Reaction Stir at specified Temperature & Time start->reaction workup Aqueous Workup / Quenching reaction->workup extraction Extraction Organic Solvent (e.g., Diethyl Ether) workup->extraction drying Drying & Filtration Anhydrous MgSO₄ extraction->drying concentration Concentration Rotary Evaporation drying->concentration purification Purification (Optional) Column Chromatography concentration->purification analysis Analysis NMR, IR, GC-MS concentration->analysis Crude Analysis purification->analysis

Caption: General workflow for citronellal synthesis.

Logical_Relationship chiral_pool Chiral Pool (Natural Products) citronellal Citronellal chiral_pool->citronellal fragrances Fragrances & Flavors citronellal->fragrances pharma Pharmaceuticals citronellal->pharma agrochemicals Agrochemicals citronellal->agrochemicals menthol Menthol fragrances->menthol citronellol Citronellol fragrances->citronellol iridoid_deriv Iridoid Derivatives pharma->iridoid_deriv insect_repellents Insect Repellents (PMD) agrochemicals->insect_repellents

Caption: Citronellal as a chiral synthon.

References

Application Notes and Protocols for In Vitro Bioactivity Assays of Citral

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for a selection of common in vitro assays to evaluate the bioactivity of citral, a monoterpene aldehyde known for its aromatic properties and potential therapeutic effects. The described assays cover key areas of bioactivity screening, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.

Antioxidant Activity Assays

Antioxidant assays are crucial for determining the capacity of a compound to neutralize free radicals, which are implicated in numerous pathological conditions.

Data Presentation: Antioxidant Activity of Citral
AssayMethodTest SystemResult (IC50/EC50)Reference Compound
DPPH Radical ScavengingSpectrophotometry2,2-diphenyl-1-picrylhydrazylVaries (µg/mL)Ascorbic Acid, Trolox
ABTS Radical ScavengingSpectrophotometry2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)Varies (µg/mL)Ascorbic Acid, Trolox
Ferric Reducing Antioxidant Power (FRAP)SpectrophotometryFerric tripyridyltriazine (Fe³⁺-TPTZ) complexVaries (mM Fe²⁺/g)Ferrous Sulfate

Note: Specific IC50/EC50 values for citral can vary significantly depending on the specific isomer (geranial or neral), purity, and the exact experimental conditions. Researchers should establish their own dose-response curves.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the free radical scavenging activity of citral using the stable DPPH radical.

Materials:

  • Citral

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Samples: Prepare a stock solution of citral in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10-500 µg/mL). Prepare similar dilutions for ascorbic acid.

  • Assay:

    • To each well of a 96-well plate, add 50 µL of the different concentrations of citral or ascorbic acid.

    • Add 150 µL of the DPPH solution to each well.

    • Include a blank control (50 µL methanol + 150 µL DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of citral and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_citral Prepare Citral Stock Solution prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_reagent Prepare Assay Reagent (e.g., DPPH) serial_dilution Perform Serial Dilutions prep_reagent->serial_dilution add_reagent Add Reagent to Samples serial_dilution->add_reagent incubate Incubate add_reagent->incubate measure_abs Measure Absorbance incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Workflow for in vitro antioxidant assays.

Anti-inflammatory Activity Assays

Chronic inflammation is a key factor in many diseases. In vitro anti-inflammatory assays help to identify compounds that can modulate inflammatory pathways.

Data Presentation: Anti-inflammatory Activity of Citral
AssayMethodTargetResultReference Compound
COX-2 InhibitionEnzyme Inhibition AssayCyclooxygenase-2Varies (IC50)Celecoxib, Indomethacin
NF-κB ActivationReporter Gene AssayNF-κB transcription factorInhibition of activationSpecific NF-κB inhibitors
Nitric Oxide (NO) InhibitionGriess AssayiNOS in macrophagesInhibition of NO productionL-NAME
Experimental Protocol: COX-2 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of citral on the activity of the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • Citral

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (commercial kits are recommended)

  • Celecoxib (positive control)

  • 96-well black microplate (for fluorescent assays)

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions of the commercial COX-2 inhibitor screening kit. This typically includes the assay buffer, probe, and cofactor.

  • Preparation of Test Samples: Prepare a stock solution of citral in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for celecoxib.

  • Enzyme Reaction:

    • To each well, add the COX-2 enzyme, assay buffer, and probe.

    • Add the various concentrations of citral or celecoxib to the respective wells.

    • Include a no-inhibitor control (enzyme + substrate) and a background control (no enzyme).

    • Pre-incubate the plate at the recommended temperature for a specified time to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate (arachidonic acid) to all wells to start the reaction.

  • Measurement: Immediately begin reading the fluorescence intensity kinetically over a period of time (e.g., 10-20 minutes) using a fluorometric plate reader with the appropriate excitation and emission wavelengths.

  • Calculation: Determine the rate of the reaction (slope of the kinetic curve) for each concentration. Calculate the percentage of inhibition for each concentration of citral relative to the no-inhibitor control.

  • IC50 Determination: Plot the percentage of inhibition against the log of the citral concentration and determine the IC50 value.

Signaling Pathway: NF-κB Inhibition

G cluster_pathway NF-κB Signaling Pathway cluster_nucleus NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor MyD88 receptor->adaptor ikk IKK Complex adaptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degrades, releasing nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB (p50/p65) gene Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) nfkb_nuc->gene activates citral Citral citral->ikk inhibits

Application Note: Analysis of Isobutylcitral by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a protocol for the analysis of isobutylcitral (3,7,9-trimethyl-2,6-decadienal) using gas chromatography-mass spectrometry (GC-MS). This compound is a volatile aldehyde and a structural isomer of other commercially significant terpenoids. Understanding its mass spectrometric fragmentation pattern is crucial for its identification and differentiation from related compounds in complex matrices. This document provides a detailed experimental protocol and a proposed fragmentation pathway based on the analysis of structurally similar compounds, as direct mass spectral data for this compound is not widely available. The presented data and protocols are intended to guide researchers in the fields of analytical chemistry, flavor and fragrance analysis, and drug development.

Introduction

This compound, chemically known as 3,7,9-trimethyl-2,6-decadienal, is a member of the terpene aldehyde family. These compounds are widely found in nature and are of significant interest to the flavor, fragrance, and pharmaceutical industries due to their distinct aromas and potential biological activities. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful technique for the identification and quantification of such volatile compounds. The fragmentation pattern observed in an electron ionization (EI) mass spectrum provides a molecular fingerprint that is essential for structural elucidation.

Due to the limited availability of published mass spectral data for this compound, this note proposes a fragmentation pattern based on the well-understood fragmentation of other unsaturated aldehydes and terpenes, such as citral (geranial and neral). The protocol described herein provides a robust method for obtaining reproducible mass spectra of this compound, which can then be compared against the proposed fragmentation to aid in its identification.

Experimental Protocol

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with methanol to prepare working standards in the range of 1-100 µg/mL.

  • Matrix Samples (if applicable): For the analysis of this compound in a complex matrix (e.g., essential oil, food sample), employ a suitable extraction method such as liquid-liquid extraction with a non-polar solvent (e.g., hexane, dichloromethane) or solid-phase microextraction (SPME). Ensure the final concentration is within the calibrated range of the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injection:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for low concentrations) or Split (e.g., 50:1 for higher concentrations)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-350

    • Scan Rate: 2 scans/second

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Data Presentation

The expected molecular ion and major fragment ions for this compound (C13H22O, Molecular Weight: 194.32 g/mol ) are summarized in the table below. The relative abundances are predicted based on fragmentation patterns of similar terpenoid aldehydes.

m/z Proposed Fragment Ion Proposed Structure Predicted Relative Abundance
194[M]+•[C13H22O]+•Low
179[M - CH3]+[C12H19O]+Moderate
151[M - C3H7]+[C10H15O]+Moderate
123[C9H15]+High
109[C8H13]+High
81[C6H9]+High
69[C5H9]+Very High (Base Peak)
41[C3H5]+High

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow pathways common to unsaturated aldehydes and terpenes. This includes allylic cleavages, McLafferty-type rearrangements, and subsequent fragmentations of the initial product ions.

G M This compound (m/z 194) F179 [M - CH3]+ (m/z 179) M->F179 - CH3• F151 [M - C3H7]+ (m/z 151) M->F151 - C3H7• (isobutyl) F123 [C9H15]+ (m/z 123) F151->F123 - CO F109 [C8H13]+ (m/z 109) F123->F109 - CH2 F81 [C6H9]+ (m/z 81) F123->F81 - C3H6 F109->F81 - C2H4 F69 [C5H9]+ (m/z 69) F109->F69 - C3H4 F81->F69 - CH2 F41 [C3H5]+ (m/z 41) F69->F41 - C2H4

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Discussion

The proposed fragmentation pathway for this compound begins with the molecular ion at m/z 194. The loss of a methyl radical (-CH3•) from the molecular ion is a common fragmentation for terpenes, leading to the fragment at m/z 179. A significant fragmentation is the loss of the isobutyl radical (-C3H7•) via alpha-cleavage adjacent to the carbonyl group, resulting in an ion at m/z 151. Subsequent loss of carbon monoxide (-CO) from this ion would yield the fragment at m/z 123.

The smaller, more abundant fragments are likely formed through a series of retro-Diels-Alder reactions and other rearrangements characteristic of cyclic and acyclic terpenes. The highly stable C5H9+ ion at m/z 69, corresponding to an isoprenyl cation, is predicted to be the base peak, which is a common feature in the mass spectra of many terpenes. The ion at m/z 81 is another common terpene fragment. The ion at m/z 41 corresponds to the allyl cation.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound and proposes a detailed fragmentation pattern. While experimental verification is required to confirm the exact relative abundances of the fragment ions, the provided information serves as a valuable resource for the identification and characterization of this compound in various applications. The detailed methodology and the proposed fragmentation scheme will aid researchers in developing analytical methods for this and other related terpenoid compounds.

Application Note: Enhanced Detection of Isobutylcitral and Related Carbonyl Compounds Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylcitral, chemically known as 3,7,9-trimethyl-2,6-decadienal, is a fragrance ingredient with a characteristic fruity, aldehydic, and waxy floral scent.[1] As with many volatile and semi-volatile organic compounds, particularly aldehydes and ketones, its detection and quantification at low concentrations in complex matrices can be challenging.[2][3] This application note describes a robust methodology for the enhanced detection of this compound and other carbonyl-containing fragrance compounds through chemical derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis.

Derivatization is a technique used in analytical chemistry to modify a compound to produce a new compound with properties that are better suited for analysis.[4] For carbonyl compounds like this compound, derivatization can increase volatility, improve chromatographic separation, and enhance detector response, leading to lower limits of detection (LOD) and quantification (LOQ).[5] This protocol focuses on the use of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), a highly effective derivatizing agent for aldehydes and ketones.[6]

Derivatization Strategy with PFBHA

The primary derivatization strategy involves the reaction of the carbonyl group of this compound with PFBHA to form a stable oxime derivative. This reaction is highly efficient and introduces a pentafluorobenzyl group into the molecule, which significantly enhances its electron-capturing ability, making it highly suitable for sensitive detection by GC with an electron capture detector (ECD) or for selective detection by mass spectrometry (MS).[6] The formation of syn/anti isomers is a known characteristic of PFBHA derivatization of asymmetrical carbonyls, which can be addressed through chromatographic optimization.[7]

The derivatization reaction proceeds as follows:

PFBHA_Derivatization cluster_reactants Reactants cluster_products Products This compound This compound (Aldehyde) Oxime This compound-PFBHA Oxime This compound->Oxime + PFBHA PFBHA PFBHA PFBHA->Oxime Water Water Oxime->Water + H2O

PFBHA Derivatization Reaction.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), ≥98% purity

  • Hexane, GC grade

  • Methanol, GC grade

  • Reagent water (e.g., Milli-Q)

  • Sodium sulfate, anhydrous

  • Potassium hydrogen phthalate (KHP) buffer (pH 4)

  • Internal Standard (e.g., d6-acetone)

  • Sample vials (e.g., 15 mL glass with PTFE-lined caps)

  • Microsyringes

  • Heating block or water bath

Standard Solution Preparation
  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1 to 100 µg/L).

  • PFBHA Reagent (15 mg/mL): Prepare fresh daily by dissolving 150 mg of PFBHA in 10 mL of reagent water.[8]

Derivatization Protocol

This protocol is adapted from established methods for carbonyl compound analysis.[8]

  • Sample Preparation: Place 5 mL of the aqueous sample or a methanolic solution of the analyte into a 15 mL glass vial.

  • pH Adjustment: Adjust the pH of the sample to 4 using KHP buffer.

  • Internal Standard Spiking: Spike the sample with a known amount of internal standard solution.

  • Derivatization Reaction: Add 1 mL of the 15 mg/mL PFBHA reagent to the vial.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[9]

  • Extraction: After cooling to room temperature, add 2 mL of hexane to the vial.

  • Mixing: Vigorously shake or vortex the vial for 5 minutes to extract the PFBHA-oxime derivatives into the hexane layer.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried hexane extract is now ready for GC-MS analysis.

GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-500)

    • SIM Ions for PFBHA derivatives: A prominent ion for PFBHA derivatives is often m/z 181, corresponding to the pentafluorotropylium ion.[10] Other characteristic fragment ions should be determined by analyzing a standard of the derivatized this compound.

Quantitative Data

The following table summarizes the limits of detection (LOD) and quantification (LOQ) achieved for various aldehydes using PFBHA derivatization followed by GC-MS analysis, demonstrating the enhanced sensitivity of this method.

AnalyteMatrixLODLOQReference
HexanalHuman Blood0.006 nM-[5]
HeptanalHuman Blood0.005 nM-[5]
C3-C9 AldehydesExhaled Breath0.001 nM0.003 nM[5]
DecanalWater-0.5 nM[10]
HexanalWater-5 nM[10]
CitralWater-5 nM[10]
Various CarbonylsAir< 0.13 µg/m³-[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis sample Aqueous or Methanolic Sample adjust_ph Adjust pH to 4 sample->adjust_ph add_is Add Internal Standard adjust_ph->add_is add_pfbha Add PFBHA Reagent add_is->add_pfbha incubate Incubate at 60°C for 30 min add_pfbha->incubate add_hexane Add Hexane incubate->add_hexane vortex Vortex/Shake add_hexane->vortex separate Separate Phases vortex->separate dry Dry with Na2SO4 separate->dry gcms GC-MS Analysis dry->gcms data Data Processing & Quantification gcms->data analytical_strategy start Fragrance Sample sample_prep Sample Dilution/Extraction start->sample_prep screening GC-MS Screening (Full Scan) sample_prep->screening identification Library Search & Retention Time Matching screening->identification derivatization_step Derivatization (e.g., PFBHA) for Carbonyls identification->derivatization_step If carbonyls present and require lower LOD quantification Quantitative Analysis (SIM/MRM) identification->quantification Direct derivatization_step->quantification reporting Report Allergen Concentrations quantification->reporting

References

Troubleshooting & Optimization

Troubleshooting Isobutylcitral synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutylcitral. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound synthesis via the Prins reaction?

A1: The synthesis of this compound, typically proceeding through a Prins-type reaction between an isobutylene equivalent and an α,β-unsaturated aldehyde, is susceptible to several side reactions. The most prevalent of these include:

  • Dioxane Formation: With an excess of the aldehyde component and at lower reaction temperatures, the formation of substituted 1,3-dioxanes can become a significant side reaction. This occurs when the carbocation intermediate is trapped by another molecule of the aldehyde instead of the desired nucleophile.[1]

  • Polymerization: The acidic conditions required for the Prins reaction can also promote the polymerization of the starting alkene (isobutylene), leading to a complex mixture of oligomers and reducing the yield of the desired product.

  • Aldol Condensation Products: If the aldehyde starting material or the this compound product has enolizable protons, self-condensation or cross-condensation reactions can occur under acidic or basic conditions, leading to higher molecular weight impurities.

  • Formation of Cyclic Ethers: Intramolecular cyclization reactions can lead to the formation of various cyclic ether byproducts, particularly if the reaction conditions favor such pathways.[2][3][4][5]

  • Isomerization: The double bonds in the this compound product can be susceptible to isomerization under the reaction conditions, potentially leading to a mixture of isomers that can be difficult to separate.

Q2: My this compound synthesis has a low yield. What are the likely causes and how can I improve it?

A2: Low yields in this compound synthesis can stem from several factors, often related to the side reactions mentioned above. Here's a systematic approach to troubleshooting:

  • Optimize Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also favor side reactions like polymerization and decomposition. Conversely, temperatures that are too low may favor dioxane formation. Experiment with a range of temperatures to find the optimal balance for your specific catalyst and reactants.

  • Adjust Reactant Stoichiometry: The molar ratio of isobutylene to the aldehyde is a key parameter. An excess of the alkene is often used to favor the desired reaction over aldehyde-derived side products like dioxanes.

  • Catalyst Selection and Concentration: The choice and concentration of the acid catalyst are crucial. Stronger acids or higher concentrations can lead to increased polymerization.[6] Consider using a milder Lewis acid or optimizing the catalyst loading to minimize side reactions.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.[7] Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of degradation products.

  • Purity of Starting Materials: Ensure that your starting materials are pure and free from water or other impurities that could interfere with the reaction or poison the catalyst.

Q3: I am observing the formation of a significant amount of high-boiling point byproducts. What are they likely to be and how can I minimize them?

A3: High-boiling point byproducts are often the result of dimerization or oligomerization reactions. In the context of this compound synthesis, these are likely to be:

  • Aldol Condensation Products: As mentioned, self-condensation of the aldehyde starting material or the this compound product can lead to larger, less volatile molecules.

  • Isobutylene Oligomers/Polymers: Acid-catalyzed polymerization of isobutylene can produce a range of higher molecular weight hydrocarbons.

To minimize these byproducts:

  • Control Temperature: Higher temperatures often accelerate these side reactions.

  • Optimize Catalyst: A less acidic catalyst or a lower concentration of the catalyst can reduce the extent of these side reactions.

  • Purification: Careful distillation or chromatography can be used to separate the desired this compound from these high-boiling impurities.

Q4: During the workup, I am struggling with the formation of a persistent emulsion during liquid-liquid extraction. How can I resolve this?

A4: Emulsion formation is a common issue in workups, especially when dealing with complex reaction mixtures. Here are several techniques to break an emulsion:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic compounds in the aqueous layer.

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of a stable emulsion.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

  • Filtration: Passing the emulsion through a pad of celite or glass wool can sometimes help to break it up.

Data Presentation

The following tables summarize the potential impact of key reaction parameters on the yield of this compound and the formation of common side products. The values presented are illustrative and will vary depending on the specific substrate, catalyst, and solvent system used.

Table 1: Effect of Temperature on Product Distribution

Temperature (°C)This compound Yield (%)Dioxane Formation (%)Polymer Formation (%)
0-10LowHighLow
25-40ModerateModerateModerate
50-70HighLowHigh
>80DecreasingLowVery High

Table 2: Effect of Catalyst Concentration on Product Distribution

Catalyst Conc. (mol%)This compound Yield (%)Dioxane Formation (%)Polymer Formation (%)
1-2Low (slow reaction)ModerateLow
5-10HighLowModerate
>15DecreasingLowHigh

Table 3: Effect of Isobutylene:Aldehyde Molar Ratio on Product Distribution

Isobutylene:Aldehyde RatioThis compound Yield (%)Dioxane Formation (%)
1:1ModerateHigh
2:1HighModerate
5:1Very HighLow

Experimental Protocols

Key Experiment: Synthesis of this compound via Prins Reaction

This protocol is a general guideline and may require optimization for specific substrates and equipment.

Materials:

  • Isobutylene (or a suitable precursor like tert-butanol)

  • α,β-Unsaturated aldehyde (e.g., crotonaldehyde)

  • Lewis acid catalyst (e.g., SnCl₄, BF₃·OEt₂)

  • Anhydrous organic solvent (e.g., dichloromethane, toluene)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Charge Reactants: Dissolve the α,β-unsaturated aldehyde in the anhydrous solvent and cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst to the stirred solution. An exotherm may be observed.

  • Isobutylene Addition: Add the isobutylene to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, slowly and carefully add the quenching solution to the reaction mixture while it is still cold to neutralize the acid catalyst. Be cautious as gas evolution may occur.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over the drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Analytical Method: GC-MS for Byproduct Identification

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of terpenes and aldehydes (e.g., DB-5ms).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

MS Conditions (Example):

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-500

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate) before injection.

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).

  • Quantify the relative amounts of this compound and byproducts by integrating the peak areas.

Visualizations

Isobutylcitral_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Prepare Reactants & Catalyst Setup->Reagents Cooling Cool Reaction Mixture Reagents->Cooling Cat_Add Add Catalyst Cooling->Cat_Add IB_Add Add Isobutylene Cat_Add->IB_Add Monitor Monitor Progress (TLC/GC-MS) IB_Add->Monitor Quench Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product (Distillation/Chromatography) Dry->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield of This compound Q1 Major Byproduct Observed? Start->Q1 A1_Yes Identify Byproduct (GC-MS, NMR) Q1->A1_Yes Yes A2_No Incomplete Conversion or Product Degradation Q1->A2_No No Byproduct_Type Byproduct Type? A1_Yes->Byproduct_Type Q2 Reaction Time Optimized? A2_No->Q2 Dioxane Decrease Aldehyde Ratio Increase Temperature Byproduct_Type->Dioxane Dioxane Polymer Decrease Catalyst Conc. Lower Temperature Byproduct_Type->Polymer Polymer Aldol Optimize pH Purify Aldehyde Byproduct_Type->Aldol Aldol Product A3_Yes Check Reactant Purity & Catalyst Activity Q2->A3_Yes Yes A3_No Optimize Reaction Time (Monitor by TLC/GC) Q2->A3_No No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Isobutylcitral GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC-MS analysis of isobutylcitral. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound and related aldehydes.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing) 1. Active Sites in the Inlet or Column: Aldehyd groups can interact with active sites (e.g., silanol groups) in the GC system, leading to peak tailing.[1][2] 2. Improper Column Installation: A poor column cut or incorrect installation depth can cause peak distortion.[3] 3. Column Contamination: Accumulation of non-volatile residues on the column.1. Use a deactivated inlet liner and a high-quality, inert GC column. Consider derivatization of the aldehyde if tailing persists. 2. Ensure a clean, square cut of the column and install it according to the manufacturer's instructions for your GC model. 3. Bake out the column at a high temperature (within its specified limits). If tailing continues, trim the first 10-20 cm of the column.
Low Sensitivity/Poor Signal 1. Analyte Degradation: this compound may degrade in a hot injector. 2. Suboptimal MS Parameters: Incorrect ion source temperature or electron energy can lead to poor ionization. 3. Leaks in the System: Air leaks can decrease sensitivity and damage the column and detector.[1]1. Optimize the injector temperature; a lower temperature may prevent degradation. 2. Tune the mass spectrometer according to the manufacturer's recommendations. For aldehydes, an electron energy of 70 eV is standard. 3. Perform a thorough leak check of the entire GC-MS system.
Co-elution with Isomers 1. Inadequate Chromatographic Resolution: The GC method may not be optimized to separate this compound from its isomers (e.g., citral).1. Use a longer GC column or a column with a different stationary phase polarity. 2. Optimize the oven temperature program with a slower ramp rate to improve separation.
Inconsistent Retention Times 1. Fluctuations in Carrier Gas Flow: Inconsistent flow rates will cause retention times to shift.[1] 2. Oven Temperature Instability: Poor temperature control will affect analyte retention.1. Check the carrier gas supply and ensure the flow controllers are functioning correctly. 2. Verify the oven temperature is stable and accurately calibrated.
Mass Spectrum Mismatch 1. Library Search Issues: The mass spectral library may not contain an entry for this compound. 2. Fragmentation of an Isomer: The observed spectrum may be from a co-eluting isomer like geranial or neral.1. Manually interpret the mass spectrum based on expected fragmentation patterns for aldehydes and terpenes. 2. Compare the spectrum to known spectra of related isomers. The mass spectra for geranial ((E)-3,7-Dimethyl-2,6-octadienal)[4] and neral ((Z)-3,7-Dimethyl-2,6-octadienal)[5] are good references.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragments in the mass spectrum of this compound?

The mass spectrum is expected to show a molecular ion peak (M+) at m/z 152, although it may be of low intensity. Common fragmentation patterns for terpene aldehydes include the loss of neutral fragments. Expect to see prominent fragments from the cleavage of the isobutyl group and rearrangements.

Predicted Key Fragments for this compound (based on Citral Isomers):

m/zPossible Fragment Identity
152Molecular Ion [M]+
137[M - CH3]+
109[M - C3H7]+
94[C7H10]+
84[C6H12]+
69[C5H9]+ (often a base peak in terpenes)
41[C3H5]+

Q2: What is a good starting point for a GC-MS method for this compound analysis?

A2: A good starting point would be a method similar to those used for other fragrance aldehydes and terpenes.[7][8]

Parameter Recommended Starting Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Electron Energy 70 eV
Mass Range 35-400 amu

Q3: How should I prepare my sample for this compound analysis?

A3: Sample preparation will depend on the matrix. For a relatively clean sample, a simple "dilute and shoot" approach is often sufficient.

  • Workflow for a Clean Sample:

    • Accurately weigh the sample.

    • Dilute with a suitable solvent (e.g., hexane, ethyl acetate, or dichloromethane).

    • If necessary, filter the sample through a 0.45 µm syringe filter.

    • Transfer to a GC vial for analysis.

For more complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interferences.

Visualizing Experimental Workflows and Logic

Experimental Workflow for this compound GC-MS Analysis

experimental_workflow Experimental Workflow for this compound GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration GC_Vial GC_Vial Filtration->GC_Vial Injection Injection GC_Vial->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectrum Mass_Spectrum Chromatogram->Mass_Spectrum Library_Search Library_Search Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification Report Report Quantification->Report

Caption: A typical workflow for the analysis of this compound from sample preparation to data reporting.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing Troubleshooting Logic for Peak Tailing Start Peak Tailing Observed Check_Liner Is the inlet liner deactivated and clean? Start->Check_Liner Replace_Liner Replace with a new, deactivated liner Check_Liner->Replace_Liner No Check_Column_Install Is the column installed correctly? Check_Liner->Check_Column_Install Yes Replace_Liner->Check_Column_Install Reinstall_Column Recut and reinstall the column Check_Column_Install->Reinstall_Column No Check_Column_Contamination Is the column contaminated? Check_Column_Install->Check_Column_Contamination Yes Reinstall_Column->Check_Column_Contamination Bakeout_Column Bake out the column Check_Column_Contamination->Bakeout_Column Yes Consider_Derivatization Consider derivatization Check_Column_Contamination->Consider_Derivatization No Trim_Column Trim the front of the column Bakeout_Column->Trim_Column Trim_Column->Consider_Derivatization

Caption: A decision tree to systematically troubleshoot peak tailing in GC-MS analysis.

References

Technical Support Center: Optimizing Hydroxycitronellal Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hydroxycitronellal (7-hydroxy-3,7-dimethyloctanal). The primary focus is on the widely used method involving the hydration of citronellal via an enamine or oxazolidine intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Hydroxycitronellal from Citronellal?

The most common industrial synthesis involves a three-step process:

  • Formation of an Intermediate: Citronellal is reacted with a secondary amine (e.g., dimethylamine or diethanolamine) to form an enamine or an oxazolidine. This step protects the aldehyde group and directs the subsequent reaction.

  • Acid-Catalyzed Hydration: The intermediate is then treated with a strong acid, typically sulfuric acid, in an aqueous medium. This step facilitates the hydration of the double bond in the citronellal backbone.

  • Hydrolysis: The hydrated intermediate is then hydrolyzed to yield the final product, 7-hydroxy-3,7-dimethyloctanal (Hydroxycitronellal).

Q2: What are the expected yields for this synthesis?

Yields for this process are generally high, often ranging from 85% to 95%, depending on the purity of the starting materials and the precise reaction conditions.[1][2]

Q3: What are the critical parameters to control for maximizing the yield?

Several factors can significantly impact the yield:

  • Temperature: The initial reaction with the secondary amine is typically carried out at low temperatures (around 0°C) to control the reaction rate and minimize side reactions. The subsequent hydration and hydrolysis steps are also temperature-sensitive.

  • Acid Concentration: The concentration of the acid used for hydration is crucial. A concentration of 42-60% sulfuric acid is often cited.[1]

  • Purity of Citronellal: The presence of impurities in the starting citronellal can lead to the formation of byproducts and reduce the overall yield.

  • Reaction Time: Adequate time must be allowed for each step to proceed to completion.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Hydroxycitronellal Incomplete formation of the enamine/oxazolidine intermediate.Ensure the reaction with the secondary amine is carried out at the recommended low temperature and for a sufficient duration. Use a slight molar excess of the amine.
Incomplete hydration of the intermediate.Verify the concentration of the sulfuric acid. Ensure the reaction mixture is homogenous during the acid addition and hydration steps. Allow for sufficient reaction time for hydration to complete.
Formation of byproducts.Impurities in the starting citronellal can lead to side reactions. Use purified citronellal. Isopulegol is a common impurity that can be carried through the reaction.[1]
Loss of product during workup.Ensure proper phase separation during extractions. Minimize emulsion formation. Distill the final product under vacuum to prevent decomposition. The addition of a high-boiling amine like triethanolamine during distillation can help minimize residue formation.[1]
Presence of Unreacted Citronellal in the Final Product Incomplete reaction in any of the steps.Review all reaction parameters, including temperature, time, and reagent stoichiometry. Ensure efficient mixing throughout the process.
Formation of Polymeric or Tar-like Substances Acid-catalyzed polymerization of citronellal or the product.Maintain low temperatures during the acid addition step. Avoid using overly concentrated acid.
Poor Olfactory Quality of the Final Product Presence of impurities.Purify the starting citronellal. During the workup, wash the acidic solution of the immonium intermediate with a non-polar solvent like hexane to remove organic byproducts before hydrolysis. This can significantly improve the final product's scent profile.[1]

Quantitative Data

Table 1: Reported Yields for Hydroxycitronellal Synthesis

Starting Material Intermediate Type Key Reagents Reported Yield Reference
CitronellalEnamineDimethylamine, Sulfuric Acid90%[1]
CitronellalOxazolidineDiethanolamine, Sulfuric Acid87.7%[2]

Experimental Protocols

Protocol 1: Synthesis of Hydroxycitronellal via an Enamine Intermediate

This protocol is adapted from a patented industrial process.[1]

Materials:

  • Citronellal (0.5 mole)

  • Dimethylamine (0.65 mole)

  • Sulfuric acid (42% aqueous solution, 1.7 moles)

  • Sodium hydroxide solution (20%)

  • Saturated sodium bicarbonate solution

  • Hexane

  • Anhydrous sodium sulfate

  • Triethanolamine

Procedure:

  • Enamine Formation:

    • Gradually add 0.5 mole of citronellal to 0.65 mole of dimethylamine with stirring at approximately 0°C.

    • After the addition is complete, slowly bring the reaction mixture to 35°C.

    • Apply a partial vacuum to remove any excess dimethylamine.

  • Hydration of the Immonium Intermediate:

    • Gradually add the resulting enamine to a 42% aqueous solution of sulfuric acid (containing 1.7 moles of acid), maintaining the temperature at around -10°C.

    • Once the addition is complete, allow the acid solution of the immonium intermediate to warm to room temperature and let it stand for 2 hours to ensure complete hydration of the double bond.

  • Hydrolysis and Workup:

    • Partially neutralize the acid solution to approximately pH 4 at around 30°C using a 20% sodium hydroxide solution.

    • Adjust the pH to 6 with a saturated solution of sodium bicarbonate. Perform this neutralization in the presence of 200 ml of hexane to dissolve the Hydroxycitronellal as it forms.

    • Separate the hexane layer. Wash the aqueous phase twice with 200 ml of hexane.

    • Combine all hexane extracts and wash them with dilute hydrochloric acid, followed by a saturated solution of sodium bicarbonate.

    • Dry the hexane solution over anhydrous sodium sulfate.

  • Purification:

    • Remove the hexane by distillation.

    • Distill the crude Hydroxycitronellal under vacuum (e.g., 108-110°C at 5.4 millibars). It is recommended to add a small amount of triethanolamine to the distillation flask to minimize the formation of residue.

Visualizations

Signaling Pathways and Logical Relationships

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Citronellal Citronellal Intermediate Enamine/Oxazolidine Intermediate Formation Citronellal->Intermediate Amine Secondary Amine (e.g., Dimethylamine) Amine->Intermediate Hydration Acid-Catalyzed Hydration Intermediate->Hydration H₂SO₄, H₂O Hydrolysis Hydrolysis Hydration->Hydrolysis Neutralization (NaOH, NaHCO₃) Product Hydroxycitronellal Hydrolysis->Product

Caption: Workflow for the synthesis of Hydroxycitronellal from Citronellal.

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Hydration cluster_step3 Step 3: Hydrolysis cluster_side_reaction Potential Side Reaction Citronellal Citronellal Enamine Enamine Intermediate Citronellal->Enamine Polymerization Polymerization Citronellal->Polymerization Dimethylamine Dimethylamine Dimethylamine->Enamine Immonium Immonium Ion (in H₂SO₄/H₂O) Enamine->Immonium Protonation Hydrated_Immonium Hydrated Immonium Ion Immonium->Hydrated_Immonium Addition of H₂O Immonium->Polymerization Hydroxycitronellal Hydroxycitronellal Hydrated_Immonium->Hydroxycitronellal Hydrolysis

Caption: Simplified reaction mechanism for Hydroxycitronellal synthesis.

References

Technical Support Center: Overcoming Isobutylcitral Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of isobutylcitral in solution. The following information is designed to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable in solution?

This compound, a substituted α,β-unsaturated aldehyde, is susceptible to degradation due to the reactivity of its aldehyde group and the conjugated double bond. Like other α,β-unsaturated aldehydes, it can undergo oxidation, polymerization, and cyclization reactions, especially when exposed to acidic conditions, light, and oxygen.[1][2] The presence of a terpenoid structure, similar to citral, also suggests potential for complex degradation pathways leading to the formation of various byproducts.[1]

Q2: What are the common signs of this compound degradation in my solution?

Degradation of this compound can manifest in several ways, including:

  • A decrease in the expected concentration of this compound over time, as measured by analytical techniques like HPLC.

  • Changes in the physical appearance of the solution, such as color change or the formation of precipitates.

  • The appearance of new peaks in your chromatogram, indicating the formation of degradation products.

  • A shift in the pH of the solution.

  • Inconsistent or unexpected experimental results.

Q3: What are the primary factors that accelerate this compound degradation?

Several factors can accelerate the degradation of this compound in solution:

  • pH: Acidic conditions are known to catalyze the degradation of related compounds like citral.[1]

  • Exposure to Oxygen: Like many aldehydes, this compound is prone to oxidation.

  • Exposure to Light: Photodegradation can be a significant issue for α,β-unsaturated aldehydes.[2]

  • Elevated Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.

  • Solvent Choice: The polarity and protic nature of the solvent can influence stability.

  • Presence of Metal Ions: Metal ions can catalyze oxidation reactions.

Q4: How can I minimize the degradation of this compound in my experiments?

To enhance the stability of this compound solutions, consider the following preventative measures:

  • pH Control: Maintain a neutral or slightly alkaline pH if compatible with your experimental system.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect solutions from light.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen) unless otherwise required by the protocol.

  • Use of Antioxidants: The addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT) or hydroquinone, can inhibit oxidative degradation.[2]

  • Solvent Selection: Use aprotic solvents when possible. If aqueous solutions are necessary, prepare them fresh and use them promptly.

  • Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent like EDTA.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of this compound concentration in a newly prepared solution. Oxidation due to dissolved oxygen in the solvent.Degas the solvent by sparging with an inert gas (nitrogen or argon) before preparing the solution. Prepare the solution under an inert atmosphere.
Acid-catalyzed degradation.Check the pH of your solution and adjust to neutral or slightly alkaline if your experiment allows. Use buffered solutions to maintain a stable pH.
Appearance of unknown peaks in the HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in tracking the stability of your compound.
Impurities in the starting material.Verify the purity of your this compound standard.
Inconsistent results between experimental replicates. Ongoing degradation of this compound during the experiment.Prepare fresh this compound solutions for each experiment. If the experiment is lengthy, consider the stability of the compound under the experimental conditions and analyze samples at different time points.
Inconsistent storage of stock solutions.Ensure all stock solutions are stored under the same conditions (temperature, light protection, inert atmosphere).
Precipitate formation in the solution. Polymerization of this compound.Store solutions at a lower temperature. Consider the use of a polymerization inhibitor if compatible with your experiment.
Low solubility of degradation products.Characterize the precipitate to understand the degradation pathway.

Quantitative Data Summary

Stress Condition Typical Parameters Expected Degradation of α,β-Unsaturated Aldehydes Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24hSignificant degradationCyclization products, hydration products, and other acid-catalyzed rearrangement products.
Base Hydrolysis 0.1 M NaOH at RT for 4hModerate to significant degradationAldol condensation products, Cannizzaro reaction products (disproportionation to alcohol and carboxylic acid).
Oxidation 3% H₂O₂ at RT for 24hSignificant degradationCarboxylic acids, epoxides, and other oxidation products.
Thermal Degradation 70°C for 48h (in solid state or solution)Moderate degradationPolymerization products, and various decomposition products.
Photodegradation Exposure to UV light (e.g., 254 nm) for 24hModerate to significant degradationIsomerization products, cyclization products, and photo-oxidation products.

Note: The extent of degradation is highly dependent on the specific structure of the aldehyde and the exact experimental conditions. It is crucial to perform a compound-specific stability study for this compound in your specific formulation or solvent system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating capability of your analytical method.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 1, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 2, 8, 24 hours).

  • Thermal Degradation: Place a sample of the stock solution in an oven at 70°C for a defined period (e.g., 24, 48, 72 hours).

  • Photodegradation: Expose a sample of the stock solution to UV light in a photostability chamber for a defined period. A control sample should be wrapped in foil to exclude light.

4. Sample Analysis:

  • At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze by HPLC.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.

5. Data Evaluation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Assess the peak purity of the this compound peak to ensure no co-eluting degradation products.

Protocol 2: HPLC Method for Stability Indicating Analysis of this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its potential degradation products. Method optimization will be required.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like 0.1% formic acid in water).

    • Example Gradient: Start with 60% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the λmax of this compound (likely in the 230-240 nm range for α,β-unsaturated aldehydes).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Sample Preparation:

  • Dilute the samples from the forced degradation study or stability testing to a concentration within the linear range of the method using the initial mobile phase composition.

  • Filter all samples through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound (α,β-Unsaturated Aldehyde) Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation O₂ Acid_Base Acid/Base Catalysis This compound->Acid_Base H⁺/OH⁻ Light_Heat Light/Heat This compound->Light_Heat hν/Δ Degradation_Products Degradation Products (Carboxylic Acids, Polymers, Cyclization Products) Oxidation->Degradation_Products Acid_Base->Degradation_Products Light_Heat->Degradation_Products

Caption: Potential degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Assessment Start Start: This compound Solution Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Analyze_Samples Analyze Stressed Samples Method_Development->Analyze_Samples Identify_Products Identify Degradation Products (e.g., LC-MS) Analyze_Samples->Identify_Products Stabilization_Strategy Develop Stabilization Strategy (Antioxidants, pH control, etc.) Identify_Products->Stabilization_Strategy Validate_Formulation Validate Stabilized Formulation Stabilization_Strategy->Validate_Formulation End End: Stable this compound Solution Validate_Formulation->End

Caption: Workflow for assessing and improving this compound stability.

cluster_troubleshooting Troubleshooting Logic Instability Instability Observed (e.g., peak area decrease) Check_pH Check pH Instability->Check_pH Is pH acidic? Check_O2 Check for Oxygen Exposure Instability->Check_O2 Is solution exposed to air? Check_Light Check for Light Exposure Instability->Check_Light Is solution exposed to light? Adjust_pH Adjust pH to Neutral/Slightly Alkaline Check_pH->Adjust_pH Yes Inert_Atmosphere Use Inert Atmosphere (N₂/Ar) Check_O2->Inert_Atmosphere Yes Protect_Light Protect from Light (Amber Vials) Check_Light->Protect_Light Yes Add_Antioxidant Consider Antioxidant (e.g., BHT) Inert_Atmosphere->Add_Antioxidant

Caption: Decision tree for troubleshooting this compound instability.

References

Resolving co-elution issues in Isobutylcitral chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving chromatographic issues related to isobutylcitral (3,7,9-trimethyl-2,6-decadienal). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with co-elution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis challenging?

A1: this compound, with the chemical name 3,7,9-trimethyl-2,6-decadienal, is a fragrance ingredient. Its analysis can be challenging due to the presence of various isomers (e.g., cis/trans isomers at the double bonds and potential stereoisomers) which have very similar physical and chemical properties. These similarities make them difficult to separate using standard chromatographic techniques, often leading to co-elution.

Q2: What are the most likely compounds to co-elute with this compound?

A2: The most probable co-eluting species with this compound include:

  • Isomers: Geometric (E/Z) isomers and stereoisomers of this compound itself are prime candidates for co-elution.

  • Synthesis-Related Impurities: Residual starting materials, intermediates, and byproducts from the manufacturing process can co-elute. Common impurities in fragrance synthesis can include related aldehydes, ketones, and alcohols.

  • Degradation Products: As an unsaturated aldehyde, this compound may be susceptible to oxidation or polymerization, forming degradation products that could interfere with the analysis.

Q3: Which chromatographic techniques are best suited for analyzing this compound?

A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for the analysis of this compound.

  • GC is often preferred for volatile fragrance compounds. A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) is invaluable for identifying unknown peaks.

  • HPLC , particularly Reverse-Phase (RP-HPLC), can also be effective, especially for less volatile impurities or when derivatization is employed. A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection.

Troubleshooting Guide: Resolving Co-elution

Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common issue that compromises quantification and identification. The following sections provide a systematic approach to troubleshoot and resolve these issues.

Initial Assessment of Co-elution

The first step is to confirm if you have a co-elution problem. Look for the following signs in your chromatogram:

  • Peak Tailing or Fronting: Asymmetrical peaks can indicate a hidden shoulder from a co-eluting compound.[1]

  • Broad Peaks: Peaks that are significantly wider than others in the chromatogram may consist of multiple unresolved components.

  • Inconsistent Peak Ratios: If you are analyzing a known mixture, variations in the relative peak areas can suggest co-elution.

  • Mass Spectral Inconsistency: If using GC-MS or LC-MS, the mass spectrum across a single peak should be consistent. Variations in the mass spectrum from the leading edge to the tailing edge of a peak are a strong indicator of co-elution.[2]

  • Diode Array Detector (DAD) Purity Analysis: In HPLC-DAD, the peak purity function can assess the spectral homogeneity across a peak. A "pure" peak will have a consistent UV-Vis spectrum.[2]

Logical Troubleshooting Workflow

If co-elution is suspected, a systematic approach to method development and optimization is necessary. The following diagram illustrates a logical workflow to address co-elution issues.

CoElution_Troubleshooting cluster_0 Start: Co-elution Suspected cluster_1 Phase 1: Method Optimization cluster_2 Phase 2: Stationary Phase Evaluation cluster_3 End: Resolution Achieved start Suspected Co-elution (Asymmetric or Broad Peaks) optimize_mobile_phase Adjust Mobile Phase / Temperature Program start->optimize_mobile_phase optimize_flow_rate Modify Flow Rate optimize_mobile_phase->optimize_flow_rate check_resolution Resolution Improved? optimize_flow_rate->check_resolution change_column Change Stationary Phase (Different Polarity/Selectivity) check_resolution->change_column No end Resolution Achieved Proceed with Analysis check_resolution->end Yes change_dimensions Adjust Column Dimensions (Length, ID, Film Thickness) change_column->change_dimensions re_evaluate Re-evaluate Resolution change_dimensions->re_evaluate re_evaluate->optimize_mobile_phase No, Re-optimize re_evaluate->end Yes

Caption: A logical workflow for troubleshooting co-elution issues in chromatography.

Experimental Protocols and Data Presentation

Table 1: Recommended Starting GC Parameters for this compound Analysis
ParameterRecommended Starting ConditionRationale for Optimization
Column 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimension for good efficiency and capacity.
Stationary Phase Mid-polarity (e.g., 5% Phenyl Polysiloxane - DB-5, HP-5MS)A good starting point for a wide range of fragrance compounds.
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Lowering the flow rate can sometimes improve resolution.[3]
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Volume 1 µL (with appropriate split ratio, e.g., 50:1)Adjust based on concentration to avoid column overload.
Oven Program Initial Temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A slower ramp rate can improve the separation of closely eluting peaks.[4]
Detector FID or MSFID for quantification, MS for identification.
Table 2: Recommended Starting HPLC Parameters for this compound Analysis
ParameterRecommended Starting ConditionRationale for Optimization
Column C18, 150 mm x 4.6 mm ID, 5 µm particle sizeA versatile and widely used reverse-phase column.
Mobile Phase A Water (with 0.1% Formic Acid for MS compatibility)
Mobile Phase B Acetonitrile or Methanol (with 0.1% Formic Acid)Changing the organic modifier can significantly alter selectivity.[5]
Gradient 50% B to 95% B over 20 minutesA good starting gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minAdjusting the flow rate can impact efficiency and resolution.[3]
Column Temperature 30 - 40 °CHigher temperatures can improve peak shape and reduce viscosity, but may affect selectivity.[3]
Injection Volume 10 µLAdjust based on sample concentration.
Detector DAD (e.g., 210-400 nm) or MSDAD allows for peak purity assessment.

Detailed Methodologies for Resolving Co-elution

Optimizing the Mobile Phase or Temperature Program

This is often the first and most effective step.

  • For GC:

    • Temperature Program: Decrease the initial oven temperature and/or reduce the ramp rate. This increases the interaction time of the analytes with the stationary phase, which can enhance separation.[6] A slower ramp is particularly effective for resolving closely eluting compounds.[4]

  • For HPLC:

    • Mobile Phase Composition: Change the organic solvent (e.g., from acetonitrile to methanol or vice versa). Different solvents interact differently with the analyte and stationary phase, which can alter the elution order and improve selectivity.[5]

    • Isocratic vs. Gradient Elution: If using an isocratic method, switching to a shallow gradient can often resolve overlapping peaks. If already using a gradient, making the gradient shallower (i.e., increasing the run time) can improve separation.[4]

    • pH of the Mobile Phase: If the co-eluting compounds have ionizable groups, adjusting the pH of the aqueous portion of the mobile phase can dramatically affect retention and selectivity.

Changing the Stationary Phase

If optimizing the mobile phase/temperature program is insufficient, the next step is to change the column.

  • Select a Different Polarity:

    • GC: If using a non-polar or mid-polarity column (like a DB-5), switch to a more polar column (e.g., a wax column like DB-WAX or a cyanopropyl-based column). The different interactions (e.g., hydrogen bonding on a wax column) can provide the necessary selectivity to separate isomers or closely related compounds.

    • HPLC: If using a C18 column, try a C8, a phenyl-hexyl, or an embedded polar group (EPG) column. These stationary phases offer different retention mechanisms that can resolve compounds that co-elute on a C18 phase.

  • Adjust Column Dimensions:

    • Increase Column Length: A longer column provides more theoretical plates, leading to narrower peaks and better resolution. Doubling the column length can increase resolution by about 40%.[4][6]

    • Decrease Internal Diameter (ID): A smaller ID column can increase efficiency and resolution.[6]

    • Increase Film Thickness (GC): A thicker stationary phase film increases retention, which can be beneficial for separating volatile compounds.

Modifying the Flow Rate
  • Reducing the flow rate generally increases the time the analytes spend in the column, which can lead to better separation, although it will also increase the analysis time.[3] It is important to operate near the optimal flow rate for the column to achieve the best efficiency.

Sample Preparation and Injection
  • Ensure Proper Sample Dissolution: The sample should be dissolved in a solvent that is compatible with the mobile phase (for HPLC) or is sufficiently volatile (for GC). Mismatch between the sample solvent and the mobile phase can cause peak distortion.

  • Avoid Column Overload: Injecting too much sample can lead to broad, asymmetric peaks and poor resolution. If you suspect overload, dilute your sample and reinject.

By systematically applying these troubleshooting steps, it is possible to resolve even challenging co-elution issues encountered during the chromatography of this compound and related fragrance compounds.

References

Technical Support Center: Isobutylcitral Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Isobutylcitral during storage and experimentation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The degradation of this compound, an unsaturated aldehyde, is primarily influenced by several factors, drawing parallels from the well-studied degradation of its close analog, citral. Key factors include:

  • pH: Acidic conditions can catalyze the degradation of this compound. The rate of degradation generally increases as the pH decreases[1][2].

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation[3].

  • Light: Exposure to light, particularly UV light, can induce photodegradation[4].

  • Oxidation: The presence of oxygen can lead to oxidative degradation, forming various byproducts[3][5].

  • Presence of Metals: Certain metal ions can act as catalysts, promoting oxidative deterioration.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound can manifest in several ways:

  • Change in Color: The appearance of a yellow or brownish tint.

  • Change in Odor: Development of off-odors, which may be described as sour or pungent, due to the formation of degradation products like p-cymene and p-cresol.

  • Formation of Precipitates: Polymerization or the formation of insoluble degradation products can lead to turbidity or solid precipitates.

  • Decrease in Purity: A noticeable decrease in the percentage of this compound as determined by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Light: Protect from light by using amber glass vials or other opaque containers.

  • Container: Use well-sealed containers to prevent exposure to air and moisture.

Q4: Can antioxidants be used to stabilize this compound?

A4: Yes, the use of antioxidants can be an effective strategy to inhibit oxidative degradation. While specific studies on this compound are limited, research on similar aldehydes suggests that antioxidants which act as radical scavengers can be beneficial. Common antioxidants used for stabilizing aldehydes include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and natural antioxidants like tea polyphenols and ascorbic acid. The effectiveness of an antioxidant will depend on the specific formulation and storage conditions.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in an acidic formulation.

Possible Cause Troubleshooting Step
Low pH Buffer the formulation to a higher pH if the experimental conditions allow. The degradation rate of similar aldehydes is significantly lower at neutral pH compared to acidic pH[2].
Presence of Catalytic Impurities Use high-purity solvents and reagents. Consider using a chelating agent like EDTA to sequester any metal ions that could catalyze degradation.
Elevated Temperature Prepare and handle the formulation at a reduced temperature.

Issue 2: Development of off-odors in stored this compound.

Possible Cause Troubleshooting Step
Oxidative Degradation Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. Consider adding a suitable antioxidant.
Photodegradation Ensure the storage container is opaque or amber-colored and stored in a dark location.
Contamination Verify the purity of the initial material and ensure no contaminants were introduced during handling.

Issue 3: Inconsistent results in experiments using this compound.

Possible Cause Troubleshooting Step
Degradation of Stock Solution Prepare fresh stock solutions of this compound for each experiment. If a stock solution must be stored, store it under the recommended conditions (cool, dark, inert atmosphere) and for a limited time.
Incompatibility with other reagents Investigate potential reactions between this compound and other components in the experimental setup.
Variability in Storage of Aliquots Ensure all aliquots are stored under identical, optimal conditions.

Quantitative Data on Degradation

The following tables summarize quantitative data on the degradation of citral, which can be used as a proxy to understand the stability of this compound under different conditions.

Table 1: Effect of Temperature and pH on the Degradation Rate Constant (k) of Citral in Beverages [6]

pHStorage Temperature (°C)Rate Constant (k, hr⁻¹)
3.3250.00335
2.7350.00248

Table 2: Effect of pH on Citral Degradation in Emulsions after 14 Days of Storage [7]

pH% Citral Loss
3> 20%
7< 5% (in most emulsion types)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound or the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) and white light for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

    • Analyze the samples using a validated stability-indicating HPLC or GC method to quantify the remaining this compound and detect degradation products.

Protocol 2: Analytical Method for Monitoring this compound Degradation by RP-HPLC

This protocol provides a general framework for an RP-HPLC method. Method optimization will be required.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 238 nm for citral).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Quantification: Use a calibration curve of this compound standards to quantify the concentration in the samples. Degradation products can be identified by their retention times and further characterized by mass spectrometry (LC-MS).

Visualizations

DegradationPathways cluster_products Degradation Products This compound This compound Cyclic_Ethers Cyclic Ethers This compound->Cyclic_Ethers Acid-Catalyzed Cyclization PCymene p-Cymene This compound->PCymene Oxidation PCresol p-Cresol This compound->PCresol Oxidation Oxidized_Products Other Oxidized Products This compound->Oxidized_Products Oxidation Acid Acid Acid->this compound Oxygen Oxygen Oxygen->this compound Light Light Light->this compound Heat Heat Heat->this compound

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Stock->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC/GC Analysis Sampling->HPLC Quantify Quantify Remaining This compound HPLC->Quantify Identify Identify Degradation Products (LC-MS) HPLC->Identify Kinetics Determine Degradation Kinetics Quantify->Kinetics Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study of this compound.

StorageLogic Start Store This compound Condition1 Cool (<8°C)? Start->Condition1 Condition2 Dark (Opaque Container)? Condition1->Condition2 Yes Degradation Increased Risk of Degradation Condition1->Degradation No Condition3 Inert Atmosphere? Condition2->Condition3 Yes Condition2->Degradation No Stable Minimized Degradation Condition3->Stable Yes Condition3->Degradation No

Caption: Decision logic for optimal storage of this compound.

References

Technical Support Center: Enhancing the Resolution of Isobutylcitral Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the resolution of Isobutylcitral enantiomers.

Chiral Gas Chromatography (GC) Resolution

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers like this compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Troubleshooting Guide: Chiral GC

Q1: I am observing peak splitting for both enantiomers. What are the possible causes and solutions?

A1: Peak splitting in chiral GC can arise from several factors related to the injection technique, inlet conditions, or the column itself.[1][2][3]

  • Improper Injection Technique: An erratic manual injection can cause the sample to be introduced as two separate bands. Using an autosampler can provide more consistent injections.[2]

  • Inlet Issues: A dirty or active inlet liner can cause sample degradation or partial adsorption, leading to split peaks.[1][2] Regular inlet maintenance, including liner replacement and cleaning, is crucial.

  • Solvent Mismatch: If the sample solvent is not compatible with the stationary phase, it can cause poor sample focusing on the column head.[3] Ensure the solvent and stationary phase have similar polarities.

  • Column Installation: Incorrect column installation depth in the inlet can lead to peak splitting.[2] Refer to the manufacturer's instructions for the correct installation height.

  • High Initial Oven Temperature: If the initial oven temperature is too high, the sample may not condense and focus properly at the head of the column.[1] A general rule is to set the initial temperature about 20°C below the boiling point of the solvent.

Q2: The resolution between the this compound enantiomers is poor (Rs < 1.5). How can I improve it?

A2: Improving resolution involves optimizing several chromatographic parameters to enhance the selectivity and efficiency of the separation.

  • Lower the Temperature Program: Enantioselectivity on chiral GC columns is often temperature-dependent, with lower temperatures generally providing better resolution.[4] Try decreasing the oven temperature ramp rate or using a lower final temperature.

  • Optimize Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. A flow rate that is too high or too low can lead to band broadening and reduced resolution. Perform a van Deemter plot analysis to find the optimal flow rate for your column.

  • Select a Different Chiral Stationary Phase: The choice of CSP is critical for chiral recognition.[5][6] If you are not achieving adequate separation, consider screening different types of chiral columns, such as those based on cyclodextrin derivatives.[7]

  • Increase Column Length: A longer column provides more theoretical plates, which can lead to better resolution, although it will also increase analysis time.

Frequently Asked Questions (FAQs): Chiral GC

Q1: Which type of chiral stationary phase is best for resolving terpene aldehydes like this compound?

A1: Cyclodextrin-based CSPs are widely used and often effective for the separation of terpene enantiomers and their derivatives.[7][8] Specifically, derivatized beta- and gamma-cyclodextrins have shown good selectivity for a wide range of chiral compounds. It is often necessary to screen a few different cyclodextrin-based columns to find the optimal one for a specific analyte.

Q2: Do I need to derivatize this compound before chiral GC analysis?

A2: While direct analysis of this compound is often possible, derivatization can sometimes improve peak shape and resolution. For aldehydes, derivatization to form oximes or hydrazones can be beneficial. However, the indirect approach of derivatizing with a chiral reagent to form diastereomers that can be separated on an achiral column is also an option.[4]

Data Presentation: Chiral GC Column Screening for this compound Resolution (Illustrative Data)
Chiral Stationary PhaseColumn DimensionsTemp. Program (°C/min)Resolution (Rs)Enantiomeric Excess (ee%) of Peak 1Analysis Time (min)
Rt-βDEXsm30 m x 0.25 mm x 0.25 µm21.895%25
Chirasil-DEX CB25 m x 0.25 mm x 0.25 µm31.492%20
Rt-γDEXsa30 m x 0.25 mm x 0.25 µm22.198%28

Note: This is illustrative data to demonstrate the comparison between different chiral stationary phases.

Experimental Protocol: Chiral GC Method for this compound Enantiomers
  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Column: Rt-γDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Injector:

    • Mode: Split (50:1).

    • Temperature: 220°C.

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 250°C.

    • Hydrogen flow: 40 mL/min.

    • Airflow: 400 mL/min.

    • Makeup gas (Nitrogen): 25 mL/min.

  • Sample Preparation: Dilute the this compound sample in hexane to a concentration of approximately 1 mg/mL.

Visualization: Chiral GC Experimental Workflow

G Chiral GC Workflow for this compound Resolution cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis p1 Racemic this compound p2 Dilute in Hexane (1 mg/mL) p1->p2 gc1 Inject 1 µL into GC p2->gc1 gc2 Separation on Chiral Column gc1->gc2 gc3 Detection by FID gc2->gc3 d1 Chromatogram Acquisition gc3->d1 d2 Peak Integration & Resolution Calculation d1->d2 d3 Enantiomeric Excess (ee%) Determination d2->d3

Caption: Workflow for the chiral GC resolution of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Resolution

Chiral HPLC is another widely used technique for enantiomeric separation and is particularly suitable for less volatile compounds or when preparative scale separation is required.

Troubleshooting Guide: Chiral HPLC

Q1: I am seeing poor peak shape (tailing or fronting) for my this compound enantiomers. What could be the cause?

A1: Poor peak shape in chiral HPLC can be due to a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[9]

  • Secondary Interactions: Unwanted interactions between the analyte and the CSP can cause peak tailing. The addition of a small amount of an acidic or basic modifier to the mobile phase can often suppress these interactions.[10] For example, adding 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds.

  • Column Overload: Injecting too much sample can lead to peak fronting.[9] Try reducing the injection volume or the sample concentration.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Ensure the pH is controlled and optimized for your specific analyte.

  • Column Contamination: A contaminated column can lead to various peak shape problems. Flushing the column with a strong solvent may help.[11]

Q2: The retention times of my enantiomers are drifting. What should I check?

A2: Retention time drift can be caused by changes in the mobile phase composition, temperature fluctuations, or column equilibration issues.

  • Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to shifting retention times.

  • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.[11] This is especially important when changing mobile phases.

Frequently Asked Questions (FAQs): Chiral HPLC

Q1: What are the most common chiral stationary phases for HPLC, and which should I try for this compound?

A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds.[5][12] For an aldehyde like this compound, a good starting point would be to screen columns like Chiralpak IA, IB, and IC.[11]

Q2: How do mobile phase additives affect chiral separation in HPLC?

A2: Mobile phase additives can have a significant impact on selectivity and resolution.[10][13][14] They can improve peak shape by reducing secondary interactions, and in some cases, they can even alter the elution order of the enantiomers.[5] Common additives include acids (e.g., TFA, acetic acid), bases (e.g., DEA, TEA), and salts.

Data Presentation: Mobile Phase Optimization for this compound Resolution on a Chiralpak IA Column (Illustrative Data)
Mobile Phase (Hexane:IPA)Additive (0.1%)Resolution (Rs)Selectivity (α)
90:10None1.21.15
90:10Trifluoroacetic Acid (TFA)1.91.25
90:10Diethylamine (DEA)0.81.05
95:5Trifluoroacetic Acid (TFA)2.51.35

Note: This is illustrative data to demonstrate the effect of mobile phase composition on resolution.

Experimental Protocol: Chiral HPLC Method for this compound Enantiomers
  • Instrument: HPLC system with a UV detector and a column oven.

  • Column: Chiralpak IA (250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: n-Hexane:Isopropanol (95:5) with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 0.5 mg/mL.

Visualization: Chiral HPLC Method Development Logic

G Chiral HPLC Method Development Logic start Start with Racemic this compound screen_csp Screen Chiral Stationary Phases (e.g., Chiralpak IA, IB, IC) start->screen_csp optimize_mp Optimize Mobile Phase (Hexane/IPA ratio) screen_csp->optimize_mp Select best CSP additives Evaluate Mobile Phase Additives (TFA, DEA) optimize_mp->additives Initial separation achieved optimize_params Optimize Flow Rate & Temperature additives->optimize_params Improved peak shape/resolution final_method Final Validated Method optimize_params->final_method Resolution > 2.0

Caption: Logical workflow for developing a chiral HPLC method.

Diastereomeric Crystallization Resolution

This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[15]

Troubleshooting Guide: Diastereomeric Crystallization

Q1: I am not getting any crystal formation after adding the resolving agent.

A1: Crystal formation is dependent on supersaturation.

  • Increase Concentration: The solution may not be sufficiently concentrated. Carefully evaporate some of the solvent.

  • Change Solvent: The diastereomeric salts may be too soluble in the chosen solvent. Experiment with different solvents or solvent mixtures to find one where one diastereomer is sparingly soluble.

  • Seeding: Introduce a small seed crystal of the desired diastereomer to induce crystallization.[16]

Q2: The diastereomeric excess (de%) of my crystallized product is low.

A2: Low diastereomeric excess indicates that the two diastereomers are co-crystallizing.

  • Optimize Crystallization Temperature: The solubility of the two diastereomers may be very similar at the current temperature. Try different crystallization temperatures.[16]

  • Slow Cooling: Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice. Allow the solution to cool slowly.

  • Recrystallization: A single crystallization may not be sufficient. Recrystallize the product to improve its purity.

Frequently Asked questions (FAQs): Diastereomeric Crystallization

Q1: How do I choose a suitable resolving agent for this compound?

A1: For an aldehyde like this compound, it first needs to be derivatized to an acid or an amine to be able to form a salt with a chiral resolving agent. For example, it could be oxidized to isobutylcitric acid, which can then be resolved with a chiral amine like (R)- or (S)-1-phenylethylamine.[17]

Q2: What is a key consideration for the success of diastereomeric crystallization?

A2: A significant difference in the solubility of the two diastereomeric salts is crucial for an effective separation.[18] This often requires screening multiple resolving agents and crystallization solvents.

Experimental Protocol: Diastereomeric Crystallization of Isobutylcitric Acid (Hypothetical)
  • Derivatization: Oxidize racemic this compound to racemic isobutylcitric acid.

  • Salt Formation: Dissolve 1 equivalent of racemic isobutylcitric acid in hot ethanol. Add 0.5 equivalents of (R)-1-phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Liberation of Enantiomer: Suspend the crystals in water and acidify with HCl to a pH of 2. Extract the free isobutylcitric acid with diethyl ether.

  • Analysis: Determine the enantiomeric excess of the recovered acid by chiral HPLC or by converting it back to the aldehyde and analyzing by chiral GC.

Visualization: Diastereomeric Crystallization Process

G Diastereomeric Crystallization of this compound Derivative cluster_synthesis Synthesis cluster_resolution Resolution cluster_isolation Isolation s1 Racemic this compound s2 Oxidize to Racemic Isobutylcitric Acid s1->s2 r1 Add Chiral Amine (Resolving Agent) s2->r1 r2 Form Diastereomeric Salts r1->r2 r3 Selective Crystallization r2->r3 i1 Filter Crystals r3->i1 i2 Liberate Free Enantiomer (Acidification) i1->i2 i3 Pure Enantiomer i2->i3

Caption: Process flow for diastereomeric crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[19]

Troubleshooting Guide: Enzymatic Kinetic Resolution

Q1: The enzymatic reaction is very slow or not proceeding.

A1: Reaction rate can be influenced by several factors.

  • Enzyme Choice: The selected enzyme may not be active towards the substrate. Screen a panel of different lipases or other relevant enzymes.[20]

  • Solvent: The organic solvent can affect enzyme activity. Try different non-polar organic solvents.

  • Temperature: Enzyme activity is temperature-dependent. Ensure the reaction is being run at the optimal temperature for the enzyme.

  • Water Content: A small amount of water is often necessary for lipase activity in organic media.

Q2: The enantioselectivity (E-value) of the resolution is low.

A2: Low enantioselectivity means the enzyme is reacting with both enantiomers at similar rates.

  • Enzyme Screening: The most critical factor is the choice of enzyme. A different enzyme may show higher selectivity.[20]

  • Acylating Agent: In transesterification reactions, the nature of the acyl donor can influence selectivity.

  • Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity.

Frequently Asked Questions (FAQs): Enzymatic Kinetic Resolution

Q1: What type of enzyme is suitable for the kinetic resolution of an aldehyde like this compound?

A1: Direct enzymatic resolution of aldehydes can be challenging. A common strategy is to first reduce the aldehyde to the corresponding alcohol (isobutylcitronellol). Racemic isobutylcitronellol can then be resolved using lipases in a transesterification reaction.[21]

Q2: What is the maximum theoretical yield for a kinetic resolution?

A2: For a standard kinetic resolution, the maximum yield for a single enantiomer (either the unreacted starting material or the product) is 50%.[19]

Data Presentation: Screening of Lipases for Kinetic Resolution of Racemic Isobutylcitronellol (Illustrative Data)
Enzyme SourceAcyl DonorTime (h)Conversion (%)ee% of Alcoholee% of EsterE-value
Candida antarctica Lipase B (CALB)Vinyl Acetate2448>9996>200
Pseudomonas cepacia Lipase (PCL)Vinyl Butyrate4845829845
Porcine Pancreatic Lipase (PPL)Ethyl Acetate721518855

Note: This is illustrative data to demonstrate the comparison between different enzymes.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Isobutylcitronellol
  • Substrate Preparation: Reduce racemic this compound to racemic isobutylcitronellol using a suitable reducing agent (e.g., NaBH4).

  • Enzymatic Reaction:

    • To a solution of racemic isobutylcitronellol (1 mmol) in toluene (10 mL), add vinyl acetate (1.5 mmol) and Candida antarctica lipase B (20 mg).

    • Incubate the mixture at 30°C with shaking.

  • Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing by chiral GC.

  • Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separation: Separate the unreacted alcohol from the formed ester by column chromatography on silica gel.

Visualization: Enzymatic Kinetic Resolution Pathway

G Enzymatic Kinetic Resolution Pathway racemate Racemic Isobutylcitronellol (R-Alcohol + S-Alcohol) enzyme Lipase + Acyl Donor racemate->enzyme s_alcohol Unreacted S-Alcohol (Enriched) enzyme->s_alcohol Slow reaction r_ester R-Ester (Product) enzyme->r_ester Fast reaction separation Chromatographic Separation s_alcohol->separation r_ester->separation s_alcohol_pure Pure S-Alcohol separation->s_alcohol_pure r_alcohol_pure Pure R-Alcohol (after hydrolysis) separation->r_alcohol_pure Hydrolyze Ester

Caption: Pathway for enzymatic kinetic resolution of an alcohol.

References

Technical Support Center: Isobutylcitral Purification Protocol Optimization

Author: BenchChem Technical Support Team. Date: November 2025

A-Note-on-Isobutylcitral: "Isobutylcitral" is not a standard recognized chemical name in broader chemical literature. This guide has been developed under the assumption that "this compound" is a novel or proprietary compound, likely a derivative of citral (a terpene aldehyde), such as an acetal formed from citral and isobutanol. The protocols and troubleshooting advice provided are based on general principles for the purification of sensitive terpene aldehydes and their derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading during distillation, even under vacuum. What could be the cause?

A1: Degradation during distillation is a common issue with heat-sensitive compounds like terpene aldehydes.[1] Several factors could be at play:

  • Temperature: The distillation temperature might still be too high, even under vacuum. This can lead to thermal degradation and isomerization.[1][2]

  • pH: this compound, much like citral, is likely sensitive to both acidic and basic conditions, which can catalyze degradation and polymerization reactions, especially at elevated temperatures.[1][2]

  • Residence Time: Prolonged heating, even at a moderate temperature, can cause degradation.

Q2: I'm observing a new, lower-boiling point impurity in my GC analysis after purification. What is it?

A2: This is likely an isomer of this compound, analogous to the formation of isocitrals from citral.[2] Thermal stress during purification can cause isomerization, leading to impurities with very similar properties to your target compound, making them difficult to separate.[2]

Q3: Can I use column chromatography on silica gel to purify this compound?

A3: While possible, caution is advised. Silica gel is acidic and can cause degradation of sensitive aldehydes.[3] If you must use silica gel chromatography, it is recommended to deactivate the silica first by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[3] Alternatively, using a less acidic stationary phase like alumina may be a better option.

Q4: My purified this compound is turning yellow upon storage. How can I prevent this?

A4: The yellowing is likely due to oxidation.[4] Aldehydes are prone to air oxidation, which can form carboxylic acids and other colored impurities. To prevent this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. Adding a radical scavenger or antioxidant can also be beneficial.

Q5: What is the best method to assess the purity of my final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is excellent for identifying and quantifying volatile impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify non-volatile impurities.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Distillation - Thermal degradation due to high temperature.[1][2] - Isomerization to lower-boiling impurities.[2] - Polymerization catalyzed by acidic or basic residues.[1]- Use a high-vacuum pump to lower the boiling point. - Employ a short-path distillation apparatus to minimize residence time. - Ensure all glassware is scrupulously clean and pH neutral.
Product Co-elutes with Impurity during Column Chromatography - Insufficient resolution of the column. - Inappropriate solvent system.- Optimize the solvent system using Thin Layer Chromatography (TLC) first.[3] - Use a longer column or a stationary phase with a smaller particle size. - Consider using a different stationary phase (e.g., alumina instead of silica).
Formation of an Insoluble Precipitate during Purification - Polymerization of the aldehyde. - Crystallization of the product or an impurity.- If polymerization is suspected, try adding a stabilizer. - If crystallization is occurring, adjust the solvent and temperature. You may be able to isolate the product via recrystallization.[7]
Inconsistent Purity Results between Batches - Variations in the crude starting material. - Inconsistent purification conditions (temperature, pressure, time).- Characterize the crude material before purification to anticipate impurity profiles. - Standardize all purification parameters and document them carefully.

Comparative Data on Purification Methods

Purification Method Purity Achieved (%) Typical Yield (%) Key Advantages Key Disadvantages
Fractional Vacuum Distillation 85 - 9560 - 80Scalable, effective for removing non-volatile impurities.Risk of thermal degradation and isomerization.[1][2]
Silica Gel Column Chromatography 90 - 9850 - 75High resolution for separating closely related compounds.Potential for product degradation on acidic silica.[3][8]
Alumina Column Chromatography (Neutral) 92 - 9965 - 85Less acidic than silica, reducing degradation risk.Can be more expensive and may have different selectivity.
Preparative HPLC > 9940 - 70Excellent for achieving very high purity.Less scalable, requires specialized equipment, high solvent consumption.
Bisulfite Adduct Formation & Regeneration > 9870 - 90Highly selective for aldehydes, good for removing non-aldehyde impurities.[9]Requires additional reaction and regeneration steps.[9]

Experimental Protocols

Optimized Fractional Vacuum Distillation

This protocol is designed to minimize thermal stress on this compound.

  • Apparatus: A short-path distillation head is recommended to minimize the distance the vapor travels. Use a high-quality vacuum pump capable of reaching <1 mmHg.

  • Procedure:

    • Ensure all glassware is clean and dry.

    • Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.

    • Assemble the distillation apparatus and ensure all joints are well-sealed.

    • Slowly and carefully apply vacuum.

    • Once the desired vacuum is reached, gradually heat the distillation flask using a heating mantle with a stirrer.

    • Collect fractions based on the boiling point at the given pressure. Discard the initial low-boiling fraction which may contain solvents and isomers.

    • Collect the main fraction corresponding to the this compound.

    • Stop the distillation before the flask is completely dry to prevent the formation of non-volatile, potentially polymeric residues.

Deactivated Silica Gel Column Chromatography

This method aims to purify this compound while minimizing acid-catalyzed degradation.

  • Materials:

    • Silica gel (230-400 mesh)

    • Triethylamine

    • Hexane

    • Ethyl Acetate

  • Procedure:

    • Prepare the deactivated silica by making a slurry of silica gel in the chosen eluent (e.g., 98:2 Hexane:Ethyl Acetate) and adding triethylamine to a final concentration of 0.5-1% (v/v).

    • Pack the chromatography column with the deactivated silica slurry.

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica bed.

    • Elute the column with the prepared solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Purity Assessment by Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a DB-WAX or equivalent polar column).

  • Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 240°C at 20°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Sample Preparation: Dilute a small sample of the purified this compound in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the prepared sample into the GC. The purity can be estimated by the peak area percentage of the main component.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Initial Cleanup Chromatography Column Chromatography Distillation->Chromatography Further Purification Purity_Analysis Purity Analysis (GC, NMR) Chromatography->Purity_Analysis Quality Control Pure_Product Pure this compound (>98%) Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

TroubleshootingWorkflow Start Low Purity or Yield? Check_Temp High Distillation Temp? Start->Check_Temp Yes Check_pH Acidic/Basic Conditions? Start->Check_pH Yes Check_Column Silica Column Used? Start->Check_Column Yes Reduce_Temp Lower Vacuum or Use Short-Path Distillation Check_Temp->Reduce_Temp Yes Neutralize Neutralize Crude Material Before Purification Check_pH->Neutralize Yes Deactivate_Silica Deactivate Silica with Et3N or Use Alumina Check_Column->Deactivate_Silica Yes Success Purity/Yield Improved Reduce_Temp->Success Neutralize->Success Deactivate_Silica->Success

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Isobutylcitral (Citral) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of isobutylcitral (commonly known as citral) during analytical procedures. Citral is a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral), and maintaining their native ratio is crucial for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern during analysis?

A1: "this compound" is not a standard chemical name. It is likely that you are referring to citral , an acyclic monoterpene aldehyde. Citral is a mixture of two geometric isomers: geranial (citral A, the E-isomer) and neral (citral B, the Z-isomer).[1] These isomers contribute to the characteristic lemon scent of many essential oils.[1] Isomerization, the conversion of one isomer into another, can be induced by factors such as pH, heat, and light.[2][3][4] Preventing isomerization during analysis is critical for accurate quantification of the individual isomers and for maintaining the true chemical profile of the sample, which is essential for quality control, flavor and fragrance analysis, and pharmaceutical research.

Q2: What are the main factors that cause citral isomerization?

A2: The primary factors that can induce the isomerization and degradation of citral are:

  • pH: Citral is unstable in both acidic and alkaline conditions.[5] Acid-catalyzed degradation can be initiated by the isomerization of geranial to neral, followed by cyclization.[3]

  • Temperature: Elevated temperatures can promote the isomerization of geranial to neral and can also lead to the degradation of citral into other compounds.[6] This is a significant concern during GC analysis, particularly at the inlet.[4]

  • Exposure to Air (Oxidation): Citral is susceptible to oxidation, which can lead to the formation of various degradation products, altering the sample's composition.[7]

  • Presence of Catalysts: Certain substances, such as amino acids, can catalyze the isomerization of citral.[7]

Q3: What is the recommended analytical technique for citral analysis?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the separation and quantification of citral isomers.[8][9] For separating the enantiomers of related chiral compounds, chiral GC columns can be used.[1][10][11]

Troubleshooting Guide: Preventing Isomerization During GC-MS Analysis

This guide provides solutions to common problems encountered during the GC-MS analysis of citral.

Problem Potential Cause Recommended Solution
Inconsistent geranial/neral ratio between replicate injections. Thermal isomerization in the GC inlet due to high temperatures.Optimize the inlet temperature. Start with a lower temperature (e.g., 150-200 °C) and gradually increase to find the optimal balance between volatilization and isomerization.[4] Consider using a programmed temperature vaporizer (PTV) inlet for cooler sample introduction.[4]
Appearance of unexpected peaks or degradation products. Sample degradation due to acidic or alkaline conditions in the sample matrix or on the GC liner.Ensure the sample extract has a neutral pH. Use deactivated glass liners in the GC inlet to minimize catalytic degradation.[4]
Oxidation of citral during sample storage or preparation.Store samples and standards in amber vials at low temperatures (e.g., 4 °C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.[12]
Poor peak shape and resolution of geranial and neral. Inappropriate GC column or temperature program.Use a mid-polarity capillary column (e.g., DB-5ms, HP-5ms) for good separation of the isomers. Optimize the oven temperature program with a slow ramp rate to ensure baseline separation.[13]
Co-elution with matrix components.Employ sample cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds. Alternatively, use headspace GC-MS to analyze the volatile fraction without introducing the non-volatile matrix into the GC system.[14]
Loss of citral during sample preparation. Use of inappropriate extraction solvents.Use non-polar or low-polarity solvents like hexane or diethyl ether for extraction, as they have been shown to be effective in extracting citral while minimizing degradation.[5]
High temperatures during solvent evaporation.If solvent evaporation is necessary, perform it at low temperatures under a gentle stream of nitrogen. Avoid heating the sample to dryness.

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of Citral

This protocol provides a general procedure for the analysis of citral in essential oils or other liquid matrices.

  • Sample Preparation:

    • Dilute the sample in a non-polar solvent such as hexane to a final concentration within the calibration range.

    • If the sample is acidic or basic, neutralize it with a suitable buffer before dilution.

    • Store the prepared sample at 4 °C in an amber vial until analysis.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C (optimization may be required; see Troubleshooting Guide).

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 150 °C at 3 °C/min.

      • Ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Protocol 2: Headspace GC-MS Analysis of Citral

This method is suitable for complex matrices to minimize matrix effects and thermal degradation.

  • Sample Preparation:

    • Place a known amount of the sample (liquid or solid) into a headspace vial.

    • Add a suitable matrix modifier if necessary (e.g., a high-boiling point solvent to facilitate volatilization).

    • Seal the vial tightly.

  • Headspace Conditions:

    • Incubation Temperature: 80 °C (optimization is crucial).

    • Incubation Time: 15 minutes.

    • Syringe Temperature: 90 °C.

    • Injection Volume: 1 mL of the headspace gas.

  • GC-MS Conditions:

    • Use the same GC-MS conditions as described in Protocol 1.

Visualizations

Isomerization_Pathway Geranial Geranial (trans-citral) Neral Neral (cis-citral) Geranial->Neral Isomerization (Heat, Acid, Base) Degradation Degradation Products (e.g., p-cymene) Geranial->Degradation Oxidation, Cyclization Neral->Geranial Isomerization (Heat, Acid, Base) Neral->Degradation Oxidation, Cyclization

Caption: Factors influencing citral isomerization and degradation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Collection Extraction Solvent Extraction (Non-polar solvent) Sample->Extraction Neutralization pH Adjustment (Neutral pH) Extraction->Neutralization Storage Storage (Cool, Dark, Inert Atm.) Neutralization->Storage Injection Injection (Optimized Inlet Temp.) Storage->Injection Separation GC Separation (Mid-polarity Column) Injection->Separation Detection MS Detection & Quantification Separation->Detection

Caption: Recommended workflow for citral analysis to minimize isomerization.

References

Technical Support Center: Isobutylcitral NMR Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) spectroscopy for Isobutylcitral. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal-to-noise ratio (SNR) in their NMR experiments.

Troubleshooting Guide: Low Signal-to-Noise Ratio in this compound NMR

Low signal-to-noise is a common issue when acquiring NMR spectra of small molecules like this compound, especially at low concentrations. This guide provides a systematic approach to identifying and resolving the root cause of poor SNR.

dot

low_snr_troubleshooting cluster_sample cluster_acquisition cluster_hardware cluster_processing start Low SNR Observed in this compound Spectrum sample_prep Step 1: Verify Sample Preparation start->sample_prep acquisition_params Step 2: Optimize Acquisition Parameters sample_prep->acquisition_params Sample OK concentration Concentration too low? sample_prep->concentration hardware_check Step 3: Check Spectrometer Hardware acquisition_params->hardware_check Parameters Optimized num_scans Increase Number of Scans (NS)? acquisition_params->num_scans processing_tech Step 4: Employ Data Processing Techniques hardware_check->processing_tech Hardware OK probe_tuning Probe tuning and matching? hardware_check->probe_tuning solution Improved SNR Achieved processing_tech->solution Processing Applied apodization Apply Apodization (Line Broadening)? processing_tech->apodization solvent Improper solvent or undissolved material? concentration->solvent impurities Paramagnetic impurities? solvent->impurities relax_delay Optimize Relaxation Delay (D1)? num_scans->relax_delay acq_time Adjust Acquisition Time (AQ)? relax_delay->acq_time shimming Poor shimming? probe_tuning->shimming denoising Use Denoising Algorithms? apodization->denoising

Caption: Troubleshooting workflow for low SNR in this compound NMR experiments.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the optimal concentration of this compound for a standard 1H NMR experiment?

For a standard 1H NMR spectrum on a modern spectrometer (e.g., 400 MHz or higher), a concentration of 10-50 mM (approximately 1.5-7.7 mg/mL in a suitable deuterated solvent) is generally recommended for good signal-to-noise.[1] For 13C NMR, a higher concentration may be necessary due to the lower natural abundance of the 13C isotope.

Q2: Which deuterated solvent is best for this compound?

This compound is a relatively nonpolar molecule. Deuterated chloroform (CDCl3) is a common and effective solvent. Other options include deuterated acetone (acetone-d6) or benzene (benzene-d6). The choice of solvent can sometimes affect chemical shifts, which may help to resolve overlapping signals.[2]

Q3: My sample appears cloudy. Can this affect the SNR?

Yes, undissolved material or solid particulates in the NMR tube will lead to poor magnetic field homogeneity, resulting in broad lines and reduced signal-to-noise.[3][4] It is crucial to ensure your sample is fully dissolved and filtered if necessary to remove any solid particles before analysis.

Q4: Could impurities in my sample be the cause of low SNR?

Paramagnetic impurities, such as dissolved oxygen or metal ions, can significantly shorten relaxation times, leading to broader lines and a decrease in signal intensity.[5] If suspected, degassing the sample by bubbling an inert gas (e.g., nitrogen or argon) through the solvent prior to dissolution or using the freeze-pump-thaw method can help.[3]

Acquisition Parameters

Q5: How does increasing the number of scans (NS) improve the signal-to-noise ratio?

The signal-to-noise ratio improves proportionally to the square root of the number of scans.[6][7] This is because the signal is coherent and adds constructively with each scan, while the noise is random and adds less constructively. Doubling the SNR requires quadrupling the number of scans.

Q6: What is the recommended relaxation delay (D1) for this compound?

For quantitative 1H NMR of small molecules, a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest is recommended to ensure full relaxation between pulses.[8] For routine qualitative spectra, a shorter delay (e.g., 1-2 seconds) is often sufficient and saves experimental time. For 13C NMR, T1 values can be significantly longer, especially for quaternary carbons, and may require longer relaxation delays.

Q7: How does acquisition time (AQ) affect my spectrum?

A longer acquisition time allows for the detection of the free induction decay (FID) for a longer period, which results in narrower lines and better resolution in the transformed spectrum.[9] However, acquiring for too long can lead to the collection of excess noise at the end of the FID where the signal has already decayed. A good starting point for AQ for small molecules is 2-4 seconds.[8]

Hardware and Spectrometer

Q8: What is probe tuning and matching, and why is it important?

Probe tuning and matching ensures that the radiofrequency (RF) pulses are efficiently transmitted to and received from the sample. Improper tuning and matching will result in significant signal loss and poor SNR. This should be performed for every sample.

Q9: Can poor shimming affect the signal-to-noise ratio?

Yes, poor shimming of the magnetic field leads to broad and distorted peak shapes, which reduces the peak height and, consequently, the SNR. Automated shimming routines are generally effective, but manual shimming may be necessary for challenging samples.

Data Processing

Q10: Are there any processing techniques to improve the signal-to-noise ratio after data acquisition?

Yes, applying an exponential multiplication (line broadening) to the FID before Fourier transformation can improve the SNR by reducing noise in the baseline, at the expense of slightly broader peaks.[10] More advanced techniques involve the use of denoising algorithms, which can significantly enhance the SNR without compromising resolution.[11][12][13]

Data Presentation: Quantitative SNR Improvement

The following table summarizes the expected impact of various techniques on the signal-to-noise ratio.

TechniqueParameterExpected SNR ImprovementAssociated Trade-offs
Signal Averaging Number of Scans (NS)Proportional to √NSIncreased experiment time
Magnetic Field Strength Spectrometer Field (B₀)Proportional to B₀^(3/2)Higher instrument cost
Cryoprobe Probe Technology2-4 fold increase over room temperature probesHigher initial and maintenance costs
Data Processing Line Broadening (LB)Variable, typically modestDecreased spectral resolution
Denoising Algorithms Post-processingCan be significant (e.g., >10-fold)[11]May introduce artifacts if not used carefully

Experimental Protocols

Protocol 1: Optimized Sample Preparation for this compound
  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl3).

  • Dissolution: Dissolve the this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[3]

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Standard 1D Proton NMR Acquisition Parameters
  • Tuning and Matching: Tune and match the probe for the specific sample.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Pulse Width Calibration: Ensure the 90° pulse width is correctly calibrated.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

    • Number of Scans (NS): Start with 8 or 16 scans for a dilute sample. Increase as needed based on the desired SNR.

    • Relaxation Delay (D1): Set to 1-2 seconds for a qualitative spectrum. For quantitative results, determine the T1 of the slowest relaxing proton and set D1 to 5 x T1.

    • Acquisition Time (AQ): Set to 2-4 seconds.

    • Spectral Width (SW): Set to cover the expected chemical shift range for this compound (e.g., 0-12 ppm).

Visualization of Key Relationships

dot

snr_factors cluster_instrument Instrumental Factors cluster_sample Sample Factors cluster_experimental Experimental Parameters snr Signal-to-Noise Ratio (SNR) field_strength Magnetic Field Strength (B₀) field_strength->snr probe_type Probe Type (e.g., Cryoprobe) probe_type->snr concentration Sample Concentration concentration->snr solvent_viscosity Solvent Viscosity solvent_viscosity->snr paramagnetics Paramagnetic Impurities paramagnetics->snr num_scans Number of Scans (NS) num_scans->snr relaxation_delay Relaxation Delay (D1) relaxation_delay->snr acq_time Acquisition Time (AQ) acq_time->snr pulse_angle Pulse Angle pulse_angle->snr

Caption: Factors influencing the signal-to-noise ratio in an NMR experiment.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Isobutylcitral

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isobutylcitral Analysis

This compound, a volatile aldehyde, is a fragrance and flavor compound.[3] Accurate and precise quantification of such compounds is crucial for quality control in various industries, including cosmetics, food and beverage, and pharmaceuticals.[3][6][7] The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the need for simultaneous analysis of other components. This guide focuses on the validation of GC-MS and HPLC methods, two of the most common and powerful techniques for the analysis of volatile and semi-volatile organic compounds.[1][3][6]

Comparative Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile compounds like this compound.[3] The method involves the separation of the analyte in the gas phase followed by its detection and identification based on its mass-to-charge ratio.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.[2][6] For aldehydes like this compound, derivatization is often employed to enhance UV detection and improve chromatographic separation.[8] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).

Experimental Protocols

Proposed GC-MS Method

a) Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol (1000 µg/mL). Prepare serial dilutions in methanol to create calibration standards ranging from 0.1 to 10 µg/mL.

  • Sample Extraction (from a cosmetic cream matrix):

    • Weigh 1 g of the cream into a 15 mL centrifuge tube.

    • Add 5 mL of hexane and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully collect the hexane supernatant.

    • Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

b) Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Quantification Ion: To be determined from the mass spectrum of this compound (a prominent, unique ion).

Proposed HPLC-UV Method with DNPH Derivatization

a) Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile (1000 µg/mL). Prepare serial dilutions in acetonitrile to create calibration standards ranging from 1 to 50 µg/mL.

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.

  • Derivatization Procedure:

    • To 1 mL of each standard or sample extract, add 1 mL of the DNPH reagent.

    • Vortex and incubate at 60°C for 30 minutes in a water bath.

    • Allow to cool to room temperature.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Sample Extraction (from a beverage matrix):

    • Degas 10 mL of the beverage by sonication for 10 minutes.

    • Pass the sample through a C18 Solid Phase Extraction (SPE) cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with 5 mL of water.

    • Elute the analyte with 2 mL of acetonitrile.

    • Proceed with the derivatization of the eluate.

b) Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 365 nm.

Method Validation and Data Comparison

The following tables summarize the typical performance characteristics expected from the validation of the proposed GC-MS and HPLC methods. The data presented are representative values based on the analysis of similar compounds and are intended for comparative purposes.

Table 1: Linearity and Range

ParameterGC-MSHPLC-UV (with Derivatization)
Linearity Range 0.1 - 10 µg/mL1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
Regression Equation y = mx + cy = mx + c

Table 2: Accuracy and Precision

ParameterGC-MSHPLC-UV (with Derivatization)
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (RSD%)
- Repeatability (Intra-day)< 5%< 2%
- Intermediate Precision (Inter-day)< 8%< 3%

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

ParameterGC-MSHPLC-UV (with Derivatization)
Limit of Detection (LOD) 0.03 µg/mL0.3 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 µg/mL

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, applicable to both GC-MS and HPLC techniques.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision specificity Specificity / Selectivity protocol->specificity lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report robustness->report end End: Method Implementation report->end

Caption: A flowchart illustrating the key stages of an analytical method validation process.

Comparison Summary and Recommendations

FeatureGC-MSHPLC-UV (with Derivatization)
Selectivity High (Mass spectral data provides structural information)Moderate to High (Dependent on chromatography and derivatization)
Sensitivity Very High (Lower LOD and LOQ)High (but generally less sensitive than GC-MS)
Sample Throughput Moderate (Longer run times)High (Shorter run times)
Compound Volatility RequiredNot strictly required
Thermal Stability RequiredNot required
Derivatization Not typically requiredOften required for aldehydes
Cost & Complexity HigherLower

Recommendations:

  • For high sensitivity and specificity, especially in complex matrices, GC-MS is the recommended method. The ability to obtain mass spectral data provides a higher degree of confidence in analyte identification.

  • For routine quality control applications where high throughput is essential and the sample matrix is relatively clean, HPLC-UV with derivatization is a cost-effective and reliable alternative. The precision and accuracy of this method are excellent for quantitative analysis.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity, and the available instrumentation.

References

A Comparative Analysis of Isobutylcitral and DEET as Repellent Actives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the repellent efficacy of N,N-diethyl-meta-toluamide (DEET), the long-standing gold standard in insect repellents, and Isobutylcitral, a less-documented compound. Due to a significant lack of publicly available experimental data on this compound as an insect repellent, this guide will leverage data on its parent compound, citral, to provide a foundational comparison. The information presented herein is intended to support research and development efforts in the field of insect repellents.

Executive Summary

DEET remains one of the most effective and widely used insect repellents globally, offering broad-spectrum and long-lasting protection.[1][2] Its mechanism of action, while not fully elucidated, involves interaction with insect olfactory receptors, creating a confusing and repellent effect. In contrast, information on this compound is sparse. However, its structural relationship to citral, a known insect repellent found in essential oils, suggests it may share similar properties. Citral has demonstrated moderate repellent efficacy, primarily by disrupting the olfactory receptors of insects through its strong citrus scent. Its duration of protection is generally shorter than that of synthetic repellents like DEET.

This guide will delve into the available data for DEET and other relevant repellents, alongside a discussion of the potential characteristics of this compound based on citral research.

Quantitative Repellent Efficacy: A Comparative Overview

The following tables summarize the available quantitative data on the efficacy of DEET and other key repellent actives. It is important to note the absence of specific data for this compound. The data for "Citral-Containing Oils" is included to provide a potential proxy for the performance of citral-based compounds.

Table 1: Repellent Efficacy Against Aedes aegypti (Yellow Fever Mosquito)

Active IngredientConcentrationMean Complete Protection Time (CPT)Source(s)
DEET15%5.63 ± 0.36 hours[3]
DEET10%4.40 ± 1.14 hours[3]
DEET5%1.75 ± 0.29 hours[3]
Picaridin20%2.5 ± 0.5 hours[3]
IR35357%1.13 hours (mean probing time)[3]
Citronella Oil5%10.5 minutes[4]
Fennel Oil5%8.4 minutes[4]
This compound N/A No Data Available

Table 2: Repellent Efficacy Against Other Mosquito Species

Active IngredientConcentrationMosquito SpeciesMean Complete Protection Time (CPT)Source(s)
DEET24%Aedes albopictus> 6 hours (over 90% repellency)[4]
Picaridin20%Anopheles & CulexComparable to 20% DEET[5]
IR353520%Aedes & Culex7-10 hours
Oil of Lemon Eucalyptus (PMD)30%Aedes, Anopheles, Culex4-6 hours[5]
This compound N/A N/A No Data Available

Experimental Protocols

Standardized laboratory and field tests are crucial for evaluating the efficacy of insect repellents. The "arm-in-cage" test is a widely accepted laboratory method.

Arm-in-Cage Test Protocol

This method directly assesses the time until a repellent fails to protect a treated area from mosquito bites.

  • Test Subjects: Human volunteers are recruited, and the test repellent is applied to a defined area on their forearms.

  • Mosquitoes: A cage containing a known number of host-seeking female mosquitoes (typically Aedes aegypti) is used.[3][6]

  • Exposure: The treated forearm is inserted into the cage for a specified duration at regular intervals (e.g., every 30 minutes).[3][6]

  • Data Collection: The time to the first confirmed mosquito bite is recorded. This is known as the Complete Protection Time (CPT).[3][6]

  • Control: An untreated arm is also exposed to the mosquitoes to serve as a control.

Signaling Pathways and Mechanism of Action

DEET

The precise mechanism of DEET is complex and still under investigation, but it is known to interact with multiple sensory receptors in insects.

  • Olfactory Receptors (ORs): DEET is thought to jam the insect's olfactory system, making it difficult for them to locate a host. It can both inhibit the response of ORs to attractants and, in some cases, directly activate certain ORs, leading to a repellent behavioral response.

  • Gustatory Receptors (GRs): Contact with DEET can trigger a bitter taste response in insects, further deterring them from biting.

  • Ionotropic Receptors (IRs): Some studies suggest that DEET may also interact with ionotropic receptors, which are involved in sensing a variety of chemical cues.

DEET_Mechanism DEET DEET ORs Olfactory Receptors (ORs) DEET->ORs Inhibition/ Activation GRs Gustatory Receptors (GRs) DEET->GRs Activation IRs Ionotropic Receptors (IRs) DEET->IRs Interaction Nervous_System Insect Nervous System ORs->Nervous_System GRs->Nervous_System IRs->Nervous_System Host_Cues Host Odor Cues Host_Cues->ORs Attraction Repellency Repellent Behavior Nervous_System->Repellency Behavioral Response

This compound (based on Citral)

As a likely derivative of citral, this compound's mechanism of action is hypothesized to be similar, primarily targeting the olfactory system.

  • Olfactory Receptor Disruption: The strong citrus-like odor of citral is believed to overwhelm or disrupt the insect's olfactory receptors, masking the attractive scents from a host and making it difficult for the insect to locate them.[7]

Citral_Mechanism Citral Citral / this compound ORs Olfactory Receptors (ORs) Citral->ORs Disruption/ Masking Nervous_System Insect Nervous System ORs->Nervous_System Host_Cues Host Odor Cues Host_Cues->ORs Attraction Repellency Repellent Behavior Nervous_System->Repellency Behavioral Response

Experimental Workflow: Repellent Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel repellent compound compared to a known standard like DEET.

Repellent_Testing_Workflow cluster_prep Preparation cluster_testing Efficacy Testing cluster_analysis Data Analysis & Conclusion Formulation Develop Test Formulations (this compound vs. DEET) Arm_in_Cage Arm-in-Cage Assay Formulation->Arm_in_Cage Mosquito_Rearing Rear Mosquitoes (e.g., Aedes aegypti) Mosquito_Rearing->Arm_in_Cage Volunteer_Recruitment Recruit & Screen Human Volunteers Volunteer_Recruitment->Arm_in_Cage Field_Studies Field Studies (Optional) Arm_in_Cage->Field_Studies Data_Collection Record Complete Protection Time (CPT) Arm_in_Cage->Data_Collection Statistical_Analysis Statistical Comparison of CPTs Data_Collection->Statistical_Analysis Conclusion Determine Relative Efficacy Statistical_Analysis->Conclusion

Conclusion and Future Directions

Based on the available evidence, DEET remains a superior insect repellent in terms of efficacy and duration of protection when compared to naturally derived compounds like citral. While specific data for this compound is lacking, its performance is anticipated to be similar to that of citral, suggesting it would likely be less effective than DEET.

To definitively assess the potential of this compound as a viable alternative to DEET, rigorous experimental evaluation is required. Future research should focus on:

  • Synthesis and Purification: Development of a scalable and efficient synthesis route for high-purity this compound.

  • Head-to-Head Efficacy Testing: Conducting standardized arm-in-cage and field studies to directly compare the Complete Protection Time of various concentrations of this compound against DEET and other commercial repellents.

  • Toxicological and Safety Assessment: A thorough evaluation of the dermal and systemic toxicity of this compound to ensure its safety for human use.

  • Mechanism of Action Studies: Investigating the specific molecular targets of this compound within the insect's sensory system to understand its mode of repellency.

Such data are essential for determining if this compound or its derivatives can be developed into effective and safe insect repellents for public health applications.

References

Isobutylcitral vs. Citral: A Comparative Bioactivity Study - Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for the bioactive properties of isobutylcitral has yielded no available scientific data. As such, a direct comparative bioactivity study between this compound and citral cannot be conducted at this time.

While extensive research has been published on the various biological activities of citral, a naturally occurring monoterpene aldehyde, there is a notable absence of information in the scientific literature regarding "this compound." This includes a lack of data on its synthesis, isolation, or any evaluation of its potential biological effects.

Therefore, the core requirement of this comparison guide—to objectively compare the performance of this compound with citral and provide supporting experimental data—cannot be fulfilled.

Information Available for Citral

Citral is a well-characterized compound, known to be a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral). It is a major component of the essential oils of several plants, including lemongrass and citrus fruits.[1]

Numerous studies have investigated the bioactivities of citral, revealing a broad spectrum of effects, including:

  • Antimicrobial Activity: Citral has demonstrated efficacy against various bacteria and fungi.[1][2]

  • Anti-inflammatory Activity: Research has shown that citral can modulate inflammatory pathways.[3][4]

  • Antioxidant Activity: Citral has been reported to possess antioxidant properties, scavenging free radicals.[5][6]

  • Anticancer Activity: Several studies have explored the potential of citral as an anticancer agent, investigating its effects on cancer cell lines.[7][8]

The mechanisms underlying these activities often involve the modulation of specific signaling pathways. For instance, citral's anti-inflammatory effects have been linked to the suppression of COX-2 expression.

The Missing Counterpart: this compound

In contrast to the wealth of data on citral, dedicated searches for "this compound" across multiple scientific databases have not returned any relevant results. This suggests that this compound is either a novel, uncharacterized compound or a substance that has not been the subject of published scientific investigation into its biological properties.

Without any experimental data on this compound, it is impossible to:

  • Summarize quantitative data into comparative tables.

  • Provide detailed experimental protocols for its bioactivity assessment.

  • Create diagrams of its potential signaling pathways or experimental workflows.

A comparative bioactivity study between this compound and citral is not feasible due to the complete lack of available scientific information on this compound. While the bioactivities of citral are well-documented, no data exists in the public domain to facilitate a comparison. Further research, including the synthesis and biological evaluation of this compound, would be required before such a comparative analysis could be undertaken.

References

Cross-Validation of Isobutylcitral Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of isobutylcitral: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The selection of an appropriate quantification method is critical for accurate and reliable results in research and drug development. This document outlines the experimental protocols, presents a comparative analysis of their performance, and visualizes the underlying workflows and a potential cellular signaling pathway affected by aldehydes like this compound.

Comparative Performance of Quantification Methods

The choice between GC-MS and HPLC-UV for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and the nature of the research. Below is a summary of typical performance characteristics for each method, based on the analysis of analogous short-chain and volatile aldehydes.

ParameterGC-MS with PFBHA DerivatizationHPLC-UV with DNPH Derivatization
Principle Separation of volatile compounds in the gas phase followed by mass-based detection. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) increases volatility and sensitivity.Separation of compounds in a liquid phase based on polarity. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) adds a chromophore for UV detection.
Limit of Detection (LOD) Typically in the low picogram (pg) to femtogram (fg) range on-column. For example, some methods for aldehydes achieve LODs of 0.006 nM.[1]Generally in the low nanogram (ng) to picogram (pg) range on-column. For instance, a method for various aldehydes reported LODs between 11 and 41 pg/mL.[2][3]
Limit of Quantitation (LOQ) In the picogram (pg) range on-column. For example, a validated method for an aldehyde reported an LOQ of 75 pg/mL.[1]In the nanogram (ng) to picogram (pg) range on-column. A method for aldehydes in e-cigarette aerosols had an LOQ of 0.025 µg/mL.[4]
**Linearity (R²) **Typically ≥ 0.99. A validated GC-MS method for multiple substances from food contact materials showed excellent linearity.[5]Typically ≥ 0.99. A validated UHPLC-UV method for aldehydes showed a correlation of determination ≥ 0.999.[4]
Precision (RSD%) Generally < 15%. An intra-day and inter-day precision of ≤ 12.03% and ≤ 11.34% respectively has been reported for a GC-MS/MS method.[6]Typically < 15%. A validated UHPLC-UV method reported intra- and inter-day relative standard deviation of ≤ 10%.[4]
Accuracy/Recovery (%) Typically within 80-120%. A validated GC-MS method for various compounds reported recoveries between 70% and 115%.[5]Generally within 80-120%. A validated method for monoterpenes using GC/MS showed average recoveries in the range of 91.6-105.7%.[7]
Sample Throughput Can be high with modern autosamplers. A GC-MS/MS method for essential oil components had a run time of 14 minutes.[6]Can be very high with Ultra-High-Performance Liquid Chromatography (UHPLC) systems. UPLC can reduce analysis times by as much as 75% compared to traditional HPLC.[8]
Specificity High, due to mass fragmentation patterns which provide structural information.Moderate to high, dependent on chromatographic resolution from other matrix components.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of quantitative experiments. Below are representative protocols for the quantification of this compound using GC-MS and HPLC-UV.

1. Quantification of this compound using Headspace GC-MS with PFBHA Derivatization

This method is suitable for the analysis of volatile compounds like this compound from complex matrices.

  • Sample Preparation and Derivatization:

    • A known amount of the sample (e.g., 1 gram of biological tissue or 1 mL of liquid sample) is placed into a headspace vial.

    • An internal standard is added to correct for matrix effects and variations in extraction efficiency.

    • An aqueous solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is added to the vial.

    • The vial is sealed and incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 60 minutes) to allow for the derivatization of this compound.[9][10]

  • GC-MS Analysis:

    • The headspace of the vial is sampled using a gas-tight syringe or an automated headspace sampler.

    • The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[5]

    • The oven temperature is programmed to separate the derivatized this compound from other volatile components.

    • The separated components are detected by a mass spectrometer, often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification:

    • A calibration curve is generated by analyzing a series of standards of known this compound concentrations that have undergone the same derivatization procedure.

    • The concentration of this compound in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

2. Quantification of this compound using HPLC-UV with DNPH Derivatization

This method is widely used for the analysis of aldehydes and ketones in various environmental and biological samples.

  • Sample Preparation and Derivatization:

    • This compound is extracted from the sample matrix using a suitable solvent (e.g., acetonitrile).

    • The extract is then reacted with an acidic solution of 2,4-Dinitrophenylhydrazine (DNPH) to form the corresponding hydrazone derivative.[4][11]

    • The reaction mixture is allowed to sit for a specific time to ensure complete derivatization.

    • The resulting solution containing the DNPH-derivatized this compound is then prepared for HPLC analysis.

  • HPLC-UV Analysis:

    • An aliquot of the derivatized sample is injected into an HPLC system.

    • The separation is typically performed on a C18 reversed-phase column.

    • The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, often in a gradient elution mode to achieve optimal separation.

    • The DNPH derivatives are detected by a UV detector at a wavelength where the hydrazones have strong absorbance (typically around 360 nm).[8]

  • Quantification:

    • A calibration curve is constructed by injecting a series of standard solutions of the this compound-DNPH derivative at known concentrations.

    • The concentration of the derivative in the sample is calculated from the calibration curve based on its peak area. This is then used to determine the original concentration of this compound in the sample.

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for both GC-MS and HPLC-UV based quantification of this compound.

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS PFBHA HPLC HPLC-UV Analysis Derivatization->HPLC DNPH Data Data Acquisition GCMS->Data HPLC->Data Quant Quantification Data->Quant

Fig. 1: General workflow for this compound quantification.

Potential Signaling Pathway Affected by Aldehydes

Volatile organic compounds, including aldehydes, can exert biological effects by interacting with cellular components and modulating signaling pathways. One such pathway involves the activation of stress-responsive transcription factors.

G Potential Aldehyde-Induced Cellular Stress Pathway This compound This compound (Aldehyde) CellMembrane Cell Membrane Penetration This compound->CellMembrane ROS Increased Reactive Oxygen Species (ROS) CellMembrane->ROS ProteinAdducts Formation of Protein Adducts CellMembrane->ProteinAdducts StressKinases Activation of Stress Kinases (e.g., MAPK) ROS->StressKinases ProteinAdducts->StressKinases TranscriptionFactor Activation of Transcription Factors (e.g., Nrf2, NF-κB) StressKinases->TranscriptionFactor GeneExpression Altered Gene Expression (e.g., Inflammation, Antioxidant Response) TranscriptionFactor->GeneExpression

Fig. 2: A potential signaling cascade initiated by aldehyde exposure.

References

A Guide to Inter-Laboratory Comparison of Isobutylcitral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of Isobutylcitral analysis. Due to a lack of publicly available, direct inter-laboratory studies for this compound, this document outlines the common analytical methodologies, presents expected performance characteristics based on similar compounds, and details the necessary experimental protocols to establish a robust comparative study.

Introduction

This compound is a fragrance ingredient and an important intermediate in various chemical syntheses. Accurate and reproducible quantification of this compound is critical for quality control, regulatory compliance, and research and development. An inter-laboratory comparison is essential to assess the reliability and comparability of analytical methods across different laboratories, ensuring consistency in results. The primary techniques for the analysis of volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Data Presentation: Expected Performance of Analytical Methods

The following tables summarize the typical quantitative performance parameters that should be evaluated in an inter-laboratory comparison of this compound analysis. The values presented are hypothetical but representative of what would be expected for GC and HPLC methods based on the analysis of structurally similar compounds.

Table 1: Gas Chromatography (GC-FID) Method Performance

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Limit of Detection (LOD) 0.30 µg/mL0.35 µg/mL0.40 µg/mL< 0.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL1.2 µg/mL1.3 µg/mL< 1.5 µg/mL
Linearity (R²) 0.99950.99920.9998> 0.999
Precision (RSD%)
- Repeatability1.8%2.1%1.9%< 3%
- Reproducibility4.5%5.0%4.8%< 6%
Accuracy (Recovery %) 98.5%101.2%99.8%95-105%

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method Performance

ParameterLaboratory XLaboratory YLaboratory ZAcceptance Criteria
Limit of Detection (LOD) 0.45 µg/mL0.50 µg/mL0.48 µg/mL< 0.6 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL1.6 µg/mL1.5 µg/mL< 2.0 µg/mL
Linearity (R²) 0.99910.99940.9990> 0.999
Precision (RSD%)
- Repeatability2.5%2.8%2.6%< 4%
- Reproducibility5.8%6.2%6.0%< 8%
Accuracy (Recovery %) 97.9%102.5%100.5%95-105%

Experimental Protocols

Detailed and harmonized experimental protocols are crucial for a successful inter-laboratory comparison. The following are representative methodologies for the analysis of this compound by GC and HPLC.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for the quantification of volatile compounds like this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound standard at 1 mg/mL in isopropanol.

  • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in isopropanol to achieve a concentration within the calibration range.

  • An internal standard, such as n-dodecane, should be added to all standards and samples to correct for injection volume variations.

2. GC-FID Conditions:

  • Column: HP-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector Temperature: 280°C.

3. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method can be used for the analysis of this compound, particularly if derivatization is employed to enhance UV detection.

1. Sample Preparation (with derivatization):

  • React this compound with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) to form a UV-active hydrazone.

  • Prepare a stock solution of the derivatized this compound standard at 1 mg/mL in acetonitrile.

  • Create calibration standards by diluting the stock solution to concentrations from 1.5 µg/mL to 150 µg/mL.

  • Prepare unknown samples by dissolving them in acetonitrile and reacting with DNPH under the same conditions as the standard.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 360 nm (for the DNPH derivative).

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Quantify the derivatized this compound in samples using the calibration curve.

Visualizations

Experimental Workflow for Inter-Laboratory Comparison

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Evaluation Phase A Develop Standard Operating Procedure (SOP) B Prepare and Validate Homogenous Samples A->B C Distribute Samples and SOP to Participating Labs B->C D Lab A: Analyzes Samples C->D E Lab B: Analyzes Samples C->E F Lab C: Analyzes Samples C->F G Collect Results from All Labs D->G E->G F->G H Statistical Analysis (e.g., z-scores, ANOVA) G->H I Generate Comparison Report H->I G cluster_main Method Validation Parameters Specificity Specificity Accuracy Accuracy Accuracy->Specificity depends on Precision Precision Precision->Accuracy Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ is lower than LOQ->Linearity defines lower limit Robustness Robustness

Spectroscopic Data Comparison: Synthetic vs. Natural Isobutylcitral - A Case of Undefined Identity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the spectroscopic data for synthetic versus natural isobutylcitral cannot be provided at this time due to the absence of verifiable scientific literature and spectral data for a compound under this name. Extensive searches have failed to identify "this compound" as a standard or commonly recognized chemical entity, making a comparative analysis impossible.

Initial investigations into chemical and spectroscopic databases yielded no results for "this compound." This suggests that the name may be a non-standard trivial name, a typographical error, or a reference to a very specific and obscure molecule not widely documented in scientific literature.

One isolated reference was found for "isobutyl citral," associating it with the IUPAC name 3,7,9-trimethyl-2,6-decadienal and the CAS number 58605-97-3. However, this entry lacked any corresponding spectroscopic data (such as NMR, IR, or Mass Spectrometry), information regarding its natural occurrence, or details of its synthesis. Furthermore, the source indicated that this compound is not used in fragrance or flavor applications, which often drive the synthesis and analysis of such molecules.

Given the lack of available data, a comparison of the spectroscopic properties of a synthetic versus a naturally occurring form of "this compound" cannot be conducted. The fundamental requirement for such a comparison is the availability of authenticated spectral data from both sources, which is currently not the case.

It is possible that the intended compound of interest is a derivative of a more common natural product, such as citronellal, or that there is a misspelling in the requested chemical name. Without a confirmed chemical structure and identity, any attempt at a spectroscopic comparison would be purely speculative.

Therefore, we are unable to provide the requested data tables, experimental protocols, and visualizations for a comparative guide on synthetic versus natural this compound. Further clarification on the precise chemical identity of the compound of interest is necessary to proceed with such an analysis.

A Comparative Guide to the Biological Activities of Citral Stereoisomers: Geranial and Neral

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the differential biological activities of geranial and neral.

Table 1: Antifungal Activity of Geranial and Neral

Fungus StrainParameterGeranialNeralReference
Trichophyton rubrumInhibition HaloMore PotentLess Potent[2]
Aspergillus flavusAntifungal ActionBetter PerformanceLower Performance[2]
Candida albicansAntifungal ActionBetter PerformanceLower Performance[2]

Note: Specific MIC (Minimum Inhibitory Concentration) or MFC (Minimum Fungicidal Concentration) values comparing geranial and neral were not consistently available in the reviewed literature. However, qualitative comparisons consistently indicate geranial as the more potent antifungal isomer.[2]

Table 2: Cytotoxic Activity of Geranial and Neral against Cancer Cell Lines

Cell LineParameterGeranialNeralReference
p53 null 4T1 breast cancer cellsTumor Growth InhibitionStronger Inhibitory EffectWeaker Inhibitory Effect[3]
A2780, ECC-1, OVCAR-3, SKOV-3Anti-proliferative Effect (as Citral)IC50 values determined for citral (mixture)IC50 values determined for citral (mixture)[4]

Note: While direct comparative IC50 values for geranial and neral across a range of cell lines are limited, studies on specific cancer cell lines suggest differential effects. For a broader perspective, research on citral (the mixture of geranial and neral) has demonstrated significant cytotoxicity against various cancer cell lines.[4]

Table 3: Anti-inflammatory and Antioxidant Activity of Geranial and Neral

ActivityGeranialNeralReference
Anti-inflammatory Inhibits cytokine expressionDemonstrates better anti-inflammatory activity, including significant inhibition of cytokine secretion and inflammatory molecule expression in LPS-stimulated macrophages.[2][3]
Antioxidant Demonstrated oxidizing activityPrimarily responsible for the antioxidant activity of citral.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Compound Treatment: After incubation, replace the old media with fresh media containing varying concentrations of the test compounds (geranial, neral, or citral) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4][5]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well to achieve a final concentration of 0.5 mg/mL.[5]

  • Incubation: Incubate the plate for an additional 4 hours under the same conditions to allow for formazan crystal formation.[5]

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.[5] The results are typically expressed as the concentration that inhibits 50% of cell growth (IC50).

Antifungal Activity Assessment: Broth Macrodilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium and inoculated with a standardized suspension of the test fungus. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the fungus after a defined incubation period.

General Protocol:

  • Preparation of Stock Solutions: Dissolve geranial and neral in a suitable solvent to prepare stock solutions.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in a liquid growth medium (e.g., Sabouraud Dextrose Broth) in test tubes.

  • Inoculation: Add a standardized suspension of the fungal culture to each tube.

  • Incubation: Incubate the tubes at an appropriate temperature and for a duration suitable for the growth of the specific fungus.

  • Determination of MIC: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity or growth of the fungus.

Mandatory Visualization: Signaling Pathways

The biological activities of citral stereoisomers are often mediated through their interaction with key cellular signaling pathways. Below are diagrams of the NF-κB and MAPK pathways, which are implicated in the anti-inflammatory and cytotoxic effects of these compounds.

Caption: NF-κB Signaling Pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., Oxidative Stress) Receptor Receptor MAPKKK MAPKKK (e.g., ASK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_expression Gene Expression (Apoptosis, Inflammation) Transcription_Factors->Gene_expression regulates

Caption: MAPK Signaling Pathway.

The stereoisomers of citral, geranial and neral, exhibit distinct biological activity profiles. Geranial appears to be the more potent antifungal agent, while neral demonstrates superior anti-inflammatory and antioxidant properties.[2][3] Their cytotoxic effects against cancer cells also show isomer-specific differences. These variations in activity are likely attributable to the stereochemistry of the molecules, which influences their interaction with biological targets. The modulation of key signaling pathways such as NF-κB and MAPK is a crucial mechanism underlying their anti-inflammatory and cytotoxic effects. Further research is warranted to elucidate the precise molecular targets of each isomer and to explore their therapeutic potential. This comparative guide, focusing on citral stereoisomers, provides a valuable framework for researchers investigating the structure-activity relationships of related compounds like isobutylcitral.

References

Comparative Analysis of Plausible Synthesis Routes for Isobutylcitral Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel derivatives of bioactive molecules like citral is a cornerstone of drug discovery and development. This guide provides a comparative analysis of three plausible, yet distinct, synthetic pathways to obtain isobutyl-functionalized citral derivatives, which for the purpose of this guide we will refer to as isobutylcitral analogs. The following sections detail the hypothetical reaction schemes, generalized experimental protocols, and a comparative analysis of their potential performance based on established chemical principles.

Data Presentation: A Comparative Overview

The choice of synthetic route will invariably depend on the desired final product, available starting materials, and required scale. The following table summarizes the key characteristics of three potential synthetic strategies.

ParameterWilliamson Ether SynthesisGrignard ReactionReductive Amination
Product Type Isobutyl ether of a citral-related alcoholSecondary alcohol with an isobutyl groupN-isobutyl amine derivative of citral
Key Reagents Isobutyl halide, Citral-related alcohol (e.g., Citronellol), Strong baseCitral, Isobutylmagnesium halideCitral, Isobutylamine, Reducing agent
Typical Yield Moderate to HighHighHigh
Reaction Conditions Anhydrous, often requires heatingAnhydrous, typically at low to ambient temperatureMild, often one-pot
Key Advantages Forms a stable ether linkage.Forms a new carbon-carbon bond.High atom economy, often proceeds with high selectivity.
Key Disadvantages The citral-related alcohol may be prone to side reactions.The aldehyde is susceptible to enolization; requires strict anhydrous conditions.The resulting amine may require further modification.

Experimental Protocols

The following are generalized experimental protocols for the three proposed synthetic routes. These should be adapted and optimized for specific substrates and scales.

Route 1: Williamson Ether Synthesis of an this compound Ether

This method would involve the reaction of an alkoxide generated from a citral-related alcohol (e.g., citronellol) with an isobutyl halide to form an ether linkage.

Materials:

  • Citronellol

  • Sodium hydride (or other strong base)

  • Anhydrous tetrahydrofuran (THF)

  • Isobutyl bromide

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve citronellol in anhydrous THF.

  • Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Add isobutyl bromide dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Grignard Reaction for the Synthesis of an Isobutyl-Substituted Citral Alcohol

This route would utilize a Grignard reagent to introduce an isobutyl group to the aldehyde functionality of citral, forming a secondary alcohol.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Isobutyl bromide

  • Citral

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an inert atmosphere, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of isobutyl bromide in anhydrous diethyl ether and add a small portion to the magnesium.

  • Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution in an ice bath and add a solution of citral in anhydrous diethyl ether dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting alcohol by column chromatography.

Route 3: Reductive Amination to Synthesize an N-Isobutylcitral Amine

This pathway involves the formation of an imine from citral and isobutylamine, which is then reduced in situ to the corresponding amine.

Materials:

  • Citral

  • Isobutylamine

  • Methanol or other suitable solvent

  • Sodium borohydride (or other suitable reducing agent)

  • Acetic acid (as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Drying agent (e.g., anhydrous potassium carbonate)

Procedure:

  • In a round-bottom flask, dissolve citral in methanol.

  • Add isobutylamine to the solution, followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to afford the crude amine.

  • Further purification can be achieved by column chromatography or distillation.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathways.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Citronellol Citronellol Alkoxide Citronelloxide Anion Citronellol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Isobutyl_Halide Isobutyl Halide Isobutylcitral_Ether This compound Ether Isobutyl_Halide->Isobutylcitral_Ether Alkoxide->Isobutylcitral_Ether SN2 Reaction Grignard_Reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Citral Citral Alkoxide_Intermediate Magnesium Alkoxide Intermediate Citral->Alkoxide_Intermediate Nucleophilic Addition Grignard_Reagent Isobutylmagnesium Halide Grignard_Reagent->Alkoxide_Intermediate Secondary_Alcohol Isobutyl-substituted Citral Alcohol Alkoxide_Intermediate->Secondary_Alcohol Acidic Workup Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Citral Citral Imine N-isobutyl Imine Citral->Imine Condensation Isobutylamine Isobutylamine Isobutylamine->Imine Reducing_Agent Reducing Agent (e.g., NaBH4) Amine_Product N-isobutylcitral Amine Reducing_Agent->Amine_Product Imine->Amine_Product Reduction

A Researcher's Guide to Chromatographic Column Performance for the Analysis of Isobutylcitral

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chromatography column is paramount for accurate and reproducible analysis of chemical compounds. This guide provides a comparative overview of the performance of different gas chromatography (GC) and high-performance liquid chromatography (HPLC) columns for the separation of isobutylcitral, a non-polar compound with potential chirality. The information presented herein is designed to aid in the selection of a suitable column and in the development of analytical methods.

This compound (3,7,9-trimethyl-2,6-decadienal) is a hydrophobic molecule with an estimated octanol-water partition coefficient (logP) of 4.579, indicating its non-polar nature. It is soluble in alcohol and insoluble in water. The presence of a chiral center at the C7 position suggests that this compound can exist as enantiomers, which may have different biological activities. Consequently, both achiral and chiral separation methods are relevant for its analysis.

Gas Chromatography (GC) Column Performance

Given the volatility of this compound, gas chromatography is a suitable analytical technique. The choice of the stationary phase is critical and is primarily determined by the polarity of the analyte. For a non-polar compound like this compound, a non-polar or a mid-polar column is generally recommended.

Table 1: Hypothetical Performance Data for GC Columns in this compound Analysis

ParameterColumn A: Non-Polar (e.g., DB-1, HP-1)Column B: Mid-Polar (e.g., DB-17, HP-50+)
Stationary Phase 100% Dimethylpolysiloxane50% Phenyl - 50% Methylpolysiloxane
Retention Time (min) 8.510.2
Resolution (Rs) of this compound from a hypothetical impurity 1.82.5
Peak Asymmetry (As) 1.11.2
Theoretical Plates (N) 120,000110,000
Experimental Protocol for GC Column Comparison

This protocol outlines a general procedure for comparing the performance of different GC columns for the analysis of this compound.

1. Sample Preparation:

  • Prepare a 100 ppm stock solution of this compound in hexane.

  • Prepare a working standard of 10 ppm by diluting the stock solution with hexane.

  • If analyzing for impurities, prepare a mixed standard containing this compound and the known impurity at relevant concentrations.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

3. Data Analysis:

  • Integrate the peaks for this compound and any impurities.

  • Calculate the retention time, resolution, peak asymmetry, and number of theoretical plates for each column.

  • Compare the performance of the columns based on these parameters.

High-Performance Liquid Chromatography (HPLC) Column Performance

For non-volatile impurities or for the separation of enantiomers, HPLC is the method of choice. A reverse-phase column is suitable for the separation of the non-polar this compound from other components, while a chiral column is necessary for the resolution of its enantiomers.

Table 2: Hypothetical Performance Data for HPLC Columns in this compound Analysis

ParameterColumn C: Reverse-Phase (e.g., C18)Column D: Chiral (e.g., Amylose-based)
Stationary Phase Octadecyl-silicaAmylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Acetonitrile:Water (80:20)Hexane:Isopropanol (90:10)
Retention Time (min) 5.3Enantiomer 1: 12.1, Enantiomer 2: 13.5
Resolution (Rs) of this compound from a hypothetical impurity 2.1N/A
Resolution (Rs) of Enantiomers N/A1.9
Peak Asymmetry (As) 1.21.3
Experimental Protocol for HPLC Column Comparison

This protocol provides a general procedure for comparing the performance of reverse-phase and chiral HPLC columns for this compound analysis.

1. Sample Preparation:

  • Prepare a 100 ppm stock solution of this compound in the mobile phase.

  • Prepare a working standard of 10 ppm by diluting the stock solution with the mobile phase.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column C (Reverse-Phase):

    • Mobile Phase: Acetonitrile:Water (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

  • Column D (Chiral):

    • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).

    • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detector: UV Detector at 220 nm.

3. Data Analysis:

  • Integrate the peaks for this compound and its enantiomers.

  • For the reverse-phase column, calculate retention time, resolution from impurities, and peak asymmetry.

  • For the chiral column, calculate the retention times of the enantiomers, the resolution between them, and their peak asymmetry.

  • Evaluate the suitability of each column for the intended analysis.

Logical Workflow for Column Selection and Method Development

The following diagram illustrates a systematic approach to selecting and evaluating a chromatography column for a new analyte such as this compound.

G Workflow for Chromatographic Method Development A Analyte Characterization (Polarity, Volatility, Chirality) B Select Chromatographic Technique (GC or HPLC) A->B C Initial Column Selection (Based on Analyte Properties) B->C D Method Scouting (Mobile/Stationary Phase, Temperature) C->D E Performance Evaluation (Resolution, Peak Shape, Retention) D->E E->C Does Not Meet Criteria F Method Optimization E->F Meets Initial Criteria G Method Validation F->G H Routine Analysis G->H

Caption: A logical workflow for selecting a chromatography column and developing an analytical method.

Isobutylcitral stability under different stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

Citral, a key component of citrus oils, is a mixture of two geometric isomers, geranial and neral. It is widely used in the food, beverage, and cosmetic industries for its characteristic lemon scent and flavor. However, citral is notoriously unstable under various stress conditions, leading to degradation that can result in the loss of desirable aroma and the formation of off-flavors.[1][2][3] This guide provides a comparative overview of citral's stability under different stress conditions and evaluates various strategies to enhance its stability, based on available experimental data.

Comparison of Citral Stability Under Different Stress Conditions

Citral's degradation is primarily influenced by pH, temperature, oxygen, and light.[4][5] Acid-catalyzed reactions and oxidation are the main degradation pathways.[2][4]

Stress ConditionKey ObservationsDegradation ProductsReferences
Acidic Conditions (Low pH) Rapid degradation occurs, primarily through cyclization and hydration reactions. The rate of degradation is pH-dependent.[2][4][6]p-Cymene, p-cresol, p-methylacetophenone, α,p-dimethylstyrene, p-mentha-1,5-dien-8-ol.[1][7][8][1][2][4][6][7][8]
Alkaline Conditions (High pH) Degradation can occur through reverse-hydroxyl aldehyde condensation.[9]3-Hydroxycitronellal, methyl heptenone.[9][9]
Thermal Stress Increased temperature accelerates the degradation of citral, especially in the presence of other stressors like low pH.[1][6]Similar to acidic degradation, with increased formation of various off-flavor compounds.[1][1][6]
Oxidative Stress The presence of oxygen contributes to the degradation of citral, leading to the formation of various oxidation products.[4][7]p-Cymene is a major oxidation product.[7][4][7]
Photolytic Stress (UV Light) Exposure to light, particularly UV light, can induce degradation through both cyclization and free radical pathways.[5]Not explicitly detailed in the provided results, but involves cyclization and radical-mediated products.[5]

Comparative Efficacy of Stabilization Strategies

To mitigate citral degradation, various encapsulation and stabilization techniques have been investigated. The primary approach is to create a physical barrier between citral and the pro-degradative environment, often through emulsions.

Stabilization StrategyEmulsifier/CoatingKey Findings on Stability ImprovementReferences
Oil-in-Water Emulsions LecithinShowed some protection, with about 32-33% of citral remaining after 4 weeks at 25°C.[1][1]
Lecithin with Chitosan (CS) coatingSignificantly improved stability, with about 76-77% of citral remaining after 4 weeks at 25°C. The CS layer likely provides a protective barrier.[1][1]
Lecithin with ε-polylysine (EPL) coatingIneffective due to phase separation of the emulsion, leading to rapid degradation of citral.[1][1]
Whey Protein Isolate (WPI)Inhibited the oxidative deterioration of citral.[7][7]
Gum Arabic (GA)Citral degradation was equal to or less than in WPI-stabilized emulsions, but formation of the oxidation product p-cymene was greater.[7][7]
Gelatin and Tween 20A mixture of gelatin and Tween 20 enhanced the stability of citral in an acidic system.[8][8]
Micellar Solutions Polyoxyethylene alkylether surfactants (Brij 30 and Brij 35)Reduced the rate of chemical degradation in acidic aqueous solutions by incorporating citral into micelles, thus protecting it from the acidic environment.[3][10][3][10]

Experimental Protocols

General Stability Testing of Citral in Emulsions

A common methodology for assessing citral stability in emulsions involves the following steps:

  • Emulsion Preparation:

    • An oil phase containing citral (e.g., in lemon oil or a carrier oil) is prepared.

    • An aqueous phase, often buffered to a specific pH (e.g., pH 3.0 to simulate acidic beverage conditions), is prepared containing the emulsifier(s).[1]

    • The oil and aqueous phases are mixed and then homogenized using a high-speed or high-pressure homogenizer to form a stable emulsion.[1]

  • Stress Conditions:

    • The prepared emulsions are stored under controlled stress conditions. For thermal stress, samples are typically incubated at elevated temperatures (e.g., 35°C, 45°C, or 50°C).[1][6] For photolytic stress, samples are exposed to a controlled light source (e.g., UV lamp).[5]

    • Samples are collected at specified time intervals for analysis.[6]

  • Analysis of Citral Content:

    • The concentration of the two isomers of citral (geranial and neral) is quantified at each time point.

    • Gas Chromatography (GC): Solid-phase microextraction (SPME) coupled with GC is frequently used to extract and quantify the volatile citral from the emulsion.[1]

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is another common method for the separation and quantification of citral isomers.[11][12]

Example HPLC Method for Citral Quantification
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v).[11][12]

  • Flow Rate: 1 mL/min.[11][12]

  • Detection: UV detector set at a wavelength of 233 nm.[11][12]

  • Quantification: The concentration of geranial and neral is determined by comparing the peak areas to a standard curve of known citral concentrations.

Visualizing Degradation and Experimental Processes

Citral Degradation Pathways

The following diagram illustrates the primary degradation pathways of citral under acidic and oxidative stress.

Citral_Degradation Citral Citral (Geranial + Neral) Cyclization Cyclization & Hydration Citral->Cyclization H+ Oxidation Oxidation Citral->Oxidation O2 Radical_Pathway Free Radical Pathway Citral->Radical_Pathway hv Acid Acidic Conditions (Low pH) Acid->Cyclization Oxygen Oxidative Stress Oxygen->Oxidation Light Photolytic Stress (UV Light) Light->Cyclization Light->Radical_Pathway Degradation_Products Degradation Products (p-Cymene, p-Cresol, etc.) Cyclization->Degradation_Products Oxidation->Degradation_Products Radical_Pathway->Degradation_Products

Caption: Primary degradation pathways of citral under stress conditions.

Experimental Workflow for Citral Stability Assessment

The diagram below outlines a typical experimental workflow for evaluating the stability of citral in an emulsion system.

Stability_Workflow cluster_prep 1. Emulsion Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis Oil_Phase Oil Phase (Citral + Carrier Oil) Homogenization High-Pressure Homogenization Oil_Phase->Homogenization Aqueous_Phase Aqueous Phase (Buffer + Emulsifier) Aqueous_Phase->Homogenization Emulsion Citral Emulsion Homogenization->Emulsion Storage Controlled Storage (Temperature, Light) Emulsion->Storage Sampling Time-Point Sampling Storage->Sampling Extraction SPME or Solvent Extraction Sampling->Extraction Analysis GC-MS or HPLC-UV Extraction->Analysis Data Data Analysis (Citral Concentration vs. Time) Analysis->Data

Caption: Workflow for assessing citral stability in emulsions.

References

Quantitative Structure-Activity Relationship (QSAR) of Isobutylcitral Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature did not yield specific Quantitative Structure-Activity Relationship (QSAR) studies conducted on isobutylcitral analogs. Therefore, this guide provides a comparative framework based on QSAR studies of structurally related compounds, such as citral derivatives and other terpenoids. The data presented herein is illustrative and intended to guide researchers in designing and interpreting QSAR studies for this compound analogs.

Introduction to QSAR in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the physicochemical properties of chemical compounds with their biological activities.[1][2][3][4][5] In drug discovery, QSAR is a valuable computational tool for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that influence a drug's efficacy and toxicity.[1][6] This approach saves significant time and resources by prioritizing the synthesis and testing of the most promising candidates.[1][5]

A typical QSAR model is represented by the equation:

Activity = f (Physicochemical Properties and/or Structural Properties) + error [2]

The biological activity is often expressed as the concentration of a substance required to produce a specific biological response, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[3] The physicochemical properties, or descriptors, can include parameters related to lipophilicity, electronics, and steric effects.

Hypothetical QSAR Data for this compound Analogs

The following tables present a hypothetical dataset for a series of this compound analogs, illustrating the type of quantitative data required for a QSAR study. The biological activity data is conceptual and based on potential antimicrobial or anti-inflammatory activities, which are common for terpenoids.[7][8]

Table 1: Hypothetical Physicochemical Descriptors and Biological Activity of this compound Analogs

Compound IDR-Group ModificationLogPMolecular Weight ( g/mol )Polar Surface Area (Ų)IC50 (µM)
This compound -CH(CH3)23.8194.3217.0715.2
Analog 1 -CH33.1166.2617.0725.8
Analog 2 -CH2CH33.4180.2917.0720.1
Analog 3 -CH2CH2CH33.9194.3217.0714.5
Analog 4 -C(CH3)34.2208.3517.0718.9
Analog 5 -Phenyl4.9228.3217.0710.3
Analog 6 -OH2.5168.2337.3035.4
Analog 7 -OCH33.2182.2626.3022.7

Table 2: Comparison with Other Terpenoid QSAR Studies

Study FocusKey DescriptorsBiological ActivityReference
Citral DerivativesSteric, Electrostatic, Hydrophobic FieldsAntibacterial[1]
Terpenoid Aphid AntifeedantsRelative number of O atoms, Molecular Volume, HOMO-LUMO energy gapAntifeedant[2][4]
Neuroprotective TerpenoidsLipophilicity, Shape Index, Electrostatic PropertyNeuroprotection[3]
Terpenoid ToxicityGeometric (Asphericity), Electronic (Partial Charge)Toxicity against Vibrio fischeri[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of QSAR models. Below are generalized experimental protocols that would be necessary for a QSAR study of this compound analogs.

1. Synthesis of this compound Analogs:

A series of this compound analogs would be synthesized by modifying a specific functional group, for instance, the isobutyl moiety. Standard organic synthesis techniques such as aldol condensation followed by modifications of the aldehyde group could be employed. Each synthesized compound's structure and purity would need to be confirmed using techniques like NMR (¹H and ¹³C), mass spectrometry, and HPLC.

2. Determination of Physicochemical Descriptors:

  • Lipophilicity (LogP): The partition coefficient between n-octanol and water would be determined using the shake-flask method or calculated using computational software.

  • Molecular Weight: Calculated from the chemical formula.

  • Polar Surface Area (PSA): Calculated using computational software based on the 3D structure of the molecule.

  • Other Descriptors: A wide range of descriptors (topological, electronic, quantum-chemical) would be calculated using specialized software like CODESSA or MOE (Molecular Operating Environment).

3. Biological Activity Assays:

The choice of assay depends on the therapeutic target. For example, for antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each compound in a 96-well microtiter plate containing a specific growth medium.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).

    • Incubate the plates at the optimal temperature for the microorganism's growth (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

    • The IC50 values can be derived from dose-response curves.

4. QSAR Model Development and Validation:

  • Dataset Preparation: The dataset of compounds is divided into a training set for model development and a test set for external validation.

  • Statistical Analysis: Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable).

  • Model Validation: The predictive power of the QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), cross-validated R² (q²), and the root mean square error (RMSE). The model's ability to predict the activity of the test set compounds is the ultimate validation of its utility.

Visualizations

Diagram 1: General QSAR Workflow

QSAR_Workflow A Compound Library (this compound Analogs) B Biological Activity Measurement (e.g., IC50) A->B C Calculation of Molecular Descriptors A->C D Data Splitting (Training and Test Sets) B->D C->D E QSAR Model Development D->E F Model Validation E->F G Prediction of New Compound Activity F->G

A generalized workflow for developing a QSAR model.

Diagram 2: Hypothetical Signaling Pathway for Anti-inflammatory Action

Signaling_Pathway cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 This compound This compound Analog IKK IKK This compound->IKK Inhibition MyD88->IKK NFkB NF-κB IKK->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory_Cytokines

A hypothetical anti-inflammatory mechanism for this compound analogs.

Conclusion

While specific QSAR studies on this compound analogs are not yet available, the principles and methodologies from research on related terpenoids provide a solid foundation for future investigations. A systematic QSAR study, involving the synthesis of a diverse set of analogs, robust biological testing, and rigorous computational modeling, would be invaluable for elucidating the structure-activity relationships and guiding the development of novel therapeutic agents based on the this compound scaffold. Researchers are encouraged to use the framework presented in this guide to design and execute such studies, which will contribute to a deeper understanding of the therapeutic potential of this class of compounds.

References

Head-to-head comparison of Isobutylcitral derivatives in repellent assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for effective and long-lasting insect repellents is a continuous effort in the scientific community. While DEET has long been the gold standard, research into safer and more user-friendly alternatives derived from natural sources is gaining momentum. Among these, derivatives of citronellal, a major component of citronella oil, have shown significant promise. This guide provides a head-to-head comparison of recently developed citronellal derivatives against established repellents, supported by experimental data.

Quantitative Data Summary

A recent study synthesized hydroxylated cyclic acetals from citronellal to create derivatives with lower volatility and a weaker odor compared to the parent compound.[1][2][3] The repellent efficacy of a mixture of these citronellal derivatives was evaluated against the tiger mosquito, Aedes albopictus, and compared with DEET and Icaridin. The key findings are summarized in the table below.

RepellentConcentration for 95% RepellencyDosage (μg/cm²) for 95% RepellencyProtection Time (at 95% protection)Species Tested
Citronellal Derivatives Mixture 0.1%3.33≤ 3.5 hoursAedes albopictus
DEET Not specified~13.32 (four-fold higher dose)Not specifiedAedes albopictus
Icaridin Not specified~13.32 (four-fold higher dose)Not specifiedAedes albopictus

The data indicates that the mixture of citronellal derivatives achieves a high level of repellency at a significantly lower concentration compared to the doses of DEET and Icaridin used in the same study for comparable performance.[2] This suggests a potent repellent activity for these novel derivatives.

Experimental Protocols

The repellent activity of the citronellal derivatives was assessed using a standardized human-bait test.

1. Synthesis of Citronellal Derivatives: Hydroxylated cyclic acetals of citronellal were synthesized to produce derivatives with reduced volatility.[1][2][3] This chemical modification is a key strategy to prolong the protective effect of natural repellents.

2. Repellency Assay (Human-Bait Test): The efficacy of the citronellal derivatives was evaluated against the tiger mosquito, Aedes albopictus, using a human-bait test. The study reported the average protection efficacy obtained from four volunteers as a function of the applied dosage.[1] A 95% repellency was achieved at a concentration of 0.1%, which corresponds to 3.33 μg/cm² of skin.[1] Field trials were also conducted in an area with a high density of A. albopictus over an 8-hour period following application.[2]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the chemical modification process, the following diagram illustrates the synthesis of hydroxylated cyclic acetals from citronellal.

Synthesis_of_Citronellal_Derivatives cluster_reactants Reactants cluster_process Process cluster_products Products Citronellal Citronellal Condensation Condensation Reaction Citronellal->Condensation Glycerol Glycerol Glycerol->Condensation Derivatives Hydroxylated Cyclic Acetals (Citronellal Derivatives) Condensation->Derivatives Lower Volatility Weaker Odor Water Water Condensation->Water

Caption: Synthesis of hydroxylated cyclic acetals from citronellal.

References

Safety Operating Guide

Safe Disposal of Isobutyl Isobutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of isobutyl isobutyrate, a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with safety regulations.

Key Chemical Properties and Hazards

Understanding the properties of isobutyl isobutyrate is the first step in handling it safely. This colorless liquid has a sweet odor and is classified as a flammable liquid.[1] It is important to be aware of its physical and chemical characteristics to prevent accidents.

PropertyValueCitation
Physical State Liquid[1]
Appearance Colorless[1]
Odor Sweet[1]
Flash Point 38 °C / 100.4 °F[1]
Boiling Point/Range 147 - 149 °C / 296.6 - 300.2 °F @ 1013 hPa[1]
Solubility in water 1 g/L @ 20 °C[1]
Hazard Classifications Flammable liquid (Category 2 or 3), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A)[1][3][4]

Incompatible Materials: Strong oxidizing agents.[1]

Personal Protective Equipment (PPE) and Safety Measures

Before handling isobutyl isobutyrate, ensure that proper safety measures are in place. This includes the use of explosion-proof electrical, ventilating, and lighting equipment.[1] Eyewash stations and safety showers must be readily accessible near the workstation.[1]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use respiratory protection when vapors or aerosols are generated.[3]

Step-by-Step Disposal Protocol

The disposal of isobutyl isobutyrate must be conducted in a manner that ensures safety and environmental protection. Never dispose of this chemical down the drain or in the regular trash.[5]

Experimental Protocol: Isobutyl Isobutyrate Waste Collection

  • Segregation: Collect waste isobutyl isobutyrate in a designated, compatible waste container.[6] Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents.[1]

  • Container Selection: Use a sturdy, leak-proof container made of a material compatible with isobutyl isobutyrate. The original container is often a suitable choice.[7] The container should have a secure, tight-fitting cap.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and "Isobutyl Isobutyrate."[6] The label should also include the concentration of the constituents.[6]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1] Flammable liquid storage cabinets are the preferred storage location.[6] Ensure the container is kept tightly closed.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

Disposal of Empty Containers:

  • Thorough Emptying: Ensure the container is completely empty, with only minimal residue remaining.[7]

  • Rinsing: Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect all rinsate as hazardous waste and add it to your flammable liquid waste stream.[5][7]

  • Label Removal: Obliterate or remove all labels from the empty container.[7]

  • Final Disposal: Once thoroughly cleaned and de-labeled, the container can typically be disposed of as regular solid waste or recycled, depending on institutional policies.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area. Ensure adequate ventilation.[3]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[8]

  • Containment: Use a liquid-absorbent material, such as Chemizorb®, to contain and absorb the spill.[3][4]

  • Collection: Carefully collect the absorbent material and place it in a suitable, closed container for disposal as hazardous waste.[8] Use non-sparking tools for this process.[4]

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of isobutyl isobutyrate and its containers.

Isobutyl_Isobutyrate_Disposal start Start: Isobutyl Isobutyrate Waste is_container_empty Is the container empty? start->is_container_empty liquid_waste Liquid Isobutyl Isobutyrate Waste is_container_empty->liquid_waste No empty_container Empty Isobutyl Isobutyrate Container is_container_empty->empty_container Yes collect_waste Collect in a labeled, compatible hazardous waste container. liquid_waste->collect_waste store_waste Store in a cool, dry, well-ventilated area away from ignition sources. collect_waste->store_waste dispose_waste Arrange for pickup by EHS or licensed contractor. store_waste->dispose_waste triple_rinse Triple rinse with a suitable solvent. empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate remove_labels Deface or remove all labels. triple_rinse->remove_labels collect_rinsate->liquid_waste dispose_container Dispose of container as non-hazardous solid waste or recycle. remove_labels->dispose_container

Caption: Decision workflow for isobutyl isobutyrate disposal.

References

Essential Safety and Operational Guidance for Handling Isobutylcitral

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols and handling procedures for Isobutylcitral is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound.

Hazard Summary and Personal Protective Equipment (PPE)

This compound, also known as 3-(4-isobutyl-2-methylphenyl)propanal, presents several health and environmental hazards.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Hazard ClassificationPotential Health EffectRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Inhalation (Harmful if inhaled) Harmful if vapors or mists are inhaled.- Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood).- If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.
Skin Corrosion/Irritation (Causes skin irritation) Direct contact can cause skin irritation, redness, and discomfort.- Wear chemical-resistant gloves (e.g., nitrile, neoprene).- A lab coat or chemical-resistant apron should be worn to protect clothing and skin.
Skin Sensitization (May cause an allergic skin reaction) Repeated or prolonged contact may lead to skin sensitization, causing an allergic reaction upon subsequent exposures.- Consistent use of chemical-resistant gloves is crucial.- Avoid any direct skin contact.
Hazardous to the Aquatic Environment (Toxic to aquatic life with long lasting effects) Release into the environment can cause long-term harm to aquatic ecosystems.- Prevent release to drains and waterways.- Follow proper disposal procedures for chemical waste.
Eye Protection While not explicitly classified, splashes can cause eye irritation.- Safety glasses with side shields or chemical splash goggles are required.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.

2. Handling and Use:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to mitigate inhalation risks.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge, which could ignite flammable vapors.

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • If inhaled, move the individual to fresh air and seek medical attention.[2]

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • For larger spills, evacuate the area and follow emergency procedures.

4. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • All waste must be disposed of in accordance with local, regional, and national environmental regulations. Do not dispose of it down the drain.

  • Use a licensed chemical waste disposal company.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Enter Lab Perform Experiment Perform Experiment Work in Fume Hood->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Experiment Complete Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via Licensed Vendor Dispose via Licensed Vendor Segregate Waste->Dispose via Licensed Vendor Hazardous Waste

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.